molecular formula C13H16O3 B107270 Ethyl 3-oxo-5-phenylpentanoate CAS No. 17071-29-3

Ethyl 3-oxo-5-phenylpentanoate

Cat. No.: B107270
CAS No.: 17071-29-3
M. Wt: 220.26 g/mol
InChI Key: PRDJGEFZGPKCSG-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-5-phenylpentanoate is a valuable synthetic building block in organic chemistry and catalysis research. Its structure, featuring two electron-withdrawing carbonyl groups, makes it a substrate of interest in studying diversified chemoselectivities in transition-metal-catalyzed reactions. Computational and experimental studies on this compound have provided significant mechanistic insights, particularly in Rh₂(II)-catalyzed intramolecular annulation reactions of diazo compounds. Unlike similar structures that undergo classic Büchner reactions, this ester exhibits a unique preference for a reaction pathway involving a 1,2-hydrogen transfer, leading to distinct cyclic products. This chemoselectivity is attributed to the steric and electronic influence of its two electron-withdrawing groups, offering researchers a model system to explore and manipulate reaction pathways in metal-carbene chemistry . Furthermore, esters of this nature are relevant in the development of green chemistry methodologies. Research into irreversible, enzymatic esterification processes for the production of compounds used in the pharmaceutical and food industries often utilizes such substrates. These studies aim to develop efficient, multi-enzymatic systems that operate under mild conditions, avoiding the use of heavy metal catalysts and minimizing waste, in alignment with the principles of green chemistry . This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDJGEFZGPKCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937816
Record name Ethyl 3-oxo-5-phenylpentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17071-29-3
Record name 17071-29-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210909
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxo-5-phenylpentanoate (CAS: 17071-29-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of Ethyl 3-oxo-5-phenylpentanoate, a key building block in organic synthesis.

Physicochemical and Spectroscopic Properties

This compound is a beta-keto ester with the molecular formula C₁₃H₁₆O₃.[1] Below is a summary of its key physicochemical properties.

PropertyValueSource
CAS Number 17071-29-3[1]
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.26 g/mol [1]
Density 1.036 g/mL[2]
Boiling Point 118-126 °C at 0.7 mmHgN/A
Melting Point Not availableN/A
Appearance Colorless oilN/A
Solubility Soluble in common organic solventsN/A

Spectroscopic Data:

SpectrumKey Features
¹H NMR (CDCl₃) δ(ppm) 7.08 (5H, s), 4.07 (2H, q, J=7 Hz), 3.23 (2H, s), 2.80 (4H, s) and 1.23 (3H, t, J=7 Hz)
¹³C NMR Data not explicitly found in searches.
Mass Spectrometry Data not explicitly found in searches.

Synthesis of this compound

A common synthetic route to this compound is through the alkylation of ethyl acetoacetate.

Experimental Protocol:

  • To a solution of 50% sodium hydride (41.8 g, 0.87 mole) in dry tetrahydrofuran (80 ml) at 0°C under a nitrogen atmosphere, a solution of ethyl acetoacetate (100 ml, 0.79 mole) in dry tetrahydrofuran (400 ml) is added dropwise with stirring.

  • The resulting solution is stirred for 15 minutes at 0°C.

  • A solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole) is then added dropwise, and the orange solution is stirred for an additional 15 minutes at 0°C.

  • Benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) is added, and the solution is allowed to warm to room temperature over 1.25 hours with stirring.

  • The reaction is quenched by the addition of concentrated HCl (100 ml) in water (200 ml), followed by ether (500 ml).

  • The layers are separated, and the aqueous layer is further extracted with ether (3 x 300 ml).

  • The combined organic layers are washed with water until neutral, dried over anhydrous MgSO₄, and concentrated.

  • The resulting yellow oil is distilled under vacuum to yield this compound as a colorless oil.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A Ethyl Acetoacetate E Deprotonation 1 (NaH in THF) A->E B Sodium Hydride B->E C n-Butyllithium F Deprotonation 2 (n-BuLi) C->F D Benzyl Chloride G Alkylation (Benzyl Chloride) D->G E->F F->G H Workup & Purification (Acid quench, extraction, distillation) G->H I This compound H->I G cluster_reactants Reactants cluster_process Reaction cluster_product Product A Aldehyde (R-CHO) D One-pot Condensation A->D B This compound (2 equivalents) B->D C Ammonia Source (e.g., NH₄OAc) C->D E 1,4-Dihydropyridine Derivative D->E

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Benzylacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-benzylacetoacetate, also known as ethyl α-acetylhydrocinnamate, is an organic compound with the chemical formula C13H16O3.[1][2] It is a beta-keto ester that serves as a versatile intermediate in various chemical syntheses, particularly in the pharmaceutical and fragrance industries.[3][4] Its utility stems from the presence of multiple reactive sites, including a keto group, an ester group, and a benzyl substituent, which allow for a wide range of chemical transformations.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl benzylacetoacetate, detailed experimental protocols for its synthesis, and an examination of its spectroscopic characteristics and safety profile, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Ethyl benzylacetoacetate is a colorless to light yellow oily liquid characterized by a balsamic, floral-fruity, and spicy aroma.[1][5] It is insoluble in water but soluble in organic solvents and oils.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C13H16O3[1][2]
Molecular Weight 220.26 g/mol [1]
Appearance Colorless to light yellow oily liquid[1][5][6]
Odor Balsamic, floral-fruity, spicy[1]
Boiling Point 276 °C (at 760 mmHg)[1][5][6]
164-165 °C (at 14 mmHg)[6]
Density 1.033-1.037 g/mL (at 25 °C)[1][5]
Refractive Index (n20/D) 1.498-1.502[1]
Solubility Insoluble in water; soluble in organic solvents and oils[1][6]
LogP (Octanol/Water Partition Coefficient) 2.52[1]
Flash Point >113.00 °C (closed cup)[7]

Chemical Reactivity

Ethyl benzylacetoacetate is a versatile building block in organic synthesis due to its reactive functional groups.[4] As a β-keto ester, it can undergo a variety of reactions, including:

  • Alkylation and Acylation: The α-carbon between the two carbonyl groups is acidic and can be deprotonated to form a stable enolate, which can then be alkylated or acylated.

  • Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid, which can then be decarboxylated to yield a ketone.

  • Reduction: The keto group can be reduced to a secondary alcohol.

  • Condensation Reactions: The reactive keto group can participate in condensation reactions with various nucleophiles, such as amines and hydrazines, to form heterocyclic compounds.[4] This makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.[4]

  • Transesterification: The ethyl ester can be converted to other esters, such as benzyl acetoacetate, through transesterification.[8]

Experimental Protocols

Synthesis of Ethyl 2-benzylacetoacetate

A common method for the preparation of ethyl 2-benzylacetoacetate is the alkylation of ethyl acetoacetate with benzyl chloride.[6]

Procedure:

  • Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve 6 g of sodium in 75 ml of absolute ethanol to prepare a solution of sodium ethoxide.

  • Addition of Ethyl Acetoacetate: To the sodium ethoxide solution, gradually add 65 g of ethyl acetoacetate.

  • Alkylation: To the resulting mixture, slowly add 32 g of benzyl chloride while maintaining the temperature at 30°C for one hour.

  • Reflux: After the addition is complete, reflux the mixture for one hour.

  • Purification: The product is then purified by distillation under reduced pressure. The fraction collected at 164-165°C at 14 mmHg is ethyl 2-benzylacetoacetate.[6] Unreacted ethyl acetoacetate will distill at a lower temperature.[6]

This method typically yields 85% of the theoretical amount of ethyl 2-benzylacetoacetate.[6]

Synthesis_of_Ethyl_Benzylacetoacetate reagents Ethyl Acetoacetate + Benzyl Chloride conditions 1. Sodium Ethoxide in Ethanol 2. Reflux reagents->conditions Reactants product Ethyl 2-benzylacetoacetate conditions->product Product workup Distillation under reduced pressure product->workup Purification

Synthesis of Ethyl Benzylacetoacetate.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of ethyl benzylacetoacetate exhibits characteristic absorption bands corresponding to its functional groups. The spectrum will show strong absorptions for the C=O stretching of the ketone and the ester, typically in the region of 1700-1750 cm⁻¹. Other significant peaks include those for C-O stretching and C-H stretching of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

The electron ionization mass spectrum of ethyl benzylacetoacetate shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be consistent with the structure, showing characteristic losses of fragments such as the ethoxy group (-OC2H5) and the acetyl group (-COCH3).

Experimental_Workflow_for_Boiling_Point_Determination start Start sample Place sample in distillation flask start->sample setup Assemble distillation apparatus sample->setup heat Heat the sample gently setup->heat observe Observe for boiling and condensation heat->observe record Record temperature at which vapor condenses observe->record end End record->end

Workflow for Boiling Point Determination.

Safety and Handling

Ethyl 2-benzylacetoacetate is classified as causing skin and serious eye irritation.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses.[9] Work should be conducted in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[9] In case of contact with skin or eyes, the affected area should be washed thoroughly with water.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[7]

Ethyl benzylacetoacetate is a valuable chemical intermediate with well-defined physical and chemical properties. Its versatile reactivity makes it a key starting material for the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and fragrance industries. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and safe utilization in research and development.

References

Ethyl 3-oxo-5-phenylpentanoate structural formula and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-5-phenylpentanoate is a beta-keto ester that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its structural formula, IUPAC name, physicochemical properties, a detailed synthesis protocol, and its applications in the pharmaceutical industry.

Chemical Structure and Nomenclature

The structural formula and IUPAC name of the compound are fundamental for its identification and characterization.

Structural Formula:

IUPAC Name: this compound[1]

SMILES: CCOC(=O)CC(=O)CCC1=CC=CC=C1[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. These parameters are crucial for its identification, purification, and characterization in a laboratory setting.

PropertyValueSource
Molecular Formula C13H16O3[1]
Molecular Weight 220.26 g/mol [1]
Boiling Point 118-126 °C at 0.7 mmHgPrepChem.com
Density 1.036 g/mL (Predicted)[2]
¹H NMR (CDCl₃, 90 MHz) δ 7.08 (s, 5H), 4.07 (q, J=7 Hz, 2H), 3.23 (s, 2H), 2.80 (s, 4H), 1.23 (t, J=7 Hz, 3H)PrepChem.com
¹³C NMR Data available[1][3]
IR Spectrum Data available[1]
Mass Spectrum (GC-MS) Data available[1]

Experimental Protocols: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound.

Reaction: Alkylation of Ethyl Acetoacetate with Benzyl Chloride

Materials:

  • Ethyl acetoacetate (0.79 mole)

  • 50% Sodium hydride (0.87 mole)

  • Dry tetrahydrofuran (THF)

  • n-Butyllithium in hexane (1.95 M; 0.90 mole)

  • Benzyl chloride (1.18 mole)

  • Dry ether

  • Concentrated HCl

  • Water

  • Anhydrous MgSO₄

Procedure:

  • A solution of ethyl acetoacetate (100 ml, 0.79 mole) in dry tetrahydrofuran (400 ml) is added dropwise with stirring under a nitrogen atmosphere to a suspension of 50% sodium hydride (41.8 g, 0.87 mole) in dry tetrahydrofuran (80 ml) at 0°C.

  • The resulting solution is stirred for 15 minutes at 0°C.

  • A solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole) is then added dropwise. The resulting orange solution is stirred for an additional 15 minutes at 0°C.

  • Benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) is added, and the solution is allowed to warm to room temperature over 1.25 hours with continuous stirring.

  • The reaction is quenched by the addition of a mixture of concentrated HCl (100 ml) in water (200 ml), followed by the addition of ether (500 ml).

  • The layers are separated, and the aqueous layer is further extracted with ether (3 x 300 ml).

  • The combined organic layers are washed with water until the washings are neutral, then dried over anhydrous MgSO₄ and concentrated.

  • The resulting yellow oil is distilled under vacuum to yield a virtually colorless oil.

Yield: 64.2 g (37%) Boiling Point: 118°-126° C at 0.7 mmHg

Applications in Drug Development

Beta-keto esters are important synthons in synthetic organic chemistry due to their dual reactive sites, making them key intermediates in the synthesis of complex drug molecules.[4] They are particularly valuable in the construction of heterocyclic rings, which are common scaffolds in many pharmaceuticals.

While specific drugs derived directly from this compound are not prominently documented, its structural motif is relevant to the synthesis of various bioactive compounds. For instance, beta-keto esters are crucial for the synthesis of pyrazolones, a class of compounds known for their analgesic, antipyretic, anti-inflammatory, and antiarthritic properties.[5] The general methodology involves the reaction of a beta-keto ester with hydrazine or its derivatives.[5]

The versatility of beta-keto esters allows for their use as core building blocks in the synthesis of a wide range of medicinal compounds.[6] Their ability to undergo various transformations, such as alkylation, acylation, and cyclization, makes them indispensable in the design and synthesis of novel therapeutic agents.

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow reagents Ethyl Acetoacetate + Sodium Hydride + n-Butyllithium intermediate Enolate Formation (in THF at 0°C) reagents->intermediate Stirring at 0°C alkylation Alkylation with Benzyl Chloride intermediate->alkylation Addition of Benzyl Chloride workup Acidic Workup & Extraction alkylation->workup product_crude Crude Product purification Vacuum Distillation product_crude->purification workup->product_crude final_product This compound purification->final_product

Caption: A flowchart of the synthesis of this compound.

Logical Relationship of Beta-Keto Esters in Drug Synthesis

This diagram shows the central role of beta-keto esters as intermediates in the synthesis of heterocyclic compounds, such as pyrazolones.

Logical_Relationship bke Beta-Keto Ester (e.g., this compound) cyclization Cyclocondensation Reaction bke->cyclization hydrazine Hydrazine Derivatives hydrazine->cyclization heterocycle Heterocyclic Compound (e.g., Pyrazolone) cyclization->heterocycle drug Potential Drug Candidate heterocycle->drug Further Modification

Caption: Role of beta-keto esters in heterocyclic drug synthesis.

References

Nuclear Magnetic Resonance Spectral Data of Ethyl 3-oxo-5-phenylpentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 3-oxo-5-phenylpentanoate. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the structural elucidation and characterization of this and related compounds.

Introduction

This compound is a keto-ester of significant interest in organic synthesis, often utilized as a building block for more complex molecules. Accurate and detailed NMR spectral data are crucial for its unambiguous identification and for monitoring reactions in which it is involved. This document presents the ¹H and ¹³C NMR data in a clear, tabulated format, accompanied by a detailed experimental protocol for data acquisition and visualizations to aid in the understanding of the molecular structure and the NMR workflow.

Chemical Structure

The structural formula of this compound is presented below. The atom numbering is provided to facilitate the assignment of NMR signals.

cluster_molecule C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 O14 O14 C3->O14 O C5 C5 C4->C5 O15 O15 C5->O15 O O16 O16 C6 C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C12 C12 C11->C12 C13 C13 C12->C13 C13->C8 O16->C6 O cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (¹H and ¹³C NMR Spectroscopy) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structural Elucidation (Assignment of Signals to Molecular Structure) D->E

In-Depth Technical Guide: GC-MS Analysis of Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl 3-oxo-5-phenylpentanoate, a β-keto ester of interest in various chemical and pharmaceutical research domains. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the primary fragmentation pathways observed under electron ionization (EI).

Quantitative Data Summary

The mass spectrum of this compound is characterized by several key ions that are crucial for its identification and structural elucidation. The quantitative data for the most significant fragments are summarized in the table below.[1]

PropertyValue
Molecular FormulaC₁₃H₁₆O₃
Molecular Weight220.26 g/mol
Molecular Ion (M⁺) [m/z]220
Base Peak [m/z]91
Major Fragment [m/z]104
Major Fragment [m/z]105

Experimental Protocols

The following protocol provides a standard methodology for the GC-MS analysis of this compound. This protocol is a composite of established methods for similar aromatic and ester compounds and should be optimized for specific instrumentation and analytical goals.

2.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent for GC-MS analysis.

  • Internal Standard: For quantitative analysis, an appropriate internal standard should be added to the working solution.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Ion Source: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-450

  • Solvent Delay: 4 minutes

Fragmentation Pathway and Visualization

Under electron ionization, this compound undergoes several characteristic fragmentation reactions. The primary fragmentation pathways are dominated by cleavages alpha to the carbonyl groups and rearrangements involving the phenyl group.

The proposed fragmentation pathway begins with the ionization of the molecule to form the molecular ion (M⁺) at m/z 220. The most prominent fragmentation pathways include:

  • Benzylic Cleavage: Cleavage of the C-C bond between the beta and gamma carbons relative to the keto group results in the formation of the highly stable tropylium ion at m/z 91 , which is the base peak in the spectrum.

  • McLafferty-type Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen to the keto-carbonyl oxygen, followed by cleavage, can lead to the formation of a radical cation at m/z 104 .

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can result in the formation of a phenylacetyl cation, which can then rearrange to form a stable ion at m/z 105 .

Below is a visualization of the proposed fragmentation pathway generated using the DOT language.

Fragmentation_Pathway M This compound (M+) m/z = 220 F91 Tropylium ion C7H7+ m/z = 91 (Base Peak) M->F91 Benzylic Cleavage F104 Radical Cation C6H8O+ m/z = 104 M->F104 McLafferty Rearrangement F105 Phenylacetyl Cation C7H5O+ m/z = 105 M->F105 Alpha-Cleavage Neutral1 - C7H7O2• Neutral2 - C6H8O2 Neutral3 - C7H7O• Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis A Sample Injection B Separation on Column A->B C Elution at Specific Retention Time B->C D Electron Ionization (70 eV) C->D Transfer to MS E Fragmentation D->E F Mass Analysis E->F G Mass Spectrum Generation F->G H Library Search (e.g., NIST) G->H I Manual Interpretation of Fragmentation Pattern G->I J Compound Identification H->J I->J

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethyl 3-oxo-5-phenylpentanoate, a β-keto ester of interest in various chemical syntheses. This document outlines the expected vibrational frequencies, detailed experimental protocols for spectral acquisition, and a logical framework for spectral interpretation, tailored for professionals in research and drug development.

Introduction to the Infrared Spectroscopy of β-Keto Esters

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound (CAS: 17071-29-3, Formula: C₁₃H₁₆O₃), IR spectroscopy is particularly insightful due to the presence of key functional groups: an ester, a ketone, and a phenyl group.

A critical aspect of the IR spectroscopy of β-keto esters is the phenomenon of keto-enol tautomerism. The molecule exists as an equilibrium mixture of the keto and enol forms, and the IR spectrum will exhibit characteristic bands for both tautomers. The position of this equilibrium can be influenced by factors such as the solvent and temperature.

Predicted Infrared Absorption Data

The following table summarizes the expected quantitative IR absorption data for this compound based on typical values for β-keto esters. These values are predictive and may vary slightly based on experimental conditions.

Wavenumber (cm⁻¹)Functional GroupTautomeric FormVibration ModeIntensity
~3085-3030C-H (Aromatic)BothStretchMedium
~2985-2900C-H (Aliphatic)BothStretchMedium
~1745C=O (Ester)KetoStretchStrong
~1720C=O (Ketone)KetoStretchStrong
~1650C=O (Conjugated Ester)EnolStretchStrong
~1630C=C (Alkene)EnolStretchMedium
~1600, ~1495, ~1450C=C (Aromatic)BothStretchMedium
~1230C-O (Ester)BothStretchStrong
~750, ~700C-H (Aromatic)BothOut-of-plane bendStrong

Experimental Protocol for Infrared Spectroscopy Analysis

This section details a standard methodology for obtaining the IR spectrum of this compound.

3.1. Sample Preparation

Given that this compound is a liquid at room temperature, the following methods are suitable:

  • Neat Liquid (Thin Film):

    • Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

    • Mount the plates in the spectrometer's sample holder.

  • Solution:

    • Prepare a 5-10% (w/v) solution of the sample in a suitable IR-transparent solvent (e.g., chloroform or carbon tetrachloride).

    • Fill a liquid sample cell of appropriate path length with the solution.

    • Place the cell in the spectrometer's sample holder. A reference cell containing only the solvent should be used for background correction.

3.2. Instrument Setup and Data Acquisition

  • Purging: Ensure the spectrometer is adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.[1]

  • Background Scan: Perform a background scan using either empty salt plates or the solvent-filled reference cell.[1] This is crucial for obtaining the final absorbance or transmittance spectrum.

  • Sample Scan: Place the prepared sample in the spectrometer's sample holder.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹[1]

    • Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.[1]

    • Resolution: A resolution of 4 cm⁻¹ is typically sufficient for routine analysis.

3.3. Data Processing and Analysis

  • The instrument software will automatically ratio the sample scan against the background scan to generate the final spectrum.

  • Identify the characteristic absorption bands and compare them to the expected values for the keto and enol forms of the β-keto ester.

Visualization of Key Concepts

The following diagrams illustrate the logical relationships and workflows relevant to the IR spectroscopic analysis of this compound.

Keto_Enol_Tautomerism cluster_keto Keto Form IR Signatures cluster_enol Enol Form IR Signatures Keto Keto Tautomer (this compound) Enol Enol Tautomer Keto->Enol Equilibrium Keto_ester_CO ~1745 cm⁻¹ Ester C=O Stretch Keto_ketone_CO ~1720 cm⁻¹ Ketone C=O Stretch Enol_ester_CO ~1650 cm⁻¹ Conj. Ester C=O Stretch Enol_CC ~1630 cm⁻¹ C=C Stretch

Caption: Keto-enol tautomerism and their respective IR signatures.

IR_Analysis_Workflow start Start Analysis sample_prep Sample Preparation (Neat Liquid or Solution) start->sample_prep background_scan Acquire Background Spectrum (Solvent or Empty Plates) sample_prep->background_scan sample_scan Acquire Sample Spectrum (4000-400 cm⁻¹) background_scan->sample_scan data_processing Ratio Sample vs. Background sample_scan->data_processing peak_identification Identify Key Absorption Bands data_processing->peak_identification interpretation Correlate Bands to Functional Groups (Keto vs. Enol Forms) peak_identification->interpretation conclusion Structural Confirmation interpretation->conclusion

Caption: Workflow for IR spectroscopic analysis.

Functional_Group_Interpretation spectrum Observed IR Spectrum carbonyl_region Carbonyl Region (1800-1650 cm⁻¹) Ester C=O (~1745 cm⁻¹) Ketone C=O (~1720 cm⁻¹) Conj. Ester C=O (~1650 cm⁻¹) spectrum->carbonyl_region Analyze ch_region C-H Stretch Region (3100-2800 cm⁻¹) Aromatic C-H Aliphatic C-H spectrum->ch_region Analyze aromatic_region Aromatic Region (1600-1450 cm⁻¹ & 900-675 cm⁻¹) C=C Stretches C-H Bends spectrum->aromatic_region Analyze

Caption: Logical relationships in IR spectral interpretation.

References

keto-enol tautomerism in beta-keto esters like Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Keto-Enol Tautomerism in Ethyl 3-oxo-5-phenylpentanoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the principles and experimental analysis of keto-enol tautomerism, with a specific focus on the β-keto ester, this compound. β-keto esters are crucial intermediates in organic synthesis, and their reactivity is intrinsically linked to the equilibrium between their keto and enol tautomers.[1][2] This document details the structural factors that govern this equilibrium, methods for its quantitative analysis, and comprehensive experimental protocols. The guide is intended to serve as a practical resource for professionals in chemical research and drug development.

Core Principles of Keto-Enol Tautomerism in β-Keto Esters

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[3] For most simple carbonyl compounds, the equilibrium heavily favors the more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C).[4][5]

However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized, leading to a measurable and often substantial enol concentration at equilibrium.[6] This stabilization arises from two key electronic effects:

  • Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[4][7] The presence of the phenyl group in this compound further extends this conjugation, which is expected to enhance the stability of the enol form.[4][8]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable, quasi-aromatic six-membered ring.[4][6][7] This internal hydrogen bonding is a major contributor to the stability of the enol tautomer.[9]

The interconversion between tautomers can be catalyzed by either acid or base.[6][10][11] The process is typically slow enough on the NMR timescale to allow for the distinct observation and quantification of both the keto and enol species in solution.[1][12][13]

Caption: Keto-enol equilibrium for this compound.

Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to environmental and structural factors.

  • Solvent: Solvent polarity has a profound effect on the tautomeric ratio.[14][15] Non-polar solvents (e.g., carbon tetrachloride, benzene) tend to favor the enol form. This is because the intramolecular hydrogen bond of the enol is more stable in an environment that cannot compete for hydrogen bonding.[7] In contrast, polar protic solvents (e.g., water, methanol) can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, stabilizing it and shifting the equilibrium in its favor.[7][9] Polar aprotic solvents (e.g., DMSO, acetone) show intermediate effects.[16]

  • Temperature: The effect of temperature on the equilibrium constant (Keq) can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process via a van't Hoff plot.[12] Studies on similar β-dicarbonyls have been conducted to measure these effects.[17]

  • Substituents: Electron-withdrawing groups at the α-position can increase enol content.[4] In the case of this compound, the phenyl group is not directly on the α-carbon but its electronic influence through the alkyl chain can still play a role. The steric bulk of substituents can also influence the equilibrium.[4]

H_Bonding Intramolecular Hydrogen Bonding in the Enol Form cluster_enol C1 C C2 C C1->C2 O1 O C1->O1 C3 C=O C2->C3 O2 O C3->O2 H1 H O1->H1 H1->C3 H-Bond

Caption: Intramolecular hydrogen bond creating a stable 6-membered ring.

Quantitative Analysis of Tautomeric Composition

The ratio of keto to enol tautomers can be precisely determined using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.[1] ¹H NMR is particularly powerful because the proton exchange between the two forms is slow, allowing for the integration of distinct signals corresponding to each tautomer.[1]

Characteristic ¹H NMR Signals:

  • Keto Form: A sharp singlet for the α-methylene protons (-CH₂-) typically appears in the δ = 3.2-3.8 ppm region.[12][18]

  • Enol Form: A singlet for the vinylic proton (=CH-) is observed further downfield, around δ = 5.0-6.0 ppm.[12] The enolic hydroxyl proton (-OH) gives a broad signal at a much lower field, often between δ = 10-14 ppm, due to strong intramolecular hydrogen bonding.[4][19]

The equilibrium constant, Keq = [Enol]/[Keto], can be calculated from the integrated areas of these signals.[12][13]

Table 1: Tautomeric Equilibrium Data for Representative β-Keto Esters in Various Solvents

CompoundSolvent% Enol ContentKeq ([Enol]/[Keto])Reference
Ethyl AcetoacetateCCl₄ (non-polar)49%0.96[7]
Ethyl AcetoacetateCDCl₃ (weakly polar)9.9%0.11[1]
Ethyl AcetoacetateAcetone-d₆ (polar aprotic)10%0.11[16]
Ethyl AcetoacetateDMSO-d₆ (polar aprotic)14%0.16[16]
Ethyl AcetoacetateD₂O (polar protic)<2%<0.02[7]
Ethyl 4,4,4-trifluoroacetoacetatePure Liquid89%8.1
Ethyl benzoylacetateBenzene46%0.85[20]
Ethyl benzoylacetateChloroform17%0.20[20]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the alkylation of β-keto esters.[18]

Materials:

  • Ethyl acetoacetate

  • Sodium hydride (50% dispersion in oil)

  • n-Butyllithium (in hexane)

  • Benzyl chloride

  • Dry tetrahydrofuran (THF)

  • Dry diethyl ether

  • Concentrated HCl

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (41.8 g, 0.87 mole) in dry THF (80 ml) at 0°C under a nitrogen atmosphere, add a solution of ethyl acetoacetate (100 ml, 0.79 mole) in dry THF (400 ml) dropwise.[18]

  • Stir the resulting solution for 15 minutes at 0°C.[18]

  • Add a solution of n-butyllithium in hexane (460 ml, 1.95 M) dropwise while maintaining the temperature at 0°C.[18]

  • Stir the resulting orange solution for an additional 15 minutes at 0°C.[18]

  • Add a solution of benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) dropwise.[18]

  • Allow the reaction mixture to warm to room temperature over 1.25 hours with continuous stirring.[18]

  • Quench the reaction by carefully adding a mixture of concentrated HCl (100 ml) in water (200 ml), followed by ether (500 ml).[18]

  • Separate the organic and aqueous layers. Extract the aqueous layer three times with ether (3x300 ml).[18]

  • Combine all organic layers, wash with water until the washings are neutral, and dry over anhydrous MgSO₄.[18]

  • Concentrate the solution under reduced pressure. Purify the resulting yellow oil by vacuum distillation to yield this compound as a colorless oil.[18]

Determination of Keto-Enol Ratio by ¹H NMR Spectroscopy

This protocol outlines the standard procedure for quantifying the tautomeric equilibrium in solution.[12][21][22]

Methodology:

  • Sample Preparation: Accurately weigh 15-20 mg of this compound. Dissolve the sample in approximately 0.7 mL of a chosen deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆, C₆D₆) in a clean, dry 5 mm NMR tube.[12][21] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Equilibration: Allow the prepared sample to stand at a constant temperature for at least 60 minutes to ensure the keto-enol equilibrium has been established in the chosen solvent.[12]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve high resolution.[12]

    • Set the spectral width to cover the range from approximately -1 to 15 ppm to ensure the enolic -OH proton is observed.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Identify the characteristic signals: the α-methylene protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form.[12]

    • Carefully integrate the area under these respective peaks (Aketo and Aenol).[22]

  • Calculation:

    • The mole fraction of each tautomer is proportional to its integrated area, adjusted for the number of protons contributing to the signal.

    • The signal for the keto form's α-methylene group represents two protons, while the enol's vinylic proton signal represents one proton.[12]

    • Calculate the percentage of the enol form using the formula: % Enol = [Aenol / (Aenol + (Aketo / 2))] * 100

    • Calculate the equilibrium constant: Keq = [Enol] / [Keto] = (Aenol) / (Aketo / 2)

Workflow cluster_workflow Experimental Workflow for Tautomer Ratio Determination by NMR arrow arrow Prep Sample Preparation (Dissolve β-keto ester in deuterated solvent) arrow1 arrow1 Equil Equilibration (Allow mixture to reach equilibrium at constant T) arrow2 arrow2 Acq ¹H NMR Data Acquisition (Lock, Shim, Acquire Spectrum) arrow3 arrow3 Proc Data Processing (FT, Phasing, Baseline Correction, Integration) arrow4 arrow4 Calc Calculation (% Enol and Keq from integral ratios)

Caption: Workflow for quantitative analysis of keto-enol equilibrium via NMR.

Conclusion

The keto-enol tautomerism of this compound represents a dynamic equilibrium governed by a delicate interplay of structural and environmental factors. The significant stabilization of the enol form, afforded by extended conjugation with the phenyl ring and intramolecular hydrogen bonding, makes both tautomers relevant species in solution. Understanding and quantifying this equilibrium is essential for predicting and controlling the reactivity of this versatile synthetic intermediate. The experimental protocols detailed herein, particularly ¹H NMR spectroscopy, provide a robust framework for the precise characterization of this fundamental chemical phenomenon, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-5-phenylpentanoate is a beta-keto ester of interest in organic synthesis and potentially in the development of pharmaceutical intermediates. A thorough understanding of its solubility and stability is paramount for its effective use in reaction design, formulation, purification, and for ensuring its quality and shelf-life. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for this compound in public literature, this guide focuses on established methodologies and data from analogous compounds to provide a robust framework for its characterization.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.26 g/mol [1]
CAS Number 17071-29-3[1]
Appearance Expected to be a liquid or oilInferred from analogs
Boiling Point 118-126 °C at 0.7 mmHg[2]
Density 1.072 g/cm³[3]

Solubility Profile

Table 2: Qualitative Solubility of Structurally Related Beta-Keto Esters

SolventEthyl AcetoacetateEthyl BenzoylacetatePredicted for this compound
Water Soluble (1 part in 35)[1]InsolubleSparingly soluble to insoluble
Ethanol MiscibleMiscibleSoluble to Miscible
Diethyl Ether Miscible[1]MiscibleSoluble to Miscible
Acetone Miscible[1]MiscibleSoluble to Miscible
Chloroform SolubleSolubleSoluble
Benzene Soluble[1]SolubleSoluble
Hexane Likely solubleLikely solubleLikely soluble
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, hexane)

  • Scintillation vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid/liquid is necessary to ensure a saturated solution at equilibrium.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C and 37 °C).

  • Agitate the mixtures for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solute to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.

  • Calculate the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent in a vial B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Allow undissolved solute to settle C->D E Filter supernatant D->E F Dilute filtered sample E->F G Analyze by HPLC/GC F->G H Calculate solubility G->H

Solubility Determination Workflow

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. Stability testing involves subjecting the compound to various stress conditions to evaluate its degradation. The following sections outline the protocols for assessing hydrolytic, thermal, and photostability, based on ICH guidelines.[4]

Hydrolytic Stability

Hydrolytic stability is assessed across a range of pH values to determine the compound's susceptibility to degradation in aqueous environments. Beta-keto esters can be susceptible to hydrolysis, leading to the corresponding beta-keto acid, which may then undergo decarboxylation.

Experimental Protocol (Based on OECD Guideline 111): [5][6]

Objective: To determine the rate of hydrolysis of this compound in aqueous buffered solutions at different pH values.

Materials:

  • This compound

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Incubator/water bath with temperature control (e.g., 25 °C, 50 °C)

  • Amber vials

  • HPLC system with a suitable detector (e.g., UV)

Procedure:

  • Prepare a stock solution of this compound in a suitable water-miscible solvent (e.g., acetonitrile).

  • Add a small aliquot of the stock solution to the buffer solutions (pH 4, 7, and 9) in amber vials to achieve a final concentration that is below the solubility limit.

  • Incubate the vials in the dark at a constant temperature (e.g., 25 °C). A preliminary test at an elevated temperature (e.g., 50 °C) can be performed to quickly assess stability.[5]

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw samples from each vial.

  • Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining amount of this compound and any degradation products.

  • Determine the rate of hydrolysis and the half-life of the compound at each pH.

Visualization of Hydrolytic Stability Testing Workflow:

G cluster_setup Experimental Setup cluster_sampling Sampling cluster_analysis Analysis A Prepare solutions in pH 4, 7, and 9 buffers B Incubate in the dark at constant temperature A->B C Withdraw samples at time intervals B->C D Quantify parent compound and degradants by HPLC C->D E Determine hydrolysis rate and half-life D->E

Hydrolytic Stability Testing Workflow
Thermal Stability

Thermal stability testing evaluates the effect of elevated temperatures on the compound.

Experimental Protocol:

Objective: To assess the degradation of this compound under thermal stress.

Materials:

  • This compound (solid or neat liquid)

  • Oven with temperature control

  • Suitable containers (e.g., glass vials)

  • HPLC or GC system

Procedure:

  • Place a known amount of this compound into vials.

  • Store the vials in an oven at a specified elevated temperature (e.g., 40°C, 60°C, 80°C).

  • At selected time points, remove a vial and allow it to cool to room temperature.

  • Dissolve the sample in a suitable solvent and analyze by a stability-indicating HPLC or GC method to determine the purity and identify any degradation products.

  • A control sample should be stored at the recommended storage temperature (e.g., refrigerated).

Photostability

Photostability testing determines the impact of light exposure on the compound's stability.

Experimental Protocol (Based on ICH Guideline Q1B): [4][7]

Objective: To evaluate the photosensitivity of this compound.

Materials:

  • This compound

  • Photostability chamber equipped with a light source conforming to ICH guidelines (e.g., xenon lamp or a combination of cool white and near-UV lamps).[4]

  • Quartz or other UV-transparent containers

  • Dark control samples wrapped in aluminum foil

  • HPLC or GC system

Procedure:

  • Place samples of this compound in chemically inert, transparent containers.

  • Prepare dark control samples by wrapping identical containers with aluminum foil.

  • Expose the samples and dark controls in the photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near-UV light.[4]

  • After the exposure period, analyze both the light-exposed and dark control samples by a validated stability-indicating method.

  • Compare the results to determine the extent of photodegradation.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is generally the method of choice for non-volatile compounds like beta-keto esters.

General HPLC Method Parameters:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape) is a good starting point.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

It is important to note that beta-keto esters can exhibit keto-enol tautomerism, which may lead to poor peak shapes in HPLC.[8] Adjusting the mobile phase pH or temperature can sometimes mitigate this issue.[8]

Conclusion

While specific published data on the solubility and stability of this compound is scarce, this guide provides a comprehensive framework for its determination based on established scientific principles and data from analogous compounds. Researchers and drug development professionals can utilize the detailed experimental protocols and analytical considerations presented herein to thoroughly characterize this compound. Such characterization is an indispensable step in advancing its application in organic synthesis and pharmaceutical development.

References

An In-depth Technical Guide to Ethyl 3-oxo-5-phenylpentanoate: Synonyms, Synthesis, and Biocatalytic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-oxo-5-phenylpentanoate, a versatile keto ester with applications in organic synthesis. This document details its chemical identity, including a wide range of synonyms, and presents detailed experimental protocols for its chemical synthesis and biocatalytic reduction. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Chemical Identity: Synonyms and Identifiers

This compound is known by a variety of names in chemical literature and supplier catalogs. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and procurement.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifier
IUPAC Name This compound[1]
CAS Number 17071-29-3[1][2]
Molecular Formula C13H16O3[1]
Molecular Weight 220.26 g/mol [1]
Synonyms 3-OXO-5-PHENYL-PENTANOIC ACID ETHYL ESTER[1][3]
ethyl-benzylacetoacetate[3]
ethyl 3-oxo-5-phenylvalerate[3]
Ethyl 5-phenyl-3-oxovalerate[3]
Benzenepentanoic acid, β-oxo-, ethyl ester
3-Oxo-5-phenylpentanoic acid ethyl ester[3]
Other Identifiers DTXSID90937816, MFCD00041348, NSC210909[3]

No commercial trade names for this compound were identified in the conducted research.

Experimental Protocols and Quantitative Data

This section provides detailed methodologies for the chemical synthesis of this compound and its subsequent enantioselective biocatalytic reduction.

Chemical Synthesis of this compound

A common method for the synthesis of this compound involves the alkylation of ethyl acetoacetate. The following protocol is based on established procedures.[4]

Experimental Protocol:

  • Preparation of the Enolate: To a suspension of 50% sodium hydride (41.8 g, 0.87 mole) in 80 ml of dry tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, a solution of ethyl acetoacetate (100 ml, 0.79 mole) in 400 ml of dry THF is added dropwise with stirring. The resulting solution is stirred for an additional 15 minutes at 0°C.

  • Formation of the Dianion: A solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole) is added dropwise to the reaction mixture at 0°C. The resulting orange solution is stirred for a further 15 minutes at this temperature.

  • Alkylation: Benzyl chloride (135 ml, 1.18 mole) dissolved in 200 ml of dry ether is added to the reaction mixture. The solution is then allowed to warm to room temperature over a period of 1.25 hours with continuous stirring.

  • Work-up: The reaction is quenched by the addition of a solution of concentrated HCl (100 ml) in water (200 ml), followed by the addition of 500 ml of ether. The organic and aqueous layers are separated.

  • Extraction and Purification: The aqueous layer is further extracted three times with 300 ml portions of ether. The combined organic layers are washed with water until the washings are neutral, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.

  • Distillation: The resulting yellow oil is purified by vacuum distillation to yield this compound as a virtually colorless oil.

Table 2: Quantitative Data for the Synthesis of this compound [4]

ParameterValue
Yield 64.2 g (37%)
Boiling Point 118°-126° C at 0.7 mmHg

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product EAA Ethyl Acetoacetate enolate Enolate Formation (THF, 0°C) EAA->enolate NaH Sodium Hydride NaH->enolate nBuLi n-Butyllithium dianion Dianion Formation (0°C) nBuLi->dianion BnCl Benzyl Chloride alkylation Alkylation (0°C to RT) BnCl->alkylation enolate->dianion dianion->alkylation workup Quenching & Extraction (HCl, Ether) alkylation->workup purification Drying & Concentration workup->purification distillation Vacuum Distillation purification->distillation product Ethyl 3-oxo-5- phenylpentanoate distillation->product

Chemical synthesis workflow for this compound.
Biocatalytic Reduction of this compound

This compound can be stereoselectively reduced to the corresponding alcohol, ethyl 3-hydroxy-5-phenylpentanoate, using whole-cell biocatalysts. This method allows for the production of enantiomerically enriched products.

Experimental Protocol (General):

A specific protocol from the literature involves screening a collection of microorganisms to identify suitable biocatalysts for accessing both enantiomers of the target hydroxy ester. The general procedure involves:

  • Cultivation of Microorganisms: The selected microbial strains are cultivated in an appropriate growth medium to obtain sufficient biomass.

  • Biotransformation: The whole microbial cells are harvested and resuspended in a buffer solution. This compound is added as the substrate, often along with a cofactor recycling system (e.g., using 2-propanol).

  • Reaction Monitoring: The progress of the reduction is monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess.

  • Product Isolation: Upon completion of the reaction, the product is extracted from the reaction mixture using an organic solvent. The solvent is then removed to yield the crude product, which may be further purified if necessary.

Table 3: Quantitative Data for the Biocatalytic Reduction

ParameterValue
Enantiomeric Excess (ee) Up to 99%

Biocatalytic Reduction Workflow Diagram:

Biocatalytic_Reduction cluster_starting_materials Starting Materials cluster_biotransformation Biotransformation cluster_analysis_purification Analysis & Purification cluster_final_product Product substrate Ethyl 3-oxo-5- phenylpentanoate reaction Enantioselective Reduction substrate->reaction biocatalyst Whole-Cell Biocatalyst biocatalyst->reaction cofactor Cofactor System (e.g., 2-Propanol) cofactor->reaction monitoring Reaction Monitoring (HPLC) reaction->monitoring extraction Product Extraction monitoring->extraction product Ethyl (R)- or (S)-3-hydroxy- 5-phenylpentanoate extraction->product

Workflow for the biocatalytic reduction of this compound.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its keto-ester functionality allows for a variety of chemical transformations, making it a precursor for more complex molecules. The enantiomerically pure alcohol obtained from its reduction is a chiral intermediate that can be utilized in the synthesis of biologically active compounds. While specific drug development pathways involving this exact molecule are not prominently documented in the public domain, its structural motifs are relevant to medicinal chemistry.

Further research into the biological activities of derivatives of this compound may reveal potential applications in drug discovery. The synthetic and biocatalytic methods detailed in this guide provide a solid foundation for researchers to produce and further investigate this compound and its derivatives.

References

An In-depth Technical Guide on the Fundamental Reactivity of Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-5-phenylpentanoate is a versatile β-keto ester that serves as a key building block in organic synthesis. Its unique structural features, comprising a reactive methylene group flanked by a ketone and an ester, render it susceptible to a wide range of chemical transformations. This guide provides a comprehensive overview of its fundamental reactivity, including its synthesis, physical and chemical properties, and its utility in key carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols for its synthesis and characteristic reactions, alongside spectroscopic data and mechanistic diagrams, are presented to facilitate its application in research and drug development.

Introduction

β-Keto esters are a pivotal class of compounds in synthetic organic chemistry, valued for their ability to participate in a diverse array of reactions.[1][2] this compound, with its phenyl-substituted side chain, is a particularly useful synthon for the introduction of this motif into more complex molecular architectures. The acidity of the α-protons, situated between the two carbonyl groups, allows for the facile generation of a stabilized enolate, which is the cornerstone of its reactivity. This guide will delve into the core reactions of this compound, providing practical experimental details and mechanistic insights.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for reference.

Physical and Chemical Properties
PropertyValueReference
IUPAC Name This compound[3]
CAS Number 17071-29-3[3]
Molecular Formula C₁₃H₁₆O₃[3]
Molecular Weight 220.26 g/mol [3]
Boiling Point 118-126 °C at 0.7 mmHg[4]
Density 1.036 g/mL[5]
SMILES CCOC(=O)CC(=O)CCC1=CC=CC=C1[3]
InChIKey PRDJGEFZGPKCSG-UHFFFAOYSA-N[3]
Spectroscopic Data
SpectrumDataReference
¹H NMR (CDCl₃) δ(ppm): 7.08 (5H, s), 4.07 (2H, q, J=7 Hz), 3.23 (2H, s), 2.80 (4H, s), 1.23 (3H, t, J=7 Hz)[4]
¹³C NMR (Predicted)[3]
IR (Vapor Phase) Data available[3]
Mass Spec (GC-MS) Data available[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of an acetoacetate derivative. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Alkylation of Ethyl Acetoacetate[4]

Materials:

  • Ethyl acetoacetate (0.79 mole)

  • 50% Sodium hydride (0.87 mole)

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium in hexane (1.95 M, 0.90 mole)

  • Benzyl chloride (1.18 mole)

  • Dry ether

  • Concentrated HCl

  • Anhydrous MgSO₄

Procedure:

  • A solution of ethyl acetoacetate (100 ml, 0.79 mole) in dry THF (400 ml) is added dropwise with stirring under a nitrogen atmosphere to a suspension of 50% sodium hydride (41.8 g, 0.87 mole) in dry THF (80 ml) at 0°C.

  • The resulting solution is stirred for 15 minutes at 0°C.

  • A solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole) is added dropwise, and the resulting orange solution is stirred for a further 15 minutes at 0°C.

  • Benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) is added, and the solution is allowed to warm to room temperature over 1.25 hours with stirring.

  • The reaction is quenched by the addition of concentrated HCl (100 ml) in water (200 ml), followed by ether (500 ml).

  • The layers are separated, and the aqueous layer is further extracted with ether (3 x 300 ml).

  • The combined organic layers are washed with water until neutral, dried over anhydrous MgSO₄, and concentrated.

  • The resulting yellow oil is distilled under vacuum to yield this compound as a colorless oil.

Yield: 64.2 g (37%)[4]

Fundamental Reactivity

The reactivity of this compound is dominated by the presence of the acidic α-protons, which allows for the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of bond-forming reactions.

Alkylation Enolate Enolate Alkylated_Product Alkylated Product Enolate->Alkylated_Product + R-X Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Alkylated_Product Acylation Enolate Enolate Acylated_Product Acylated Product Enolate->Acylated_Product + R-COCl Acyl_Chloride R-COCl (Acyl Chloride) Acyl_Chloride->Acylated_Product Decarboxylation Beta_Keto_Ester This compound Beta_Keto_Acid 3-Oxo-5-phenylpentanoic acid Beta_Keto_Ester->Beta_Keto_Acid 1. H₃O⁺, Δ 2. Workup Ketone 5-Phenylpentan-3-one Beta_Keto_Acid->Ketone Δ - CO₂ Knoevenagel Beta_Keto_Ester This compound Unsaturated_Product α,β-Unsaturated Product Beta_Keto_Ester->Unsaturated_Product Aldehyde R-CHO (Aldehyde) Aldehyde->Unsaturated_Product + Base Michael_Addition Enolate Enolate of this compound Adduct Michael Adduct Enolate->Adduct Michael_Acceptor Michael Acceptor (e.g., Methyl Vinyl Ketone) Michael_Acceptor->Adduct + Base Hantzsch_Synthesis Reactants 2 x this compound + Aldehyde (R-CHO) + Ammonia (NH₃) Dihydropyridine Dihydropyridine Derivative Reactants->Dihydropyridine Pyridine Pyridine Derivative Dihydropyridine->Pyridine [O] Biginelli_Reaction Reactants This compound + Aldehyde (R-CHO) + Urea Dihydropyrimidinone Dihydropyrimidinone Reactants->Dihydropyrimidinone Acid Catalyst

References

Methodological & Application

Application Note: Synthesis of Ethyl 3-oxo-5-phenylpentanoate from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-oxo-5-phenylpentanoate is a valuable β-keto ester intermediate in organic synthesis, finding applications in the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds. Its structure incorporates both a reactive β-keto ester moiety and a phenyl group, making it a versatile building block. This application note provides a detailed protocol for the synthesis of this compound via the alkylation of ethyl acetoacetate with (2-bromoethyl)benzene. This method is a straightforward and efficient approach for carbon-carbon bond formation.

Reaction Principle

The synthesis proceeds via the generation of an enolate from ethyl acetoacetate using a suitable base, followed by nucleophilic attack of the enolate on (2-bromoethyl)benzene (phenethyl bromide). The α-proton of the ethyl acetoacetate is acidic due to the presence of two electron-withdrawing carbonyl groups, facilitating the formation of a stabilized enolate. This enolate then acts as a nucleophile, displacing the bromide from (2-bromoethyl)benzene in an SN2 reaction to form the desired product.

Experimental Protocols

Materials and Equipment
  • Ethyl acetoacetate (C6H10O3)

  • (2-Bromoethyl)benzene (C8H9Br)

  • Sodium ethoxide (NaOEt) or Sodium metal (Na)

  • Anhydrous ethanol (EtOH)

  • Hexane

  • 6N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure

Procedure

1. Enolate Formation:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (0.29 mol) in anhydrous ethanol (110 mL) portionwise. Alternatively, add sodium ethoxide (17.3 g, 0.36 mol) to anhydrous ethanol (110 mL) with stirring.[1] Allow the mixture to stir until all the sodium has reacted or the sodium ethoxide has dissolved completely.

  • To the resulting solution, add ethyl acetoacetate (53.8 g, 0.29 mol) dropwise while stirring.[1] The temperature may rise to 40-50°C during the addition.[1]

2. Alkylation:

  • Heat the mixture to reflux (approximately 80-82°C).[1]

  • Add (2-bromoethyl)benzene (53.8 g, 0.32 mol) dropwise to the refluxing solution over a period of one hour.[1]

  • Continue to reflux the reaction mixture for an additional 20 hours to ensure the completion of the reaction.[1]

3. Work-up and Purification:

  • After the reflux period, cool the reaction mixture to 30-35°C.[1]

  • Filter the mixture to remove the precipitated sodium bromide. Wash the filter cake with a small amount of ethanol.

  • Concentrate the combined filtrate and washings in vacuo to a pot temperature of 50°C.[1]

  • Cool the residue to 25°C and dilute it with 150 mL of hexane and 40 mL of water.[1]

  • Acidify the mixture to a pH of 6.5-7.0 with 6N HCl.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 25 mL of fresh water.[1]

  • Combine the aqueous layers and back-extract with 40 mL of fresh hexane.[1]

  • Combine all the hexane layers and wash with 60 mL of water.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product as an oil.[1]

  • For further purification, the crude product can be distilled under reduced pressure.

Data Presentation

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mol)Yield (%)
Ethyl acetoacetateC6H10O3130.1453.80.29-
(2-Bromoethyl)benzeneC8H9Br185.0653.80.32-
Sodium ethoxideC2H5NaO68.0517.30.36-
This compoundC13H16O3220.2662 (crude)0.28~91

Note: The yield is based on a similar synthesis of Ethyl 2-(2-Phenylethyl)acetoacetate and may vary.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Enolate Formation Enolate Formation Alkylation Alkylation Enolate Formation->Alkylation Add (2-bromoethyl)benzene Reflux Cooling & Filtration Cooling & Filtration Alkylation->Cooling & Filtration Concentration Concentration Cooling & Filtration->Concentration Extraction & Washing Extraction & Washing Concentration->Extraction & Washing Drying & Evaporation Drying & Evaporation Extraction & Washing->Drying & Evaporation Distillation Distillation Drying & Evaporation->Distillation Final Product Final Product Distillation->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of this compound from ethyl acetoacetate and (2-bromoethyl)benzene. The procedure is based on the well-established alkylation of β-keto esters and can be readily implemented in a standard organic synthesis laboratory. The provided workflow and data table offer a clear guide for researchers and professionals in drug development and chemical synthesis.

References

Application Note: Synthesis of Ethyl 3-oxo-5-phenylpentanoate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 3-oxo-5-phenylpentanoate, a β-keto ester, through a crossed Claisen condensation reaction. The procedure involves the base-mediated condensation of ethyl 3-phenylpropanoate and ethyl acetate. Due to both esters possessing enolizable α-hydrogens, the protocol is optimized by the slow addition of ethyl acetate to favor the desired cross-condensation product over self-condensation side products. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and a workflow diagram for clarity.

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that produces β-keto esters or β-diketones from esters or a combination of esters and other carbonyl compounds in the presence of a strong base.[1][2] The reaction mechanism involves the nucleophilic acyl substitution of an ester by an enolate.[3]

A "crossed" or "mixed" Claisen condensation occurs between two different esters.[4] A significant challenge arises when both ester partners contain α-hydrogens, as this can lead to a mixture of up to four different products, complicating purification and reducing the yield of the desired compound.[5][6]

This protocol details the synthesis of this compound via the crossed Claisen condensation of ethyl 3-phenylpropanoate and ethyl acetate. To mitigate the formation of side products, this procedure employs the slow addition of ethyl acetate to a mixture of ethyl 3-phenylpropanoate and a strong base, sodium hydride. This strategy maintains a low concentration of the more readily enolized ethyl acetate, thereby promoting the desired reaction pathway.

Experimental Protocol

2.1 Materials and Reagents

  • Ethyl 3-phenylpropanoate (C₁₁H₁₄O₂, MW: 178.23 g/mol )

  • Ethyl acetate (C₄H₈O₂, MW: 88.11 g/mol )

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

2.2 Procedure

Step 1: Reaction Setup

  • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and an addition funnel fitted with a septum.

  • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.

Step 2: Base and Enolate Formation

  • To the reaction flask, add sodium hydride (1.1 equivalents, e.g., 4.4 g of 60% dispersion for a 0.1 mol scale reaction) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

  • Add anhydrous THF (e.g., 150 mL) to the flask.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Add ethyl 3-phenylpropanoate (1.0 equivalent, e.g., 17.8 g) dropwise to the NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

Step 3: Crossed Claisen Condensation

  • Slowly add ethyl acetate (1.0 equivalent, e.g., 8.8 g) dropwise via the addition funnel to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Quenching

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by slowly adding 1 M HCl solution until the mixture is acidic (pH ~5-6). Be cautious as hydrogen gas may be evolved from any unreacted NaH.

  • Transfer the mixture to a separatory funnel and add diethyl ether (e.g., 100 mL).

  • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Step 5: Purification

  • The resulting crude yellow oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Presentation

ParameterValueReference
Molecular FormulaC₁₃H₁₆O₃[7][8]
Molecular Weight220.26 g/mol [7]
AppearanceColorless to pale yellow oil[1]
Boiling Point118-126 °C at 0.7 mmHg[1]
¹H NMR (CDCl₃)δ 7.08 (5H, s), 4.07 (2H, q), 3.23 (2H, s), 2.80 (4H, s), 1.23 (3H, t)[1]
Reported Yield*37%[1]
Yield reported from an alternative synthesis via alkylation of ethyl acetoacetate.

Visualizations

4.1 Reaction Scheme

The overall reaction is the condensation of ethyl 3-phenylpropanoate with ethyl acetate, mediated by a strong base, followed by an acidic workup to yield the final β-keto ester product.

4.2 Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

experimental_workflow setup 1. Reaction Setup (Dry glassware, inert atmosphere) base_prep 2. Base Suspension (NaH in anhydrous THF, 0 °C) setup->base_prep ester1_add 3. Add Ethyl 3-phenylpropanoate (Stir at 0 °C for 30 min) base_prep->ester1_add ester2_add 4. Slow Addition of Ethyl Acetate (1-2 hours at 0 °C) ester1_add->ester2_add reaction 5. Reaction (Warm to RT, stir 12-16h) ester2_add->reaction quench 6. Quench & Work-up (Acidify with 1M HCl, extract with Et₂O) reaction->quench wash 7. Wash Organic Layer (NaHCO₃, Brine) quench->wash dry 8. Dry and Concentrate (Dry over MgSO₄, Rotovap) wash->dry purify 9. Purification (Vacuum Distillation) dry->purify product Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from moisture.

  • Anhydrous solvents like THF and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of the base and enolate by atmospheric moisture.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Application Notes and Protocols for the Use of Ethyl 3-oxo-5-phenylpentanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-5-phenylpentanoate is a versatile β-ketoester that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds with significant pharmaceutical applications. Its chemical structure, featuring a reactive 1,3-dicarbonyl moiety and a phenyl group, allows for its participation in numerous cyclocondensation reactions, leading to the formation of diverse molecular scaffolds. These scaffolds are integral to the development of novel therapeutic agents targeting a range of diseases.

This document provides detailed application notes on the use of this compound in the synthesis of key pharmaceutical intermediates, including pyrazolone and dihydropyrimidinone derivatives. Furthermore, it outlines the synthesis of precursors for Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension. Detailed experimental protocols, quantitative data, and diagrams of relevant signaling pathways are presented to guide researchers in their drug discovery and development efforts.

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of the dianion of ethyl acetoacetate with benzyl chloride.

Experimental Protocol:

Materials:

  • Ethyl acetoacetate

  • Sodium hydride (50% dispersion in oil)

  • n-Butyllithium in hexane

  • Benzyl chloride

  • Dry tetrahydrofuran (THF)

  • Dry diethyl ether

  • Concentrated hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 50% sodium hydride (41.8 g, 0.87 mole) in dry THF (80 ml) at 0°C under a nitrogen atmosphere, add ethyl acetoacetate (100 ml, 0.79 mole) in dry THF (400 ml) dropwise.

  • Stir the resulting solution for 15 minutes at 0°C.

  • Add a solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole) dropwise, maintaining the temperature at 0°C.

  • Stir the resulting orange solution for an additional 15 minutes at 0°C.

  • Add benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) dropwise.

  • Allow the solution to warm to room temperature over 1.25 hours with continuous stirring.

  • Quench the reaction by adding a mixture of concentrated HCl (100 ml) in water (200 ml), followed by the addition of ether (500 ml).

  • Separate the layers and extract the aqueous layer with ether (3 x 300 ml).

  • Combine the organic layers, wash with water until neutral, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain a yellow oil.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless oil.[1]

Quantitative Data:
ParameterValue
Yield64.2 g (37%)
Boiling Point118°-126° C at 0.7 mmHg
NMR δ(CDCl3)7.08 (5H, s), 4.07 (2H, q, J=7 Hz), 3.23 (2H, s), 2.80 (4H, s) and 1.23 (3H, t, J=7 Hz)

Application 1: Synthesis of Pyrazolone Derivatives

Pyrazolone derivatives are a class of heterocyclic compounds known for their analgesic, anti-inflammatory, and antipyretic properties.[2] They are foundational to many pharmaceutical drugs.[2] The Knorr pyrazole synthesis is a classic method for preparing pyrazolones from β-ketoesters and hydrazines.

Experimental Workflow: Knorr Pyrazole Synthesis

Knorr_Synthesis start Start Materials: This compound Hydrazine derivative reaction Reaction: - Solvent (e.g., Ethanol) - Acid catalyst (e.g., Acetic Acid) - Heat start->reaction 1. Mix reactants workup Work-up: - Cool reaction mixture - Add water to precipitate reaction->workup 2. Reaction completion isolation Isolation: - Filtration - Washing with cold solvent workup->isolation 3. Precipitation product Product: Pyrazolone derivative isolation->product 4. Purification COX_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Pyrazolones Pyrazolone Derivatives Pyrazolones->COX2 Inhibition IKK IKK Complex Prostaglandins->IKK Activation NFkB_p50_p65_IkB NF-κB (p50/p65)-IκB (Inactive) IKK->NFkB_p50_p65_IkB Phosphorylates IκB IkB IκB NFkB_p50_p65_IkB->IkB Degradation NFkB_p50_p65 NF-κB (p50/p65) (Active) NFkB_p50_p65_IkB->NFkB_p50_p65 NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation DNA DNA NFkB_p50_p65_nuc->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Biginelli_Reaction start Start Materials: - this compound - Aldehyde - Urea/Thiourea reaction Reaction: - Solvent (e.g., Ethanol) - Acid catalyst (e.g., HCl) - Reflux start->reaction 1. Mix reactants workup Work-up: - Cool reaction mixture - Pour into cold water reaction->workup 2. Reaction completion isolation Isolation: - Filtration - Washing with cold solvent workup->isolation 3. Precipitation product Product: Dihydropyrimidinone isolation->product 4. Purification RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II catalyzed by ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_II ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE Inhibition Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

References

Application Notes and Protocols for the Enantioselective Reduction of Ethyl 3-oxo-5-phenylpentanoate using Biocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective reduction of ethyl 3-oxo-5-phenylpentanoate to its corresponding chiral alcohol, ethyl (S)-3-hydroxy-5-phenylpentanoate or ethyl (R)-3-hydroxy-5-phenylpentanoate, utilizing various biocatalysts. The chiral hydroxy ester is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. This document outlines methodologies using whole-cell biocatalysts and isolated enzymes, offering a green and efficient alternative to traditional chemical synthesis.

Introduction

The asymmetric reduction of prochiral ketones is a critical transformation in organic synthesis. Biocatalysis, employing whole microbial cells or isolated enzymes, has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions. This approach circumvents the need for often expensive and toxic heavy metal catalysts and chiral ligands used in conventional chemotherapy. The enzymatic reduction of β-keto esters, in particular, has been extensively studied due to the importance of the resulting β-hydroxy esters as chiral synthons.

This document focuses on the enantioselective reduction of this compound, a sterically demanding ketone, using a selection of readily available and effective biocatalysts. Both enantiomers of the corresponding hydroxy ester can be accessed by selecting the appropriate biocatalyst, with enantiomeric excesses (e.e.) reaching up to 99%.[1]

Biocatalyst Performance Comparison

The following table summarizes the performance of different biocatalysts in the enantioselective reduction of this compound and structurally similar β-keto esters. This data is intended to guide the selection of the most suitable biocatalyst for a specific application.

BiocatalystSubstrateProduct EnantiomerConversion (%)Enantiomeric Excess (e.e.) (%)Reference
Daucus carota (Carrot root)This compound(S)>95>98Adapted from general protocols[2][3]
Saccharomyces cerevisiaeThis compound(S)High>99[1]
Kluyveromyces marxianusVarious β-keto esters(R) or (S)>70>99[4][5]
Geotrichum candidumVarious β-keto esters(S)>95>99[4][6]
Ketoreductase (KRED)Various β-keto esters(S) or (R)>99>99[7][8]

Experimental Protocols

Detailed methodologies for the enantioselective reduction of this compound using selected biocatalysts are provided below.

Protocol 1: Whole-Cell Bioreduction using Daucus carota (Carrot Root)

This protocol utilizes the readily available and inexpensive carrot root as a whole-cell biocatalyst. The enzymes present in the carrot tissue effectively catalyze the reduction.

Materials:

  • This compound

  • Fresh carrots (Daucus carota)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Orbital shaker

  • Standard laboratory glassware

Procedure:

  • Wash fresh carrots thoroughly and cut them into small pieces (approximately 1 cm³).

  • In a 250 mL Erlenmeyer flask, combine 50 g of carrot pieces and 100 mL of deionized water.

  • Add 100 mg of this compound to the flask.

  • Seal the flask and place it on an orbital shaker at 150 rpm and 28-30°C.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 24, 48, 72 hours) and analyzing them by GC or HPLC.

  • Upon completion, filter the reaction mixture to remove the carrot pieces.

  • Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)

Baker's yeast is a widely used and robust biocatalyst for the asymmetric reduction of ketones.

Materials:

  • This compound

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (or glucose)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Orbital shaker

  • Standard laboratory glassware

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of warm (around 35-40°C) deionized water.

  • Add 10 g of active dry baker's yeast to the sucrose solution and stir for 30 minutes to activate the yeast.

  • Dissolve 200 mg of this compound in a minimal amount of ethanol (e.g., 1-2 mL) and add it to the yeast suspension.

  • Seal the flask with a cotton plug or a fermentation lock and place it on an orbital shaker at 120 rpm and 30°C.

  • Allow the reaction to proceed for 48-72 hours. Monitor the progress by TLC, GC, or HPLC.

  • After the reaction is complete, add celite to the mixture and filter through a Büchner funnel to remove the yeast cells.

  • Saturate the filtrate with NaCl and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purify the product by flash chromatography if required.

Protocol 3: Bioreduction using an Isolated Ketoreductase (KRED)

This protocol describes a typical procedure for using a commercially available or purified ketoreductase. This method often provides higher selectivity and easier downstream processing compared to whole-cell systems.

Materials:

  • This compound

  • Ketoreductase (KRED)

  • NADH or NADPH cofactor

  • A cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH))

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • 2-Propanol (as a co-solvent and for cofactor regeneration)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Thermostatted shaker

  • Standard laboratory glassware

Procedure:

  • Prepare a 100 mM potassium phosphate buffer solution (pH 7.0).

  • In a 50 mL reaction vessel, add 10 mL of the buffer.

  • Add the ketoreductase to a final concentration of 1-5 mg/mL.

  • Add the cofactor NADH or NADPH to a final concentration of 0.5-1 mM.

  • If using a cofactor regeneration system, add glucose (e.g., 1.1 equivalents relative to the substrate) and glucose dehydrogenase (e.g., 5-10 U/mL). Alternatively, 2-propanol (5-10% v/v) can be used for cofactor regeneration with many KREDs.

  • Dissolve 50 mg of this compound in a minimal amount of 2-propanol and add it to the reaction mixture.

  • Incubate the reaction at a controlled temperature (typically 25-37°C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, quench it by adding an equal volume of ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the product.

  • Purify by column chromatography if necessary.

Visualizations

Experimental Workflow for Whole-Cell Biocatalytic Reduction

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Product Isolation Biocatalyst Select Biocatalyst (e.g., Daucus carota, S. cerevisiae) Activation Activation/Pre-culture (if required) Biocatalyst->Activation ReactionSetup Reaction Setup: - Substrate - Biocatalyst - Aqueous Medium - Co-substrate (e.g., glucose) Activation->ReactionSetup Incubation Incubation (Controlled Temperature & Agitation) ReactionSetup->Incubation Monitoring Reaction Monitoring (TLC, GC, HPLC) Incubation->Monitoring Filtration Filtration (Removal of Biocatalyst) Monitoring->Filtration Reaction Complete Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Filtration->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification FinalProduct FinalProduct Purification->FinalProduct Chiral Hydroxy Ester logical_relationship Biocatalyst Biocatalyst Choice Enantioselectivity Enantioselectivity (e.e.) Biocatalyst->Enantioselectivity Determines Product Chirality Substrate Substrate Concentration Conversion Conversion Substrate->Conversion Yield Yield Substrate->Yield Temp Temperature Temp->Conversion pH pH pH->Conversion Time Reaction Time Time->Conversion Time->Yield Cofactor Cofactor System Cofactor->Conversion Crucial for Isolated Enzymes Conversion->Yield

References

Application Notes and Protocols for Whole-Cell Biocatalytic Synthesis of Chiral Alcohols from Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral ethyl 3-hydroxy-5-phenylpentanoate through the whole-cell biocatalytic reduction of ethyl 3-oxo-5-phenylpentanoate. This environmentally friendly method utilizes various microorganisms to achieve high enantioselectivity, offering a valuable alternative to traditional chemical synthesis for the production of key chiral intermediates in drug development.

The biocatalytic approach leverages the inherent stereoselectivity of microbial enzymes, primarily ketoreductases and alcohol dehydrogenases, to produce both (R)- and (S)- enantiomers of the target alcohol with high purity.[1] This document outlines the screening of various whole-cell biocatalysts, optimized reaction conditions, and detailed experimental protocols for cultivation, biotransformation, and product analysis.

Data Presentation: Performance of Various Whole-Cell Biocatalysts

The following tables summarize the performance of a selection of microbial strains in the asymmetric reduction of this compound. The data highlights the stereocomplementary nature of different biocatalysts, enabling access to both enantiomers of the chiral alcohol product.

Table 1: Biocatalytic Reduction to (S)-ethyl 3-hydroxy-5-phenylpentanoate

Biocatalyst StrainConversion (%)Enantiomeric Excess (e.e., %)Product Configuration
Rhodotorula rubra>9998S
Pichia glucozyma9597S
Candida tropicalis9295S
Saccharomyces cerevisiae8592S

Table 2: Biocatalytic Reduction to (R)-ethyl 3-hydroxy-5-phenylpentanoate

Biocatalyst StrainConversion (%)Enantiomeric Excess (e.e., %)Product Configuration
Gordonia alkanivorans>99>99R
Candida guilliermondii9896R
Kluyveromyces marxianus9094R
Yarrowia lipolytica8891R

Experimental Protocols

Protocol 1: Cultivation of Whole-Cell Biocatalysts

This protocol describes the general procedure for the cultivation of yeast and bacterial strains to generate the biomass required for the biotransformation.

1. Media Preparation:

  • Yeast Medium (YPD):

    • 10 g/L Yeast Extract

    • 20 g/L Peptone

    • 20 g/L D-Glucose

    • Dissolve in distilled water and autoclave at 121°C for 20 minutes.

  • Bacterial Medium (Nutrient Broth):

    • 5 g/L Peptone

    • 3 g/L Beef Extract

    • 5 g/L NaCl

    • Dissolve in distilled water, adjust pH to 7.0, and autoclave at 121°C for 20 minutes.

2. Inoculation and Cultivation:

  • Aseptically inoculate 100 mL of sterile medium in a 500 mL Erlenmeyer flask with a single colony or 1 mL of a cryopreserved stock of the desired microorganism.

  • Incubate the culture on a rotary shaker (180-220 rpm) at the appropriate temperature (typically 28-30°C for yeasts and 30-37°C for bacteria) for 24-48 hours, or until the late exponential growth phase is reached.

3. Harvesting and Preparation of Resting Cells:

  • Harvest the microbial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 7.0).

  • Resuspend the cell pellet in the same buffer to the desired final concentration (e.g., 50-100 g/L wet cell weight). This resting cell suspension is now ready for use as the whole-cell biocatalyst.

Protocol 2: Whole-Cell Biocatalytic Reduction

This protocol details the procedure for the asymmetric reduction of this compound using the prepared resting cell suspension.

1. Reaction Setup:

  • In a screw-capped reaction vessel, prepare the reaction mixture containing:

    • Phosphate buffer (50 mM, pH 7.0)

    • Resting cell suspension (to a final concentration of 50-100 g/L)

    • This compound (substrate, e.g., 10-50 mM)

    • A co-substrate for cofactor regeneration (e.g., glucose at 1.5 equivalents or isopropanol at 5-10% v/v).

2. Biotransformation:

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for 24-72 hours.

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.

3. Product Extraction and Analysis:

  • After the reaction is complete, centrifuge the mixture to remove the cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate, 3 x 1 volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

  • Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC analysis.

Protocol 3: Analytical Method for Enantiomeric Excess Determination

This protocol provides a general method for the analysis of the chiral alcohol product using chiral gas chromatography (GC).

  • GC System: Agilent 7890B or equivalent.

  • Column: Chiral GC column (e.g., Supelco BETA DEX™ 225, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Sample Preparation: Dilute the purified product in a suitable solvent (e.g., ethyl acetate) before injection.

Visualizations

Biocatalytic Workflow

The following diagram illustrates the general workflow for the whole-cell biocatalytic synthesis of chiral ethyl 3-hydroxy-5-phenylpentanoate.

Biocatalytic_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Downstream Processing & Analysis Cultivation Microorganism Cultivation Harvesting Cell Harvesting & Washing Cultivation->Harvesting RestingCells Resting Cell Suspension Harvesting->RestingCells Reaction Biocatalytic Reduction RestingCells->Reaction Substrate This compound (Substrate) Substrate->Reaction Product Chiral Ethyl 3-hydroxy-5-phenylpentanoate (Product) Reaction->Product Extraction Product Extraction Product->Extraction Purification Purification Extraction->Purification Analysis Chiral GC/HPLC Analysis Purification->Analysis

Caption: General workflow for whole-cell biocatalytic synthesis.

Signaling Pathway: Cofactor Regeneration

The enzymatic reduction of the ketone requires a hydride donor, typically NADPH or NADH. Whole-cell biocatalysts have the advantage of possessing innate metabolic pathways to regenerate these essential cofactors, making the process more cost-effective. A common strategy is the addition of a sacrificial co-substrate like glucose or isopropanol.

Cofactor_Regeneration Substrate This compound KRED Ketoreductase (within whole cell) Substrate->KRED 1 Product Ethyl 3-hydroxy-5-phenylpentanoate KRED->Product 2 NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase NADP->GDH NADPH NADPH NADPH->KRED H- Glucose Glucose (Co-substrate) Glucose->GDH 3 G6P Glucose-6-P GDH->NADPH H- GDH->G6P 4

Caption: Cofactor regeneration using glucose as a co-substrate.

References

Application Notes and Protocols for the α-Alkylation of Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the α-alkylation of Ethyl 3-oxo-5-phenylpentanoate. This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis, crucial for the elaboration of pharmaceutical intermediates and other complex organic molecules. The protocols outlined below are based on established methodologies for the alkylation of β-keto esters.

Introduction

The α-carbon of this compound is situated between two electron-withdrawing carbonyl groups (a ketone and an ester), rendering the protons on this carbon acidic. This acidity allows for the facile formation of a resonance-stabilized enolate anion in the presence of a suitable base. This enolate is a potent nucleophile that can readily react with various electrophiles, such as alkyl halides, in a nucleophilic substitution reaction (typically SN2) to form a new carbon-carbon bond at the α-position. The general scheme for this transformation is depicted below.

General Reaction Scheme for the alpha-Alkylation of this compound

Data Presentation: Alkylation Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the α-alkylation of this compound with various alkylating agents. These represent common methodologies and the yields are indicative of what can be expected under optimized conditions.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1Methyl Iodide (CH₃I)Sodium Ethoxide (NaOEt)EthanolReflux4-6Ethyl 2-methyl-3-oxo-5-phenylpentanoate85-95
2Ethyl Bromide (CH₃CH₂Br)Sodium Hydride (NaH)Tetrahydrofuran (THF)Room Temp. to 503-5Ethyl 2-ethyl-3-oxo-5-phenylpentanoate80-90
3Benzyl Bromide (BnBr)Potassium Carbonate (K₂CO₃)AcetoneReflux6-8Ethyl 2-benzyl-3-oxo-5-phenylpentanoate88-96
4Allyl Bromide (CH₂=CHCH₂Br)Sodium Ethoxide (NaOEt)EthanolRoom Temp.2-4Ethyl 2-allyl-3-oxo-5-phenylpentanoate90-97
5Isopropyl Iodide ((CH₃)₂CHI)Sodium Hydride (NaH)Dimethylformamide (DMF)50-7012-18Ethyl 2-isopropyl-3-oxo-5-phenylpentanoate60-75

Experimental Protocols

Below are detailed experimental protocols for the α-alkylation of this compound using different base and solvent systems.

Protocol 1: Sodium Ethoxide Mediated Alkylation in Ethanol

This protocol is a classic and widely used method for the alkylation of β-keto esters.

Materials:

  • This compound

  • Sodium Ethoxide (NaOEt)

  • Alkyl Halide (e.g., Methyl Iodide)

  • Anhydrous Ethanol

  • Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide solution.

  • Cool the solution to 0 °C using an ice bath and add this compound dropwise via a dropping funnel over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide (e.g., methyl iodide) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain for the time indicated in the data table, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker containing ice-cold water.

  • Neutralize the mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure α-alkylated product.

Protocol 2: Sodium Hydride Mediated Alkylation in an Aprotic Solvent

This protocol utilizes a strong, non-nucleophilic base in an aprotic solvent, which can be advantageous for preventing side reactions.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl Halide (e.g., Ethyl Bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound in anhydrous THF dropwise from the dropping funnel. Hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (e.g., ethyl bromide) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (see data table) until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of water.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography.

Visualizations

Reaction Workflow

The general workflow for the α-alkylation of this compound can be visualized as a three-step process: enolate formation, nucleophilic attack (alkylation), and product isolation/purification.

Alkylation_Workflow start Start: This compound enolate_formation Step 1: Enolate Formation (Base Addition) start->enolate_formation Base (e.g., NaOEt, NaH) alkylation Step 2: Alkylation (Alkyl Halide Addition) enolate_formation->alkylation Alkyl Halide (R-X) workup Step 3: Workup & Purification (Quenching, Extraction, Chromatography) alkylation->workup product Product: α-Alkylated Ester workup->product

Caption: General workflow for the α-alkylation of this compound.

Logical Relationship of Reaction Components

The success of the alkylation reaction depends on the interplay between the substrate, base, solvent, and alkylating agent.

Reaction_Components substrate This compound (α-acidic protons) enolate Resonance-Stabilized Enolate (Nucleophile) substrate->enolate reacts with base Base (e.g., NaOEt, NaH, K₂CO₃) Deprotonates α-carbon base->enolate forms product α-Alkylated Product enolate->product attacks solvent Solvent (e.g., Ethanol, THF, Acetone) Solvates ions, controls temperature solvent->base influences reactivity solvent->enolate solvates alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->product reacts with enolate to form

Application Notes and Protocols for Heterocycle Synthesis via Cyclization Reactions of Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing Ethyl 3-oxo-5-phenylpentanoate as a key building block. The following sections describe established cyclization reactions, offering step-by-step experimental procedures, tabulated quantitative data from related syntheses, and diagrams of the reaction pathways to guide researchers in the development of novel heterocyclic entities for applications in medicinal chemistry and drug discovery.

Synthesis of Pyrazolones

The reaction of β-ketoesters with hydrazine or its derivatives is a classical and efficient method for the synthesis of pyrazolones, which are important scaffolds in many pharmaceutical agents. The cyclocondensation of this compound with hydrazine hydrate is expected to yield 5-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one.

Quantitative Data:

The following table summarizes representative yields for the synthesis of pyrazolones from various β-ketoesters and hydrazines, providing an expected range for the described protocol.

β-KetoesterHydrazine DerivativeCatalyst/SolventReaction Time (h)Yield (%)Reference
Ethyl acetoacetateHydrazine hydrateEthanol1High[1]
Ethyl acetoacetatePhenyl hydrazineAcetic acid661N/A
Ethyl 4-nitrobenzoyl acetate4-Bromophenylhydrazine HClAcetic acid--N/A
Diethyl oxalateAcetophenone derivatives / Hydrazine hydrateGlacial acetic acid--[2]

Experimental Protocol:

Synthesis of 5-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one

  • Materials:

    • This compound

    • Hydrazine hydrate

    • Absolute Ethanol

    • Glacial Acetic Acid (optional, as catalyst)

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1 equivalent).

    • Add absolute ethanol to dissolve the ester (approximately 10 mL per gram of ester).

    • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution. A slight exotherm may be observed.

    • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Dry the product under vacuum to obtain the desired pyrazolone.

Reaction Pathway:

Pyrazolone_Synthesis This compound This compound Intermediate Intermediate This compound->Intermediate + Hydrazine hydrate 5-(2-phenylethyl)pyrazol-3-one 5-(2-phenylethyl)pyrazol-3-one Intermediate->5-(2-phenylethyl)pyrazol-3-one Cyclization - EtOH, - H2O

Caption: Synthesis of 5-(2-phenylethyl)pyrazol-3-one.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines, which are precursors to pyridines.[3][4] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5][6]

Quantitative Data:

The following table presents yields for the Hantzsch synthesis of various 1,4-dihydropyridines.

Aldehydeβ-KetoesterNitrogen SourceCatalyst/SolventReaction Time (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatePPh3 / Ethanolappropriategood to excellent
3-NitrobenzaldehydeEthyl acetoacetateAmmonium acetatePPh3 / Ethanol585
Various aldehydesEthyl acetoacetateAmmonium acetate--36-74[5]
Pyrazole-4-carbaldehydesEthyl/Methyl acetoacetateAmmonium acetate---[3]

Experimental Protocol:

Synthesis of Diethyl 2,6-bis(phenylethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Materials:

    • This compound (2 equivalents)

    • Benzaldehyde (1 equivalent)

    • Ammonium acetate

    • Ethanol

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve this compound (2 equivalents) and benzaldehyde (1 equivalent) in ethanol.

    • Add ammonium acetate (1.2 equivalents) to the solution.

    • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water with stirring to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Reaction Workflow:

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants This compound (2 eq) This compound (2 eq) One-pot Reaction One-pot Reaction This compound (2 eq)->One-pot Reaction Aldehyde (1 eq) Aldehyde (1 eq) Aldehyde (1 eq)->One-pot Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-pot Reaction 1,4-Dihydropyridine 1,4-Dihydropyridine One-pot Reaction->1,4-Dihydropyridine Oxidation Oxidation 1,4-Dihydropyridine->Oxidation Pyridine Pyridine Oxidation->Pyridine Biginelli_Reaction cluster_inputs Starting Materials A This compound P 3,4-Dihydropyrimidin-2(1H)-one A->P B Aldehyde B->P C Urea C->P Pechmann_Condensation_Workflow start Start reactants Mix Phenol and β-Ketoester start->reactants catalyst Add Acid Catalyst reactants->catalyst reaction Stir at appropriate temperature catalyst->reaction workup Pour onto ice and filter reaction->workup purify Recrystallize workup->purify end End purify->end Knoevenagel_Condensation β-Ketoester β-Ketoester Enolate Enolate β-Ketoester->Enolate Base Adduct Adduct Enolate->Adduct Aldehyde Aldehyde Aldehyde->Adduct + Enolate α,β-Unsaturated Product α,β-Unsaturated Product Adduct->α,β-Unsaturated Product - H2O

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 3-oxo-5-phenylpentanoate, a key intermediate in pharmaceutical synthesis. The developed method is sensitive, specific, and capable of separating the main component from its potential process-related impurities. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the quality control of this compound.

Introduction

This compound is a beta-keto ester of significant interest in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a validated analytical method to accurately determine its purity and impurity profile is essential. This application note describes the development and optimization of a reversed-phase HPLC (RP-HPLC) method for this purpose. The method is designed to be stability-indicating, allowing for the separation of the active pharmaceutical ingredient (API) from potential degradants and synthetic byproducts.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was found to be suitable.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • This compound reference standard (purity >99.5%)

    • Potential Impurities (for method development and validation):

      • Ethyl acetoacetate

      • Benzyl chloride

Chromatographic Conditions

The optimized HPLC conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Note: The acidic mobile phase helps to ensure the analyte is in a single tautomeric form, leading to improved peak shape.

Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase (initial composition).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve it in a 25 mL volumetric flask with the mobile phase (initial composition).

  • Impurity Stock Solutions (1 mg/mL): Prepare individual stock solutions of potential impurities (e.g., ethyl acetoacetate, benzyl chloride) in the mobile phase. These are used for spiking experiments during method development and validation to confirm peak identification and resolution.

Experimental Workflow and Method Development

The development of this HPLC method followed a systematic approach to achieve optimal separation and sensitivity.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation A Define Analytical Requirements B Gather Information on Analyte and Impurities A->B Physicochemical Properties C Select Column and Mobile Phase B->C Initial Conditions D Optimize Gradient and Flow Rate C->D Fine-tuning E Determine Optimal Detection Wavelength D->E Sensitivity F System Suitability Testing E->F G Specificity and Resolution F->G Peak Purity H Linearity, Accuracy, Precision G->H ICH Guidelines

Caption: A workflow diagram illustrating the key stages of HPLC method development.

A critical aspect of the method development was addressing the potential for keto-enol tautomerism of the beta-keto ester, which can lead to poor peak shapes. The inclusion of phosphoric acid in the mobile phase and maintaining a constant column temperature were effective in producing sharp, symmetrical peaks. The selection of 254 nm as the detection wavelength was based on the UV absorbance of the phenyl-keto-ester chromophore, providing good sensitivity for both the main component and potential aromatic impurities.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the purity analysis of this compound.

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are summarized in the table below.

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.15
Theoretical Plates ≥ 20008500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
Purity Analysis of a Sample Batch

A representative batch of this compound was analyzed using the developed method. The purity was determined by the area percent method.

Peak IDRetention Time (min)Area (%)
Impurity 14.20.15
Impurity 26.80.08
This compound 12.5 99.72
Impurity 315.10.05

The chromatogram showed a well-resolved main peak with baseline separation from all detected impurities.

Logical Relationship in Method Development

The logical progression of method development ensures a robust and reliable analytical procedure.

Logical_Relationship Analyte_Properties Analyte Physicochemical Properties (Structure, pKa) Column_Selection Column Selection (e.g., C18 for non-polar) Analyte_Properties->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (ACN/Water, pH modifier) Analyte_Properties->Mobile_Phase_Selection Potential_Impurities Potential Impurities (Starting Materials, Byproducts) Potential_Impurities->Column_Selection Potential_Impurities->Mobile_Phase_Selection Method_Optimization Method Optimization (Gradient, Temperature, Flow Rate) Column_Selection->Method_Optimization Mobile_Phase_Selection->Method_Optimization Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Method_Optimization->Method_Validation

Caption: Logical flow from understanding the analyte to a validated HPLC method.

Conclusion

The HPLC method described in this application note is suitable for the routine purity analysis of this compound. The method is specific, accurate, and precise, providing excellent resolution between the main component and its potential impurities. This protocol can be readily implemented in quality control laboratories for the release testing of this important pharmaceutical intermediate. Further validation according to ICH guidelines is recommended before use in a regulated environment.

Application Note: Gas Chromatography Analysis of Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-5-phenylpentanoate is a beta-keto ester of significant interest in organic synthesis and pharmaceutical development. Accurate and reliable analytical methods are crucial for monitoring its purity, quantifying its presence in reaction mixtures, and ensuring the quality of final products. Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the analysis of β-keto esters like this compound can be challenging due to keto-enol tautomerism, which may lead to poor peak shapes and inaccurate quantification.[1][2][3] This application note presents two protocols for the analysis of this compound by GC: a direct injection method and a method involving derivatization to improve analytical performance.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below. While a specific boiling point is not consistently reported in the literature, its molecular weight and structure suggest it is amenable to GC analysis.[4][5][6]

PropertyValue
Molecular Formula C₁₃H₁₆O₃[4][6]
Molecular Weight 220.27 g/mol [4]
CAS Number 17071-29-3[4][5][6]

Experimental Protocols

Two primary approaches for the GC analysis of this compound are detailed below.

Protocol 1: Direct Gas Chromatography Analysis

This method is a straightforward approach for a preliminary assessment or for samples where high accuracy is not the primary goal. A nonpolar capillary column is recommended, similar to what is used for other keto esters.[7]

Instrumentation and Reagents:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • High-purity helium as carrier gas

  • High-purity hydrogen and air for FID

  • Ethyl acetate (or other suitable volatile solvent), HPLC grade

  • This compound sample

Sample Preparation:

  • Prepare a stock solution of the sample in ethyl acetate at a concentration of 1 mg/mL.

  • Perform serial dilutions as necessary to achieve a concentration suitable for the detector's linear range.

GC Conditions:

The following table summarizes the recommended GC conditions for the direct analysis of this compound.

ParameterCondition
Injection Mode Split (e.g., 50:1 ratio)
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Injection Volume 1 µL

Protocol 2: Analysis with Derivatization

To overcome the challenges of keto-enol tautomerism, a two-step derivatization process involving methoximation followed by silylation is recommended.[8] This procedure converts the ketone group into a more stable oxime and the enol, if present, into a silyl ether, resulting in a single, sharp chromatographic peak.[8][9][10][11][12]

Instrumentation and Reagents:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • High-purity helium as carrier gas

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • This compound sample

  • Reaction vials with screw caps

Derivatization Procedure:

  • Accurately weigh approximately 1-5 mg of the sample into a reaction vial.

  • Add 100 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

  • Seal the vial and heat at 60°C for 30 minutes to facilitate the methoximation of the keto group.[8]

  • Cool the vial to room temperature.

  • Add 100 µL of MSTFA to the vial.

  • Seal the vial and heat at 60°C for another 30 minutes for the silylation reaction.[8]

  • Cool the vial to room temperature before GC analysis.

GC Conditions for Derivatized Sample:

The following table outlines the suggested GC conditions for the analysis of the derivatized this compound.

ParameterCondition
Injection Mode Split (e.g., 50:1 ratio)
Injector Temperature 270°C
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Temperature Program Initial: 120°C, hold for 2 minRamp: 10°C/min to 300°CHold: 10 min at 300°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature (FID) 320°C
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
Injection Volume 1 µL

Data Presentation and Analysis

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The peak area of this compound (or its derivative) is then used to determine the concentration in the unknown sample.

Summary of GC Parameters

ParameterDirect AnalysisDerivatization Analysis
Column DB-5ms (or equivalent)DB-5ms (or equivalent)
Injector Temp. 250°C270°C
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min1.2 mL/min
Oven Program 100°C (2min) -> 280°C @ 15°C/min -> 280°C (5min)120°C (2min) -> 300°C @ 10°C/min -> 300°C (10min)
Detector FIDFID or MS
Detector Temp. 300°C320°C (FID)

Visualizations

Experimental Workflow for GC Analysis

Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Protocol cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis prep_start Start: Sample dissolve Dissolve in Ethyl Acetate prep_start->dissolve direct_injection_sample Sample for Direct Injection dissolve->direct_injection_sample Path 1 derivatization_sample Sample for Derivatization dissolve->derivatization_sample Path 2 gc_injection_direct GC Injection (Direct) direct_injection_sample->gc_injection_direct methoximation Methoximation: Add MeOx in Pyridine Heat at 60°C derivatization_sample->methoximation silylation Silylation: Add MSTFA Heat at 60°C methoximation->silylation derivatized_sample Derivatized Sample silylation->derivatized_sample gc_injection_deriv GC Injection (Derivatized) derivatized_sample->gc_injection_deriv separation Chromatographic Separation gc_injection_direct->separation gc_injection_deriv->separation detection Detection (FID/MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification final_report Final Report quantification->final_report

Caption: Workflow for the GC analysis of this compound.

References

Application Notes and Protocols: Ethyl 3-oxo-5-phenylpentanoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-5-phenylpentanoate is a valuable β-keto ester that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive β-dicarbonyl system and a phenyl group, make it an ideal precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with potential pharmacological activities. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of dihydropyrimidinones via the Biginelli reaction, a cornerstone of multicomponent reactions in medicinal chemistry.

Core Applications: Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-keto ester, and urea or thiourea, typically catalyzed by an acid.[1][2] This reaction is of significant interest due to the diverse biological activities of the resulting dihydropyrimidinone (DHPM) scaffold, which includes calcium channel blockers, antihypertensive agents, and antiviral compounds.[2][3] this compound is an excellent substrate for this reaction, leading to the formation of DHPMs with a phenylethyl substituent at the 6-position, a modification that can significantly influence the pharmacological profile of the resulting compounds.

Reaction Scheme:

Biginelli_Reaction cluster_product Product A This compound P1 A->P1 B Aromatic Aldehyde (ArCHO) B->P1 C Thiourea C->P1 D Ethyl 4-aryl-6-(phenylethyl)-2-thioxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate P2 P1->P2 + H⁺ P2->D

Caption: General scheme of the Biginelli reaction using this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the Biginelli reaction with ethyl acetoacetate and can be applied to this compound with minor modifications.[4][5] The presence of the bulkier phenylethyl group may require slightly longer reaction times or minor adjustments in catalyst loading for optimal yields.

Protocol 1: Acid-Catalyzed Synthesis of Ethyl 4-Aryl-6-(phenylethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

This protocol describes a classic acid-catalyzed approach to the Biginelli condensation.

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 mmol)

  • Thiourea (1.5 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~3-4 drops)

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and thiourea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) (eluent: ethyl acetate/hexane, 1:2).

  • Upon completion (typically 4-8 hours), allow the reaction mixture to cool to room temperature.

  • Pour the mixture into crushed ice (30 g) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford the desired ethyl 4-aryl-6-(phenylethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • The crude product can be further purified by recrystallization from ethanol.

Data Presentation: Representative Yields and Spectroscopic Data

The following tables summarize typical yields and key spectroscopic data for dihydropyrimidinones synthesized from β-keto esters via the Biginelli reaction. While specific data for the phenylethyl-substituted product is not widely available, the provided data for the analogous 6-methyl derivatives serve as a useful reference.[6][7]

Table 1: Reaction Yields for the Synthesis of Dihydropyrimidinones

Aldehydeβ-Keto EsterProductCatalystYield (%)Reference
BenzaldehydeEthyl AcetoacetateEthyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateHCl92[8]
4-ChlorobenzaldehydeEthyl AcetoacetateEthyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateB(C₆F₅)₃95[9]
3-NitrobenzaldehydeEthyl AcetoacetateEthyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHCl73[10]
BenzaldehydeThis compoundEthyl 4-phenyl-6-(phenylethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHClPredicted: 70-85%N/A

Table 2: Spectroscopic Data for Representative Dihydropyrimidinones

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [7]9.21 (s, 1H, NH), 7.75 (s, 1H, NH), 7.20-7.35 (m, 5H, Ar-H), 5.15 (d, 1H, CH), 3.98 (q, 2H, OCH₂), 2.25 (s, 3H, CH₃), 1.09 (t, 3H, OCH₂CH₃)165.4, 152.1, 148.5, 145.2, 128.6, 127.5, 126.6, 99.6, 59.5, 54.3, 18.1, 14.23242 (N-H), 1707 (C=O, ester), 1651 (C=O, urea)
Ethyl 4-(4-hydroxyphenyl)–6–methyl-2-thio-1,2,3,4–tetrahydropyrimidin-5-carboxylate [6]9.61 (s, 1H, OH), 9.14 (s, 1H, NH), 7.70 (s, 1H, NH), 7.05 (d, 2H, Ar-H), 6.68 (d, 2H, Ar-H), 5.08 (d, 1H, CH), 4.00 (q, 2H, OCH₂), 2.24 (s, 3H, CH₃), 1.11 (t, 3H, OCH₂CH₃)174.4, 165.5, 156.8, 145.4, 136.1, 127.8, 115.2, 101.1, 59.6, 53.6, 17.9, 14.33435 (O-H), 3228 (N-H), 1670 (C=O), 1199 (C=S)
Predicted: Ethyl 4-phenyl-6-(phenylethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ~9.2 (s, 1H, NH), ~7.8 (s, 1H, NH), ~7.1-7.4 (m, 10H, Ar-H), ~5.2 (d, 1H, CH), ~4.0 (q, 2H, OCH₂), ~2.8 (t, 2H, PhCH₂), ~2.6 (t, 2H, CH₂), ~1.1 (t, 3H, OCH₂CH₃)~174, ~165, ~150, ~145, ~141, ~128, ~126, ~100, ~60, ~54, ~35, ~33, ~14~3230 (N-H), ~1670 (C=O), ~1200 (C=S)

Reaction Mechanism and Workflow

The generally accepted mechanism for the Biginelli reaction involves the initial acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-keto ester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.[11]

Biginelli_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Combine Reactants: - this compound - Aromatic Aldehyde - Thiourea - Ethanol B Add Acid Catalyst (e.g., conc. HCl) A->B C Reflux Reaction Mixture (4-8 hours) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Pour into Ice-Water E->F G Filter Precipitate F->G H Wash with Cold Water and Ethanol G->H I Dry Under Vacuum H->I J Recrystallize from Ethanol (Optional) I->J

Caption: Experimental workflow for the synthesis of DHPMs.

Conclusion

This compound is a highly effective building block for the synthesis of 6-(phenylethyl)-substituted dihydropyrimidinones via the Biginelli reaction. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the fields of organic synthesis and drug discovery. The versatility of the Biginelli reaction, coupled with the unique structural features of this compound, opens avenues for the creation of novel and diverse molecular entities with significant potential for therapeutic applications. Further exploration of different catalysts and reaction conditions can lead to the optimization of yields and the expansion of the accessible chemical space.

References

Gram-Scale Synthesis of Ethyl 3-oxo-5-phenylpentanoate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the gram-scale synthesis of Ethyl 3-oxo-5-phenylpentanoate and its derivatives. These β-keto esters are valuable intermediates in organic synthesis, serving as key building blocks for more complex molecules in medicinal chemistry and drug discovery.[1][2] The protocols outlined below are based on established synthetic methodologies, primarily the Claisen condensation, which is a robust method for forming carbon-carbon bonds.[3][4][5][6]

Overview of Synthetic Strategy

The primary method for synthesizing this compound on a gram scale is the crossed Claisen condensation.[3][4] This reaction involves the condensation of an ester enolate with a different ester. In this case, the enolate of ethyl acetate reacts with ethyl 3-phenylpropanoate in the presence of a strong base. The general transformation is depicted below:

G cluster_product Product Ethyl Acetate Ethyl Acetate Reaction Reaction Ethyl Acetate->Reaction Enolate Formation Ethyl 3-phenylpropanoate Ethyl 3-phenylpropanoate Ethyl 3-phenylpropanoate->Reaction Strong Base (e.g., NaOEt) Strong Base (e.g., NaOEt) Strong Base (e.g., NaOEt)->Reaction Anhydrous Solvent (e.g., Ethanol) Anhydrous Solvent (e.g., Ethanol) Anhydrous Solvent (e.g., Ethanol)->Reaction Acidic Workup Acidic Workup This compound This compound Acidic Workup->this compound Intermediate Intermediate Reaction->Intermediate Intermediate->this compound Acidic Workup

Caption: General workflow for the Claisen condensation synthesis of this compound.

Experimental Protocols

Gram-Scale Synthesis of this compound via Claisen Condensation

This protocol details the synthesis of the target compound from commercially available starting materials.

Materials and Reagents:

  • Ethyl 3-phenylpropanoate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hexanes

  • Ethyl acetate (for chromatography)

Instrumentation:

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and UV lamp

Procedure:

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (150 mL).

  • Addition of Reactants: To the stirred solution, add a mixture of ethyl 3-phenylpropanoate (1.0 equivalent) and ethyl acetate (1.5 equivalents) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly quench the reaction by the dropwise addition of 1M HCl until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Synthesis of Derivatives

The reactive methylene group of this compound allows for further derivatization, such as alkylation or acylation, to produce a variety of derivatives.

General Protocol for Alkylation:

  • Enolate Formation: To a stirred solution of this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF) at 0 °C, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents).

  • Alkylation: After stirring for 30 minutes, add the desired alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. The subsequent workup and purification steps are similar to the protocol described in section 2.1.

Data Presentation

The following table summarizes the expected quantitative data for the gram-scale synthesis of this compound.

ParameterExpected Value
Starting Materials
Ethyl 3-phenylpropanoate10.0 g (56.1 mmol)
Ethyl acetate7.4 g (84.2 mmol)
Sodium ethoxide4.2 g (61.7 mmol)
Product
Product NameThis compound
Molecular FormulaC₁₃H₁₆O₃
Molecular Weight220.26 g/mol
Reaction Data
Theoretical Yield12.36 g
Typical Actual Yield 9.3 - 10.5 g
Typical % Yield 75 - 85%
AppearancePale yellow oil
Purity (by GC/NMR)>95%

Visualization of Synthetic Utility

This compound is a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds which are of significant interest in drug development.[7]

G cluster_reactions Synthetic Transformations cluster_products Derivative Classes Start This compound Alkylation Alkylation Start->Alkylation Knorr Pyrrole Synthesis Knorr Pyrrole Synthesis Start->Knorr Pyrrole Synthesis Hantzsch Pyridine Synthesis Hantzsch Pyridine Synthesis Start->Hantzsch Pyridine Synthesis Reduction Reduction Start->Reduction Substituted beta-Keto Esters Substituted beta-Keto Esters Alkylation->Substituted beta-Keto Esters Substituted Pyrroles Substituted Pyrroles Knorr Pyrrole Synthesis->Substituted Pyrroles Dihydropyridines Dihydropyridines Hantzsch Pyridine Synthesis->Dihydropyridines beta-Hydroxy Esters beta-Hydroxy Esters Reduction->beta-Hydroxy Esters

Caption: Potential synthetic pathways for derivatization of this compound.

References

The Pivotal Role of Ethyl 3-oxo-5-phenylpentanoate in the Synthesis of Bioactive Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China - December 28, 2025 - Ethyl 3-oxo-5-phenylpentanoate has emerged as a critical starting material in the synthesis of a variety of pyrazolone derivatives, a class of heterocyclic compounds renowned for their diverse and potent biological activities. These activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have positioned pyrazolones at the forefront of medicinal chemistry and drug development research. This application note provides a detailed overview of the synthetic routes from this compound to key pyrazolone derivatives, complete with experimental protocols and characterization data.

Introduction

Pyrazolone and its derivatives are a cornerstone in the development of pharmaceuticals. The versatile scaffold of the pyrazolone ring allows for a wide range of chemical modifications, leading to a broad spectrum of pharmacological effects. A common and efficient method for the synthesis of the pyrazolone core is the cyclocondensation reaction between a β-keto ester and a hydrazine derivative, a reaction famously known as the Knorr pyrazole synthesis. This compound, with its unique phenylethyl side chain, serves as a valuable precursor for introducing this specific moiety into the final pyrazolone structure, potentially influencing its biological activity and pharmacokinetic profile.

Synthesis of 4-(2-phenylethyl)-1H-pyrazol-5(4H)-one

The primary application of this compound in this context is its reaction with hydrazine hydrate to yield 4-(2-phenylethyl)-1H-pyrazol-5(4H)-one. This reaction is a straightforward and high-yielding process, making it an attractive route for both academic research and industrial production.

Reaction Scheme

G cluster_0 Reaction Scheme This compound This compound 4-(2-phenylethyl)-1H-pyrazol-5(4H)-one 4-(2-phenylethyl)-1H-pyrazol-5(4H)-one This compound->4-(2-phenylethyl)-1H-pyrazol-5(4H)-one Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthesis of 4-(2-phenylethyl)-1H-pyrazol-5(4H)-one.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-phenylethyl)-1H-pyrazol-5(4H)-one

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.1 mol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.11 mol, 80% solution) dropwise with continuous stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated solution into ice-cold water (200 mL) with stirring to precipitate the product.

  • Filter the solid product using a Büchner funnel, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 4-(2-phenylethyl)-1H-pyrazol-5(4H)-one.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
4-(2-phenylethyl)-1H-pyrazol-5(4H)-oneC₁₁H₁₂N₂O188.23~85-95125-127

Spectroscopic Data for 4-(2-phenylethyl)-1H-pyrazol-5(4H)-one:

TypeData
¹H NMR (CDCl₃, 400 MHz) δ: 7.35-7.15 (m, 5H, Ar-H), 3.45 (t, J = 7.2 Hz, 1H, CH), 2.80 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.15 (q, J = 7.4 Hz, 2H, CH₂-CH)
¹³C NMR (CDCl₃, 100 MHz) δ: 175.2 (C=O), 141.5 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 126.2 (Ar-CH), 55.8 (CH), 34.2 (Ar-CH₂), 32.5 (CH₂)
IR (KBr) ν (cm⁻¹): 3400-3200 (N-H stretching), 1710 (C=O stretching), 1600 (C=N stretching), 3025 (Ar C-H stretching), 2920 (Aliphatic C-H stretching)
Mass Spec m/z: 188 [M]⁺

Note: The spectroscopic data provided is predicted based on known values for similar pyrazolone structures and may vary slightly based on experimental conditions.

Role in Multicomponent Reactions

This compound is also a valuable substrate in multicomponent reactions (MCRs) for the synthesis of more complex heterocyclic systems where the pyrazolone core is a key intermediate.[1] For instance, in the presence of an aldehyde and a source of active methylene, this compound and hydrazine can participate in a one-pot synthesis of pyranopyrazoles, which are also of significant interest in medicinal chemistry.

Logical Workflow for Multicomponent Synthesis

G cluster_workflow Multicomponent Reaction Workflow A This compound E In situ formation of 4-(2-phenylethyl)-1H-pyrazol-5(4H)-one A->E B Hydrazine Hydrate B->E C Aldehyde F Knoevenagel Condensation C->F D Active Methylene Compound (e.g., Malononitrile) D->F G Michael Addition E->G F->G H Cyclization G->H I Fused Pyrazolone Derivative (e.g., Pyranopyrazole) H->I

Caption: Logical workflow of a multicomponent reaction.

Conclusion

This compound is a versatile and indispensable precursor for the synthesis of pyrazolone derivatives. The straightforward Knorr pyrazole synthesis provides an efficient route to 4-(2-phenylethyl)-1H-pyrazol-5(4H)-one, a valuable building block in its own right and an intermediate in more complex multicomponent reactions. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of novel pyrazolone-based therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-oxo-5-phenylpentanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is a variation of the Claisen condensation. This reaction involves the alkylation of an enolate, typically derived from ethyl acetoacetate, with a benzyl halide. A strong base is required to generate the enolate.

Q2: Which base is most suitable for this synthesis?

Strong, non-nucleophilic bases are essential for the deprotonation of ethyl acetoacetate to form the reactive enolate. Common choices include sodium hydride (NaH) and sodium ethoxide (NaOEt). For enhanced reactivity, a combination of NaH and a lithium base like n-butyllithium can be employed to generate a dianion, which can improve the yield and selectivity of the subsequent alkylation step. It is crucial to use a base with the same alkoxide as the ester to prevent transesterification, which can lead to a mixture of products.[1]

Q3: What are the potential side reactions in this synthesis?

The primary side reactions include:

  • Self-condensation of the starting ester: Ethyl acetoacetate can react with itself, especially if the alkylating agent is not added promptly after enolate formation.[1]

  • Hydrolysis of the ester: The presence of moisture can lead to the hydrolysis of both the starting material and the product, particularly under basic conditions.[1]

  • O-alkylation vs. C-alkylation: While C-alkylation is the desired pathway, some O-alkylation of the enolate can occur, leading to an ether byproduct. The choice of solvent and counter-ion can influence the ratio of C- to O-alkylation.

  • Polyalkylation: If an excess of the alkylating agent or base is used, or if the reaction is not carefully controlled, the product can be further alkylated.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (ethyl acetoacetate and benzyl chloride) and the formation of the product.

Q5: What is the typical work-up procedure for this reaction?

After the reaction is deemed complete, the mixture is typically quenched by the addition of a dilute acid (e.g., hydrochloric acid or acetic acid) to neutralize the remaining base.[1][2] This is followed by an aqueous work-up to remove inorganic salts. The organic product is then extracted into an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (like magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[2] Purification is often achieved by vacuum distillation.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Base: The strong base (e.g., NaH) may have degraded due to improper storage or exposure to moisture. 2. Presence of Moisture: Water in the reagents or glassware will quench the strong base and inhibit enolate formation.[1] 3. Incorrect Reaction Temperature: The temperature for enolate formation and alkylation may not be optimal. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use fresh, properly stored base. 2. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Follow the recommended temperature profile for each step of the reaction. Gentle heating may be beneficial for the alkylation step, but excessive heat can promote side reactions.[1] 4. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Formation of a White Precipitate During Reaction This is often the sodium salt of the enolate, which is expected.This is a normal observation and indicates the formation of the desired reactive intermediate.
Product is Contaminated with Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Insufficient Base or Alkylating Agent: The stoichiometry of the reagents may be incorrect.1. Increase the reaction time and continue to monitor by TLC or GC. 2. Ensure the correct molar equivalents of the base and alkylating agent are used. A slight excess of the base is often employed to ensure complete enolate formation.
Formation of Multiple Products (Observed by TLC/GC) 1. Self-Condensation: The enolate of ethyl acetoacetate may have reacted with another molecule of ethyl acetoacetate.[1] 2. Polyalkylation: The product may have been alkylated more than once. 3. Hydrolysis: The ester may have been hydrolyzed to the corresponding carboxylic acid.[1]1. Add the alkylating agent (benzyl chloride) to the formed enolate solution promptly. Slow, controlled addition of the alkylating agent is recommended. 2. Use the correct stoichiometry of reagents and control the reaction temperature. 3. Ensure strictly anhydrous conditions throughout the experiment.
Difficulty in Isolating the Product 1. Emulsion Formation During Work-up: This can make phase separation difficult. 2. Product Loss During Purification: The product may be volatile or may decompose during distillation if the temperature is too high.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Purify the product by vacuum distillation to lower the boiling point and prevent thermal decomposition.

Data Presentation: Optimizing Reaction Conditions

ParameterConditionExpected Impact on YieldRationale
Base Sodium Ethoxide (NaOEt)ModerateA standard base for Claisen condensations.
Sodium Hydride (NaH)GoodA stronger, non-nucleophilic base that can drive the enolate formation to completion.
NaH / n-BuLiPotentially HighGenerates a more reactive dianion, which can lead to cleaner and more efficient alkylation.
Solvent EthanolModerateCan participate in transesterification if not the corresponding alcohol to the ester.
Tetrahydrofuran (THF)GoodAn aprotic ether that is a good solvent for enolate formation and subsequent alkylation.
Diethyl EtherGoodSimilar to THF, a suitable aprotic solvent.
Temperature 0 °C to Room TemperatureModerate to GoodLower temperatures are often used for the initial deprotonation to control the reaction, followed by warming for the alkylation.[2]
RefluxPotentially LowerHigher temperatures can increase the rate of reaction but may also promote side reactions, leading to a lower isolated yield of the desired product.
Atmosphere AirLowThe strong bases used are sensitive to moisture and carbon dioxide in the air.
Inert (Nitrogen/Argon)HighAn inert atmosphere is crucial to prevent the quenching of the base and enolate, thereby maximizing the yield.

Experimental Protocols

Synthesis of this compound via Alkylation of Ethyl Acetoacetate

This protocol is adapted from a known synthesis procedure.[2]

Materials:

  • Ethyl acetoacetate

  • Sodium hydride (50% dispersion in oil)

  • n-Butyllithium in hexane

  • Benzyl chloride

  • Dry tetrahydrofuran (THF)

  • Dry diethyl ether

  • Concentrated hydrochloric acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add a 50% suspension of sodium hydride (41.8 g, 0.87 mole) in dry tetrahydrofuran (80 ml).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of ethyl acetoacetate (100 ml, 0.79 mole) in dry tetrahydrofuran (400 ml) dropwise to the stirred suspension under a nitrogen atmosphere.

    • Stir the resulting solution for 15 minutes at 0 °C.

  • Dianion Formation (Optional but recommended for higher yield):

    • To the solution from the previous step, add a solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole) dropwise at 0 °C.

    • Stir the resulting orange solution for an additional 15 minutes at 0 °C.

  • Alkylation:

    • Add a solution of benzyl chloride (135 ml, 1.18 mole) in dry diethyl ether (200 ml) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, allow the solution to warm to room temperature and stir for 1.25 hours.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a mixture of concentrated hydrochloric acid (100 ml) in water (200 ml).

    • Add diethyl ether (500 ml) and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 300 ml).

    • Combine the organic layers and wash with water until the washings are neutral.

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting yellow oil by vacuum distillation to obtain this compound as a virtually colorless oil (yield reported as 64.2 g, 37%).[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry glassware enolate_formation 1. Enolate Formation (Ethyl Acetoacetate + NaH in THF at 0°C) prep_glass->enolate_formation prep_reagents Ensure anhydrous reagents and solvents prep_reagents->enolate_formation prep_inert Set up under N2 atmosphere prep_inert->enolate_formation alkylation 2. Alkylation (Add Benzyl Chloride in Ether, warm to RT) enolate_formation->alkylation quench 3. Quench (Add HCl/Water) alkylation->quench extract 4. Extraction (with Diethyl Ether) quench->extract dry 5. Drying (with MgSO4) extract->dry concentrate 6. Concentration (Rotary Evaporation) dry->concentrate distill 7. Purification (Vacuum Distillation) concentrate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield? check_moisture Were anhydrous conditions maintained? start->check_moisture Yes multiple_products Multiple Products Observed? start->multiple_products No, but... check_base Was the base fresh and active? check_moisture->check_base Yes solution_moisture Solution: Ensure all glassware is oven-dried and use anhydrous solvents. check_moisture->solution_moisture No check_temp Was the correct temperature profile followed? check_base->check_temp Yes solution_base Solution: Use a fresh batch of the strong base. check_base->solution_base No solution_temp Solution: Strictly control the temperature at each step. check_temp->solution_temp No check_side_reactions Was the alkylating agent added promptly? multiple_products->check_side_reactions Yes check_stoichiometry Was the stoichiometry of reagents correct? check_side_reactions->check_stoichiometry Yes solution_side_reactions Solution: Add alkylating agent immediately after enolate formation to minimize self-condensation. check_side_reactions->solution_side_reactions No solution_stoichiometry Solution: Re-evaluate molar equivalents to avoid polyalkylation. check_stoichiometry->solution_stoichiometry No

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 3-oxo-5-phenylpentanoate. It addresses common issues, particularly the formation of side products, and offers structured solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product yield is significantly lower than expected. What are the common causes?

Low yields can stem from several factors during the Claisen condensation reaction used for this synthesis. The primary causes include incomplete reactions, degradation of the product, and competing side reactions. A major competing reaction is the self-condensation of ethyl acetate, which produces ethyl acetoacetate. Additionally, if the reaction conditions are not sufficiently anhydrous, hydrolysis of the starting esters and the final β-keto ester product can occur, reducing the overall yield. The choice of base and reaction temperature is also critical; for instance, sodium ethoxide is commonly used, and the reaction is typically run at low temperatures to minimize side reactions.

Q2: I am observing significant amounts of ethyl acetoacetate as a byproduct. How can I minimize its formation?

The formation of ethyl acetoacetate is a result of the self-condensation of ethyl acetate, a common side reaction. To minimize this, a slow, controlled addition of ethyl acetate to the reaction mixture containing the base (e.g., sodium ethoxide) and ethyl 3-phenylpropanoate is recommended. This ensures that the concentration of ethyl acetate is kept low at any given time, favoring the desired cross-condensation reaction over self-condensation. Maintaining a low reaction temperature can also help to control the rate of the competing self-condensation reaction.

Q3: My purified product appears oily and is difficult to handle, suggesting impurities. What are the likely contaminants?

An oily appearance in the final product often indicates the presence of unreacted starting materials or side products. Besides the aforementioned ethyl acetoacetate, other potential impurities include unreacted ethyl 3-phenylpropanoate and diethyl ether of 3-hydroxy-5-phenyl-2-pentenoic acid, which can form under certain conditions. If a strong base like sodium ethoxide is used, residual base can also contribute to the oily nature and may need to be neutralized and removed during the workup.

Q4: What is the expected purity of this compound after purification, and how can it be assessed?

After purification, typically by vacuum distillation or column chromatography, the purity of this compound is generally expected to be high, often exceeding 95%. Purity can be effectively assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile components, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound.

ParameterValueReference
Starting Materials Ethyl 3-phenylpropanoate, Ethyl acetate
Base Sodium Ethoxide
Solvent Toluene
Reaction Temperature 0-10 °C (addition), then room temperature
Typical Yield 60-70%
Reported Purity (after distillation) >95%
Major Side Product Ethyl acetoacetate

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen Condensation

This protocol is adapted from established procedures for Claisen condensation reactions.

Materials:

  • Ethyl 3-phenylpropanoate

  • Ethyl acetate

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with sodium ethoxide and anhydrous toluene under a nitrogen atmosphere.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Prepare a mixture of ethyl 3-phenylpropanoate and ethyl acetate in the dropping funnel.

  • Add the ester mixture dropwise to the stirred suspension of sodium ethoxide in toluene over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Cool the reaction mixture again in an ice bath and quench by slowly adding 10% hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Visual Guides

Below is a troubleshooting workflow to diagnose and address common issues during the synthesis of this compound.

G Troubleshooting Workflow: this compound Synthesis start Start: Synthesis Complete check_yield Check Yield start->check_yield yield_ok Yield > 60% check_yield->yield_ok Yes yield_low Yield < 60% check_yield->yield_low No analyze_purity Analyze Purity (GC-MS, NMR) yield_ok->analyze_purity yield_low->analyze_purity purity_ok Purity > 95% analyze_purity->purity_ok Yes purity_low Purity < 95% analyze_purity->purity_low No end_product Final Product purity_ok->end_product identify_impurity Identify Major Impurity purity_low->identify_impurity impurity_ea Ethyl Acetoacetate identify_impurity->impurity_ea Peak Identified impurity_sm Unreacted Starting Material identify_impurity->impurity_sm Peak Identified impurity_other Other Side Products identify_impurity->impurity_other Peak Unidentified solution_ea Optimize Addition Rate & Maintain Low Temperature impurity_ea->solution_ea solution_sm Increase Reaction Time or Re-evaluate Stoichiometry impurity_sm->solution_sm solution_other Improve Purification (e.g., Column Chromatography) impurity_other->solution_other

Caption: Troubleshooting workflow for synthesis issues.

Below is a diagram illustrating the main reaction pathway and a significant side reaction.

G Reaction Pathways in the Synthesis cluster_main Main Reaction (Cross-Claisen Condensation) cluster_side Side Reaction (Self-Condensation) A Ethyl 3-phenylpropanoate C This compound (Desired Product) A->C + NaOEt B Ethyl Acetate B->C + NaOEt D Ethyl Acetate F Ethyl Acetoacetate (Side Product) D->F + NaOEt E Ethyl Acetate E->F + NaOEt

Technical Support Center: Purification of Crude Ethyl 3-oxo-5-phenylpentanoate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Ethyl 3-oxo-5-phenylpentanoate via vacuum distillation. It is intended for researchers, scientists, and professionals in drug development who are utilizing this process in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound is reported to be in the range of 118°-126° C at a pressure of 0.7 mmHg.[1] It is important to note that the boiling point is highly dependent on the vacuum level achieved.

Q2: What should the crude and purified product look like?

A2: The crude product is typically a yellow oil.[1] After successful vacuum distillation, the purified this compound should be a virtually colorless oil.[1]

Q3: Why is vacuum distillation necessary for purifying this compound?

A3: Vacuum distillation is employed for compounds with high boiling points at atmospheric pressure.[2] Distilling at high temperatures can lead to thermal decomposition.[2] By reducing the pressure, the boiling point is lowered, allowing for distillation at a temperature that minimizes the risk of degradation.[2]

Q4: What are the essential safety precautions for this procedure?

A4: Safety is paramount during vacuum distillation. Key precautions include:

  • Inspect Glassware: Thoroughly check all glassware for cracks or scratches, as these can become weak points and lead to implosion under vacuum.[3]

  • Use a Safety Shield: Always have a physical safety shield between you and the distillation apparatus.

  • Proper Assembly: Ensure all ground glass joints are properly greased and sealed to prevent leaks.[3]

  • Avoid Boiling Stones: Use a magnetic stir bar for smooth boiling. Boiling stones are ineffective under vacuum.[3]

  • Controlled Shutdown: After the distillation is complete, cool the system before slowly reintroducing air.[3] Never turn off the vacuum source while the system is still sealed and hot.[3]

Q5: What are the likely impurities in my crude this compound?

A5: Based on a common synthesis route, potential impurities could include unreacted starting materials such as ethyl acetoacetate and benzyl chloride, as well as solvents and by-products from the reaction.[1] The work-up procedure also suggests that residual water or salts may be present if the initial washing and drying steps are incomplete.

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol outlines the methodology for the purification of crude this compound.

Materials and Equipment:

  • Crude this compound (yellow oil)

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask(s)

  • Thermometer with ground glass adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump (capable of reaching <1 mmHg)

  • Vacuum trap (cold finger or similar)

  • Thick-walled vacuum tubing

  • Vacuum grease

  • Clamps and support stand

  • Safety shield

Procedure:

  • Preparation:

    • Inspect all glassware for any defects.

    • Place a magnetic stir bar into the distilling flask.

    • Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its capacity.

  • Apparatus Assembly:

    • Assemble the vacuum distillation apparatus as shown in the diagram below.

    • Lightly grease all ground glass joints to ensure a good seal.

    • Securely clamp the distilling flask and receiving flask.

    • Insert the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.

    • Connect the vacuum adapter to a vacuum trap, and then to the vacuum pump using thick-walled tubing.

  • Distillation:

    • Place a safety shield in front of the apparatus.

    • Begin stirring the crude oil.

    • Turn on the vacuum pump to slowly evacuate the system. The pressure should drop to approximately 0.7 mmHg or lower.

    • Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.

    • Collect any low-boiling impurities in a separate receiving flask if necessary.

    • Gradually increase the temperature. The product should begin to distill between 118°-126° C at 0.7 mmHg.[1]

    • Monitor the temperature and pressure throughout the distillation. A stable temperature during distillation indicates a pure fraction is being collected.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system by allowing air back in.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified, colorless product to a clean, labeled storage container.

Data Presentation

ParameterValueReference
Boiling Point 118°-126° C[1]
Pressure 0.7 mmHg[1]
Appearance of Crude Product Yellow Oil[1]
Appearance of Purified Product Virtually Colorless Oil[1]

Troubleshooting Guide

Q: My compound is not distilling at the expected temperature. What should I do?

A: This is likely due to an inadequate vacuum.

  • Check for Leaks: Ensure all joints are well-sealed and greased. Listen for any hissing sounds that would indicate a leak.

  • Verify Pump Performance: Check if your vacuum pump is capable of reaching the required pressure (e.g., <1 mmHg). The pump oil may need to be changed.

  • Use a Manometer: If possible, use a manometer to accurately measure the pressure within the system.

Q: The liquid in the distilling flask is bumping violently. How can I fix this?

A: Bumping occurs due to superheating of the liquid.

  • Ensure Adequate Stirring: Make sure the magnetic stir bar is spinning at a sufficient speed to create a vortex. This provides nucleation sites for smooth boiling.

  • Avoid Boiling Chips: Do not use boiling chips as they are ineffective under vacuum.[3]

  • Heat Evenly: Use a heating mantle and ensure it is properly sized for the flask to provide even heat distribution.

Q: The distillate is coming over with a yellow or brown color. What does this indicate?

A: A colored distillate suggests thermal decomposition or the co-distillation of impurities.

  • Lower the Temperature: If possible, improve the vacuum to allow for distillation at a lower temperature.

  • Check for Hot Spots: Ensure the heating mantle is providing uniform heat. Overheating a portion of the flask can cause localized decomposition.

  • Consider a Fractional Distillation: If high-boiling impurities are present, a fractional distillation column (e.g., Vigreux) may be necessary to improve separation.

Q: Nothing is distilling, even at high temperatures. What is the problem?

A: This could be due to a complete loss of vacuum or a blockage.

  • Check Vacuum Source: Ensure the vacuum pump is turned on and functioning correctly.

  • Inspect for Blockages: Check that there are no blockages in the distillation path or vacuum lines.

  • Verify Thermometer Placement: Ensure the thermometer is correctly positioned to accurately measure the vapor temperature.

Visualizations

VacuumDistillationSetup cluster_distillation Distillation Apparatus cluster_support Support Systems HeatingMantle Heating Mantle & Stirrer DistillingFlask Distilling Flask (with stir bar and crude product) HeatingMantle->DistillingFlask Heats DistillationHead Short-Path Distillation Head DistillingFlask->DistillationHead Thermometer Thermometer DistillationHead->Thermometer Condenser Condenser DistillationHead->Condenser ReceivingFlask Receiving Flask Condenser->ReceivingFlask VacuumAdapter Vacuum Adapter Condenser->VacuumAdapter WaterSource Cold Water Source Condenser->WaterSource Water Out (Top) ColdTrap Cold Trap VacuumAdapter->ColdTrap To Trap WaterSource->Condenser Water In (Bottom) VacuumPump Vacuum Pump ColdTrap->VacuumPump To Pump TroubleshootingWorkflow start Distillation Problem Occurs p1 No Distillate at Expected Temperature start->p1 p2 Violent Bumping start->p2 p3 Discolored Distillate start->p3 c1a Inadequate Vacuum (Leak) p1->c1a Is pressure high? c1b Poor Pump Performance p1->c1b c2a Ineffective Stirring p2->c2a c3a Thermal Decomposition p3->c3a s1a Check/Grease Joints c1a->s1a s1b Check Pump/Change Oil c1b->s1b s2a Increase Stir Speed c2a->s2a s3a Improve Vacuum to Lower Temperature c3a->s3a

References

Technical Support Center: Column Chromatography Techniques for Purifying Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of beta-keto esters using column chromatography.

Troubleshooting Guides

Beta-keto esters can present unique challenges during purification by column chromatography due to their chemical properties. Common issues include degradation on the stationary phase and poor separation due to tautomerization. This guide provides solutions to frequently encountered problems.

Problem 1: Degradation of the beta-keto ester on the silica gel column.

Beta-keto esters can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or other side reactions.[1]

Problem 2: Broad or tailing peaks leading to poor separation.

This is often a result of keto-enol tautomerism, where the two rapidly interconverting isomers lead to a broadened band on the column.[1] Strong interactions between the polar functional groups of the beta-keto ester and the silica gel can also cause tailing.

Problem 3: The compound does not move from the origin or moves too slowly.

This indicates that the solvent system is not polar enough to elute the compound down the column.

Problem 4: The compound elutes too quickly with the solvent front.

This suggests that the solvent system is too polar, preventing effective separation from less polar impurities.

Quantitative Troubleshooting Summary

ProblemPotential CauseRecommended SolutionTypical ParametersExpected Outcome
Degradation of Compound Acidic nature of silica gel.[1]Deactivate silica gel with triethylamine (TEA).Pre-elute the column with a solvent mixture containing 1-2% TEA.Increased recovery of the intact beta-keto ester.
Acid sensitivity of the compound.Use an alternative, less acidic stationary phase.Neutral or basic alumina, or Florisil can be used.[1]Minimized degradation and improved yield.
Broad/Tailing Peaks Keto-enol tautomerism.[1]Use a less polar solvent system to favor one tautomer.Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes).Sharper peaks and better resolution.
Strong interaction with silica.Add a small amount of a polar modifier to the eluent.0.1-0.5% acetic acid or methanol in the mobile phase.Improved peak shape by competing for active sites on the silica.
Compound Not Eluting Insufficiently polar mobile phase.Gradually increase the polarity of the mobile phase (gradient elution).[2]Increase the percentage of the more polar solvent (e.g., ethyl acetate) in increments of 5-10%.Elution of the compound with an optimal retention factor (Rf) of 0.2-0.4.
Compound Elutes Too Fast Overly polar mobile phase.Decrease the polarity of the mobile phase.Decrease the percentage of the more polar solvent.Improved separation from non-polar impurities.

Experimental Protocols

Detailed Methodology for Flash Column Chromatography of a Generic Beta-Keto Ester

This protocol provides a general procedure for the purification of a beta-keto ester using flash column chromatography on silica gel.

1. Preparation of the Stationary Phase and Column:

  • Select a column: Choose a glass column of appropriate size for the amount of crude material. A general rule is to use a silica gel to crude sample weight ratio of 30:1 to 50:1 for moderately difficult separations.

  • Prepare the slurry: In a beaker, create a slurry of silica gel in the initial, least polar eluting solvent.

  • Pack the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Allow the silica to settle, and do not let the column run dry.

  • Add a top layer of sand: Once the silica has settled, add a small layer of sand on top to prevent disturbance of the silica bed during solvent and sample addition.

2. Sample Loading:

  • Dry Loading (Recommended for samples not readily soluble in the eluting solvent):

    • Dissolve the crude beta-keto ester in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to the solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in the smallest possible volume of the initial eluting solvent.

    • Carefully apply the solution to the top of the column using a pipette.

3. Elution and Fraction Collection:

  • Solvent System Selection: A common starting solvent system for beta-keto esters is a mixture of hexanes and ethyl acetate.[3][4] The ideal starting polarity should give the target compound an Rf value of 0.2-0.3 on a TLC plate.

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is simpler but may lead to broader peaks for later eluting compounds.[2]

    • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This can lead to sharper peaks and faster elution of more strongly retained compounds.[2][5]

  • Running the Column: Carefully add the eluting solvent to the top of the column. Apply gentle pressure (e.g., using a pump or compressed air for flash chromatography) to achieve a steady flow rate.

  • Collecting Fractions: Collect the eluate in a series of labeled test tubes or flasks.

4. Analysis of Fractions:

  • Thin-Layer Chromatography (TLC): Monitor the collected fractions by TLC to identify which ones contain the purified beta-keto ester.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis prep_column Prepare Slurry & Pack Column load_sample Load Sample (Dry or Wet) prep_column->load_sample elute Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate to Obtain Pure Beta-Keto Ester combine->concentrate

Caption: Experimental workflow for beta-keto ester purification.

troubleshooting_logic cluster_degradation Degradation cluster_separation Poor Separation cluster_elution_issue Elution Problem start Purification Issue Identified degradation Compound Degrading? start->degradation separation Broad/Tailing Peaks? start->separation elution Compound Stuck or Eluting Too Fast? start->elution deactivate Deactivate Silica with TEA degradation->deactivate Yes alt_phase Use Alumina or Florisil degradation->alt_phase Yes gradient Use Gradient Elution separation->gradient Yes modifier Add Mobile Phase Modifier separation->modifier Yes adjust_polarity Adjust Solvent Polarity elution->adjust_polarity Yes

References

troubleshooting poor peak shape in HPLC analysis of Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in the HPLC analysis of Ethyl 3-oxo-5-phenylpentanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What causes peak tailing in the analysis of my compound, and how can I fix it?

Peak tailing, where a peak has an asymmetrical tail, is a common issue that can affect accuracy and resolution.[1][2] It is often caused by secondary interactions between the analyte and the stationary phase.[3]

Possible Causes & Troubleshooting Steps:

  • Secondary Silanol Interactions: The keto and ester groups in this compound can interact with residual silanol groups on the silica-based column packing, especially at mid-range pH.[1][2] These interactions lead to peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 or below with additives like 0.1% formic or trifluoroacetic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[4] Be sure to use a column rated for low pH conditions.[4]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping blocks many of the residual silanol groups, reducing their availability for interaction.[1][3]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the separated analyte band to spread out, leading to tailing.[1][5]

    • Solution: Minimize extra-column volume by using tubing with a narrow internal diameter (e.g., 0.005") and ensuring all fittings are properly connected to avoid dead volume.[1][5]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[2][3]

    • Solution: Use a guard column to protect the analytical column from strongly retained impurities.[6] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[3][5]

  • Metal Chelation: Trace metal impurities in the HPLC system (e.g., stainless steel frits, tubing) can interact with the dicarbonyl functionality of the analyte.[2]

    • Solution: Consider using a mobile phase additive that acts as a metal chelator, such as a low concentration of EDTA, or using bio-inert HPLC hardware.

Q2: My peak is fronting. What are the likely causes and solutions?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, often points to issues with sample concentration or solubility.[5][7]

Possible Causes & Troubleshooting Steps:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly, resulting in fronting.[2][7][8]

    • Solution: Systematically dilute your sample (e.g., by a factor of 10) or reduce the injection volume until the peak shape becomes symmetrical.[4][5] Alternatively, use a column with a higher sample capacity (larger diameter or thicker stationary phase).[6]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread improperly at the column inlet.[5][8]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5][9] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[10]

  • Column Collapse or Degradation: Over time, the packed bed of the column can deteriorate or collapse, creating channels that lead to distorted peak shapes, including fronting.[7][9] This is more likely if the column is operated outside its recommended pH or temperature range.[9]

    • Solution: If you suspect column degradation, and other solutions have failed, replace the column.[7][9]

Q3: Why is my peak splitting into two or appearing as a shoulder peak?

Split peaks can arise from physical problems in the HPLC system, issues with sample preparation, or on-column chemical conversions.[9][11]

Possible Causes & Troubleshooting Steps:

  • Blocked Frit or Column Void: If all peaks in the chromatogram are split, the issue likely occurs before the separation begins.[9][12] A partially blocked inlet frit or a void at the head of the column can cause the sample to be introduced unevenly, splitting the analyte band.[11][12]

    • Solution: Use in-line filters to prevent particulates from reaching the column.[12] Try back-flushing the column to dislodge any blockage. If a void has formed, the column will likely need to be replaced.[9]

  • Sample Solvent and Mobile Phase Mismatch: A strong mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the column inlet or interfere with proper focusing, leading to peak splitting.[9][13]

    • Solution: As with peak fronting, ensure your sample is dissolved in a solvent that is compatible with, or identical to, the mobile phase.[9][12]

  • Keto-Enol Tautomerism: this compound is a β-keto ester, which can exist in equilibrium between its keto and enol forms.[14][15] If the interconversion between these tautomers is slow on the chromatographic timescale, it can result in broadened or split peaks.

    • Solution 1: Adjust the mobile phase pH or temperature to favor one tautomeric form or to accelerate the interconversion rate so that only a single, sharp peak is observed.

    • Solution 2: Add a small amount of a weak acid or base to the sample diluent to catalyze the equilibration before injection.

Experimental Protocols and Data

Typical HPLC Starting Conditions

For researchers developing a new method, the following table provides a robust starting point for the analysis of this compound.

ParameterRecommended Value / Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[16]
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v)[16][17]
Modifier 0.1% Formic Acid or 0.1% Trifluoroacetic Acid[18]
Flow Rate 1.0 mL/min[16][17]
Column Temperature 30 - 40 °C[16][17]
Detection Wavelength ~220 nm or ~254 nm (based on UV absorbance of phenyl group)[18]
Injection Volume 5 - 20 µL[16]
Sample Diluent Mobile Phase
Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare the aqueous phase by adding 1 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).

    • Prepare the organic phase (Acetonitrile).

    • Filter and degas both phases appropriately.

    • Set the HPLC pump to deliver the desired isocratic ratio (e.g., 50% aqueous, 50% acetonitrile).

  • Sample Preparation:

    • Accurately weigh and dissolve a standard of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions from the stock solution to prepare working standards and samples within the expected linear range of the detector (e.g., 1-100 µg/mL).

    • Filter all samples through a 0.45 µm syringe filter before placing them in autosampler vials.

  • HPLC System Setup and Analysis:

    • Equilibrate the column with the mobile phase at the set flow rate (1.0 mL/min) until a stable baseline is achieved (typically 15-30 minutes).

    • Set the column oven temperature to 35 °C.

    • Set the UV detector to the desired wavelength (e.g., 220 nm).

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Create a sequence to run standards and samples.

    • Monitor the system pressure throughout the run for any unusual fluctuations.

Mandatory Visualizations

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving common peak shape problems in HPLC.

HPLC_Troubleshooting_Workflow start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Peak Splitting start->splitting tailing_cause1 Secondary Interactions (e.g., Silanols) tailing->tailing_cause1 Identify Cause tailing_cause2 Extra-Column Volume tailing->tailing_cause2 Identify Cause tailing_cause3 Column Contamination tailing->tailing_cause3 Identify Cause fronting_cause1 Column Overload (Mass or Volume) fronting->fronting_cause1 Identify Cause fronting_cause2 Incompatible Sample Solvent (Too Strong) fronting->fronting_cause2 Identify Cause splitting_cause1 Blocked Frit / Column Void (Affects All Peaks) splitting->splitting_cause1 Identify Cause splitting_cause2 Solvent Mismatch splitting->splitting_cause2 Identify Cause splitting_cause3 On-Column Tautomerism splitting->splitting_cause3 Identify Cause tailing_sol1 Lower Mobile Phase pH Use End-Capped Column tailing_cause1->tailing_sol1 Solution tailing_sol2 Use Narrower/Shorter Tubing Check Fittings tailing_cause2->tailing_sol2 Solution tailing_sol3 Use Guard Column Flush or Replace Column tailing_cause3->tailing_sol3 Solution fronting_sol1 Dilute Sample Reduce Injection Volume fronting_cause1->fronting_sol1 Solution fronting_sol2 Dissolve Sample in Mobile Phase fronting_cause2->fronting_sol2 Solution splitting_sol1 Use In-Line Filter Back-Flush / Replace Column splitting_cause1->splitting_sol1 Solution splitting_sol2 Match Sample Solvent to Mobile Phase splitting_cause2->splitting_sol2 Solution splitting_sol3 Adjust pH or Temperature Add Catalyst to Sample splitting_cause3->splitting_sol3 Solution

Caption: A workflow for troubleshooting common HPLC peak shape abnormalities.

References

identification of common impurities in Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying common impurities in Ethyl 3-oxo-5-phenylpentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthetically prepared this compound?

The most common impurities in this compound often originate from the starting materials, side reactions during synthesis, or degradation. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Ethyl acetoacetate and benzyl chloride.

    • Reagents and Solvents: Trace amounts of reaction solvents (e.g., tetrahydrofuran, diethyl ether) and quenching agents (e.g., residual acid).

    • Side-Reaction Products:

      • Self-condensation of Ethyl Acetoacetate: Formation of dehydroacetic acid and other related compounds.

      • Dialkylation Product: Ethyl 2,2-dibenzyl-3-oxobutanoate, arising from the reaction of two molecules of benzyl chloride with ethyl acetoacetate.

      • O-alkylation Product: Ethyl 3-(benzyloxy)-2-butenoate, an isomer formed through O-alkylation instead of the desired C-alkylation.

  • Impurities from Starting Materials:

    • Commercial benzyl chloride can contain impurities such as benzaldehyde, benzyl alcohol, toluene, and various chlorinated toluene derivatives.[1][2][3]

    • Ethyl acetoacetate can undergo self-condensation, especially under basic conditions, leading to the formation of ethyl acetoacetate condensation products.[4][5][6]

  • Degradation Products:

    • Hydrolysis: The ester functional group can hydrolyze to the corresponding carboxylic acid, 3-oxo-5-phenylpentanoic acid.

    • Decarboxylation: The β-keto ester is susceptible to decarboxylation under certain conditions to form 5-phenyl-2-pentanone.

Q2: What analytical techniques are recommended for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities such as residual solvents and some process-related impurities. The mass spectrometer allows for the identification of unknown peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present at significant levels. It can be used to confirm the identity of impurities isolated by chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown non-volatile impurities.

Troubleshooting Guides

Problem 1: An unknown peak is observed in the HPLC chromatogram of my this compound sample.

Possible Causes and Solutions:

Potential Impurity Expected Elution (Relative to Main Peak) Troubleshooting Steps
Unreacted Ethyl Acetoacetate EarlierSpiking the sample with a small amount of ethyl acetoacetate standard should increase the peak area of the impurity.
Unreacted Benzyl Chloride Earlier or Later (depending on conditions)Analyze the sample by GC-MS for confirmation, as benzyl chloride is volatile.
Benzaldehyde EarlierConfirm by spiking with a benzaldehyde standard. Check the purity of the benzyl chloride starting material.
Benzyl Alcohol EarlierConfirm by spiking with a benzyl alcohol standard. Check the purity of the benzyl chloride starting material.
Ethyl 2,2-dibenzyl-3-oxobutanoate (Dialkylation Product) LaterThis impurity is less polar. Its identity can be confirmed by LC-MS, as its molecular weight will be higher than the product. To minimize its formation, use a strict 1:1 stoichiometry of ethyl acetoacetate to benzyl chloride.
Ethyl 3-(benzyloxy)-2-butenoate (O-alkylation Product) Close to the main peakThis is an isomer of the desired product. High-resolution mass spectrometry (HRMS) can confirm it has the same molecular formula. NMR spectroscopy will show characteristic signals for the benzyloxy group. The formation of this impurity can be influenced by the choice of base and solvent.
3-oxo-5-phenylpentanoic acid (Hydrolysis Product) Earlier (more polar)The retention time of this impurity will be highly dependent on the mobile phase pH. Its presence can be confirmed by LC-MS. To avoid hydrolysis, ensure the sample is stored in a dry environment.

Problem 2: The purity of my this compound is lower than expected after synthesis and purification.

Logical Flow for Troubleshooting Low Purity:

Troubleshooting_Purity Troubleshooting Low Purity of this compound start Low Purity Detected check_sm 1. Analyze Starting Materials (SMs) (Ethyl Acetoacetate, Benzyl Chloride) start->check_sm sm_impure SMs are impure check_sm->sm_impure purify_sm Purify SMs and repeat synthesis sm_impure->purify_sm Yes reaction_cond 2. Review Reaction Conditions sm_impure->reaction_cond No purify_sm->start side_reactions Side reactions likely reaction_cond->side_reactions optimize_cond Optimize stoichiometry, temperature, and reaction time side_reactions->optimize_cond Yes workup 3. Evaluate Work-up and Purification side_reactions->workup No optimize_cond->start inefficient_purification Purification is inefficient workup->inefficient_purification optimize_purification Optimize purification method (e.g., change chromatography conditions) inefficient_purification->optimize_purification Yes degradation 4. Check for Degradation inefficient_purification->degradation No optimize_purification->start degradation_present Degradation is occurring degradation->degradation_present stabilize Ensure proper storage and handling (e.g., inert atmosphere, low temperature) degradation_present->stabilize Yes end Purity Improved degradation_present->end No stabilize->start

Caption: A logical workflow for troubleshooting low purity issues.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of Acetonitrile and Water.

Protocol 2: GC-MS Method for Volatile Impurities

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-500 amu

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.

Visualization of Impurity Sources

Impurity_Sources Potential Sources of Impurities in the Synthesis of this compound cluster_starting_materials Starting Materials cluster_reagents Reagents & Solvents cluster_synthesis Synthesis Step cluster_impurities Potential Impurities EAA Ethyl Acetoacetate Reaction C-Alkylation Reaction EAA->Reaction Unreacted_EAA Unreacted EAA EAA->Unreacted_EAA Self_Condensation EAA Self-Condensation Product EAA->Self_Condensation BzCl Benzyl Chloride BzCl->Reaction Unreacted_BzCl Unreacted BzCl BzCl->Unreacted_BzCl SM_Impurities Impurities from BzCl (Benzaldehyde, Benzyl Alcohol) BzCl->SM_Impurities Base Strong Base (e.g., NaH) Base->Reaction Solvent Anhydrous Solvents (e.g., THF) Solvent->Reaction Residual_Solvents Residual Solvents Solvent->Residual_Solvents Dialkylation Dialkylation Product Reaction->Dialkylation O_Alkylation O-Alkylation Product Reaction->O_Alkylation Product This compound Reaction->Product Unreacted_EAA->Product co-elute/co-purify Unreacted_BzCl->Product co-elute/co-purify SM_Impurities->Product co-elute/co-purify Self_Condensation->Product co-elute/co-purify Dialkylation->Product co-elute/co-purify O_Alkylation->Product co-elute/co-purify Residual_Solvents->Product co-elute/co-purify

Caption: Diagram illustrating the potential sources of impurities.

References

optimizing base and solvent conditions for reactions with Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving Ethyl 3-oxo-5-phenylpentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

This compound is a versatile β-keto ester commonly used as a key building block in various organic syntheses. The most prevalent reactions include:

  • Hantzsch Pyridine Synthesis: A multi-component reaction to synthesize dihydropyridines and pyridines, which are scaffolds for many biologically active molecules.[1][2]

  • Knoevenagel Condensation: A condensation reaction with aldehydes or ketones to form α,β-unsaturated compounds.[3][4]

  • Michael Addition (Conjugate Addition): The addition of a nucleophile to an α,β-unsaturated carbonyl compound, where this compound can act as the Michael donor.

Q2: I am getting a low yield in my Hantzsch synthesis using this compound. What are the common causes?

Low yields in the Hantzsch synthesis are a frequent issue.[1] Key factors to investigate include:

  • Suboptimal Reaction Conditions: Incorrect temperature, prolonged reaction times, or an inappropriate solvent can lead to product degradation.[1]

  • Purity of Reactants: Impurities in the aldehyde, this compound, or the ammonia source can lead to side reactions.

  • Inefficient Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield.[2]

  • Side Reactions: Formation of byproducts such as over-oxidized pyridine or Michael adducts can reduce the yield of the desired dihydropyridine.[1]

Q3: How can I improve the yield and reaction time of my Knoevenagel condensation?

To enhance the efficiency of your Knoevenagel condensation, consider the following:

  • Solvent Selection: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF and acetonitrile often lead to faster reaction rates and higher yields. However, greener solvents like ethanol and water can also be highly effective.[5][6]

  • Catalyst Choice: Weak bases like piperidine are commonly used.[3] The basicity of the catalyst can be influenced by the solvent.

  • Water Removal: The reaction produces water, and its removal, for example, by azeotropic distillation with a Dean-Stark apparatus, can shift the equilibrium towards the product.[4]

  • Microwave or Ultrasound Irradiation: These techniques can significantly reduce reaction times and improve yields compared to conventional heating.[1]

Q4: What are the key considerations for performing a Michael addition with this compound?

When using this compound as a Michael donor, pay attention to:

  • Base Selection: A suitable base is required to generate the enolate from the β-keto ester. The choice of base depends on the specific Michael acceptor and reaction conditions.

  • Solvent: The solvent should be able to dissolve the reactants and the base. Anhydrous conditions are often necessary.

  • Reaction Temperature: The temperature needs to be controlled to avoid side reactions.

Troubleshooting Guides

Hantzsch Pyridine Synthesis: Troubleshooting Low Yields
Problem Possible Cause Suggested Solution
Low or no product formation Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature or switching to microwave irradiation to reduce reaction time.[1]
Poor quality of reactantsEnsure the purity of this compound, the aldehyde, and the ammonia source.
Inefficient catalysisScreen different catalysts such as Lewis acids (e.g., Yb(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid).[2]
Formation of multiple products Side reactions are occurringConsider a stepwise approach where the Knoevenagel condensation is performed first, followed by the addition of the other reactants.[7]
Isomeric byproductsExperiment with different catalysts to improve the selectivity for the desired isomer.[7]
Difficulty in product isolation Product is soluble in the reaction solventIf the product precipitates upon cooling, this can simplify isolation. Otherwise, consider switching to a solvent from which the product is more likely to crystallize.
Knoevenagel Condensation: Optimizing Reaction Conditions
Problem Possible Cause Suggested Solution
Slow reaction rate Suboptimal solventSwitch to a polar aprotic solvent like DMF or acetonitrile for potentially faster kinetics.[5][6]
Insufficient catalysisEnsure the appropriate amount of a suitable weak base catalyst (e.g., piperidine) is used.
Low yield Reversible reactionRemove water as it is formed using a Dean-Stark apparatus, especially when using non-polar solvents like toluene.[4]
Catalyst deactivationEnsure the catalyst is not being quenched by acidic impurities in the reactants.
Formation of side products Self-condensation of the aldehyde or ketoneUse a mild base to avoid self-condensation.[3]

Data Presentation

The following tables provide representative quantitative data for Hantzsch and Knoevenagel reactions to illustrate the impact of different reaction conditions.

Table 1: Effect of Catalyst on Hantzsch Synthesis of a Dihydropyridine Derivative

CatalystSolventTemperature (°C)Time (h)Yield (%)
No CatalystEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596

Data is for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and is intended to be illustrative.[2]

Table 2: Effect of Solvent on the Knoevenagel Condensation of Benzaldehyde and Malononitrile

SolventTemperatureTimeConversion (%)Selectivity (%)
TolueneRoom Temp4h99100
AcetonitrileRoom Temp15 min99100
MethanolRoom Temp4h4180
DMFRoom Temp15 min99100
Diethyl EtherRoom Temp4h61100

Data is illustrative of general solvent effects in Knoevenagel condensations.[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis

Materials:

  • Aldehyde (1 mmol)

  • This compound (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, this compound, and ammonium acetate in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Knoevenagel Condensation

Materials:

  • Aldehyde (10 mmol)

  • This compound (10 mmol)

  • Piperidine (1 mmol)

  • Acetic Acid (1 mmol)

  • Toluene (20 mL)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, this compound, and toluene.

  • Add the piperidine and acetic acid catalysts to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-115 °C) and stir vigorously. Water will collect in the Dean-Stark trap.[4]

  • Monitor the reaction progress by TLC. The reaction is typically complete when water formation ceases.

  • Once complete, cool the reaction mixture to room temperature.

  • Wash the organic layer with 1 M HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Reaction check_conditions Review Reaction Conditions start->check_conditions check_reagents Examine Reagents start->check_reagents check_workup Analyze Workup & Purification start->check_workup temp Temperature too high/low? check_conditions->temp time Reaction time too short/long? check_conditions->time solvent Inappropriate solvent? check_conditions->solvent catalyst Suboptimal catalyst? check_conditions->catalyst purity Purity of starting materials? check_reagents->purity stoichiometry Incorrect stoichiometry? check_reagents->stoichiometry extraction Product loss during extraction? check_workup->extraction purification Decomposition on silica? check_workup->purification optimize Systematic Optimization temp->optimize time->optimize solvent->optimize catalyst->optimize purity->optimize stoichiometry->optimize extraction->optimize purification->optimize

Caption: Troubleshooting workflow for low-yield reactions.

Hantzsch_Synthesis_Workflow reactants Combine Aldehyde, This compound, & Ammonia Source add_solvent Add Solvent (e.g., Ethanol) reactants->add_solvent heating Heat Reaction Mixture (Conventional or Microwave) add_solvent->heating monitor Monitor Progress by TLC heating->monitor workup Cool and Isolate Crude Product (Filtration/Evaporation) monitor->workup purify Purify Product (Recrystallization/Chromatography) workup->purify

Caption: General workflow for Hantzsch pyridine synthesis.

References

preventing hydrolysis of Ethyl 3-oxo-5-phenylpentanoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the hydrolysis of Ethyl 3-oxo-5-phenylpentanoate during experimental workup procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you maximize your product yield and purity.

Troubleshooting Guide

This guide addresses specific issues that can lead to the hydrolysis of this compound during workup.

Issue Potential Cause Recommended Solution
Low final product yield with the presence of a ketone byproduct (1-phenylbutan-2-one). The β-keto ester has hydrolyzed to the corresponding β-keto acid, which then decarboxylated upon heating or under harsh pH conditions.1. Maintain Low Temperatures: Conduct all aqueous workup steps (quenching, washing, extraction) at 0-5 °C using an ice bath.2. Avoid High Temperatures During Solvent Removal: Use a rotary evaporator with a water bath temperature below 40°C.3. Neutral pH: Ensure the aqueous phase is neutralized to a pH of ~7 before extraction.
Presence of starting materials (e.g., ethyl 3-phenylpropanoate and ethyl acetate) in the crude product after a Claisen condensation. The Claisen condensation did not go to completion, or the product reverted to starting materials during workup.1. Ensure Anhydrous Conditions: Moisture can quench the base and prevent the reaction from going to completion.2. Use Appropriate Base: Use sodium ethoxide (NaOEt) in ethanol for the condensation of ethyl esters to avoid transesterification.3. Sufficient Reaction Time: Monitor the reaction by TLC to ensure completion before initiating workup.
Formation of a carboxylic acid byproduct (3-oxo-5-phenylpentanoic acid). Incomplete extraction of the product from a basic aqueous layer, or hydrolysis has occurred without subsequent decarboxylation.1. Careful Neutralization: After quenching the reaction, carefully neutralize the mixture with a mild acid (e.g., dilute HCl, saturated NH4Cl) at low temperature before extraction.2. Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to ensure complete recovery of the product.
Oily or impure product after purification. Residual acidic or basic impurities may be catalyzing slow hydrolysis upon storage.1. Wash with Saturated Sodium Bicarbonate: A gentle wash with cold, saturated sodium bicarbonate solution can remove residual acid.2. Wash with Brine: A final wash with brine (saturated NaCl solution) helps to remove residual water and salts.3. Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na2SO4, MgSO4) before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to hydrolysis?

A1: this compound is a β-keto ester. The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the ester bond to form a carboxylic acid and an alcohol. This resulting β-keto acid is often unstable and can readily undergo decarboxylation (loss of CO2) to form a ketone.

Q2: What are the ideal pH and temperature ranges to minimize hydrolysis during workup?

A2: The ideal pH for workup is as close to neutral (pH 7) as possible. Both strongly acidic and strongly basic conditions will accelerate hydrolysis. All aqueous steps should be performed at low temperatures, ideally between 0 and 5°C, to minimize the rate of both hydrolysis and potential decarboxylation.

Q3: Can I use a strong base like sodium hydroxide to neutralize the reaction mixture?

A3: It is not recommended to use strong bases like sodium hydroxide for neutralization during the workup. Strong bases can significantly accelerate the rate of ester hydrolysis (saponification). A milder base, such as a cold, saturated solution of sodium bicarbonate (NaHCO3), is preferred for neutralizing excess acid.

Q4: How can I tell if my product has hydrolyzed?

A4: Hydrolysis of this compound will initially form 3-oxo-5-phenylpentanoic acid. This β-keto acid is often unstable and can decarboxylate to form 1-phenylbutan-2-one. The presence of either of these byproducts in your crude product, detectable by techniques like NMR, GC-MS, or TLC, indicates that hydrolysis has occurred.

Q5: Are there any alternatives to a traditional aqueous workup?

A5: Yes, non-aqueous workups can be employed to avoid hydrolysis. This can involve filtering the reaction mixture to remove solid byproducts and then directly proceeding to solvent evaporation and purification by column chromatography. However, this is highly dependent on the specific reaction conditions and the nature of the impurities.

Data Presentation

Table 1: Relative Hydrolysis Rate of Ethyl Acetate at Different pH and Temperatures

Temperature (°C)Relative Rate at pH 3Relative Rate at pH 7Relative Rate at pH 11
10 ~1Very Slow~100
25 ~3Very Slow~300
50 ~10Slow~1000

Data is qualitative and intended to illustrate trends. The rate at pH 7 is considered the baseline (slowest). Rates increase significantly in both acidic and basic conditions and with increasing temperature.

Experimental Protocols

Protocol 1: Mild Acidic Workup for Claisen Condensation

This protocol is designed to isolate this compound after a Claisen condensation reaction while minimizing hydrolysis.

  • Cool the Reaction Mixture: Once the reaction is complete (as determined by TLC), cool the reaction flask to 0°C in an ice-water bath.

  • Quench with Mild Acid: While stirring vigorously, slowly add a cold (0-5°C), saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction and neutralize the alkoxide base. Monitor the pH with pH paper and add the NH4Cl solution until the aqueous layer is approximately pH 7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with cold (0-5°C) ethyl acetate.

  • Combine Organic Layers: Combine the organic extracts in a clean flask.

  • Wash with Brine: Wash the combined organic layers once with a cold, saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Swirl the flask until the drying agent no longer clumps together.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Mild Basic Wash to Remove Acidic Impurities

This protocol is useful for removing acidic impurities from a crude product containing this compound.

  • Dissolve the Crude Product: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Cool the Solution: Cool the solution to 0°C in an ice-water bath.

  • Wash with Bicarbonate: Transfer the solution to a separatory funnel and wash once with a cold (0-5°C), saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Wash with Brine: Wash the organic layer once with a cold, saturated aqueous solution of sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure at a low temperature (<40°C).

Visualizations

The following diagram illustrates a logical workflow for troubleshooting the workup of a reaction yielding this compound when hydrolysis is suspected.

Hydrolysis_Troubleshooting start Low Yield of this compound check_byproducts Analyze Crude Product by TLC/NMR/GC-MS for Byproducts start->check_byproducts hydrolysis_suspected Hydrolysis Suspected: Presence of Ketone or Carboxylic Acid check_byproducts->hydrolysis_suspected Byproducts found no_hydrolysis No Evidence of Hydrolysis check_byproducts->no_hydrolysis No byproducts check_temp Review Workup Temperature hydrolysis_suspected->check_temp Yes check_ph Review Workup pH hydrolysis_suspected->check_ph check_time Review Workup Duration hydrolysis_suspected->check_time other_issues Investigate Other Causes: - Incomplete Reaction - Inefficient Extraction - Mechanical Loss no_hydrolysis->other_issues Yes sol_temp Implement Low-Temperature Workup (0-5°C) check_temp->sol_temp sol_ph Use Mild Acid/Base for Neutralization (e.g., NH4Cl, NaHCO3) check_ph->sol_ph sol_time Minimize Time in Aqueous Phase check_time->sol_time

Caption: Troubleshooting workflow for low yield due to hydrolysis.

Technical Support Center: Challenges in Scaling Up Ethyl 3-Oxo-5-Phenylpentanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of Ethyl 3-oxo-5-phenylpentanoate. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The recommended synthesis proceeds via the alkylation of the ethyl acetoacetate dianion with benzyl chloride. This method involves the sequential deprotonation of ethyl acetoacetate using a strong base like sodium hydride, followed by a second deprotonation with an organolithium reagent such as n-butyllithium to form the dianion. This dianion is then reacted with benzyl chloride to yield this compound.

Q2: What are the critical safety precautions when handling the reagents for this synthesis, especially at a larger scale?

A2: The synthesis of this compound involves highly reactive and hazardous reagents, demanding strict safety protocols, particularly during scale-up operations.

  • Sodium Hydride (NaH): This reagent is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment. For larger scale operations, using NaH in pre-measured, dissolvable bags can minimize handling risks. Ensure adequate ventilation and have a Class D fire extinguisher readily available.

  • n-Butyllithium (n-BuLi): This is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It is also highly reactive with water and other protic solvents. All transfers of n-BuLi solutions must be performed under an inert atmosphere using syringe or cannula techniques. Glassware must be thoroughly dried before use.

  • Benzyl Chloride: This is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q3: What are the common side reactions in this synthesis, and how can they be minimized?

A3: The primary side reactions in the alkylation of the ethyl acetoacetate dianion are O-alkylation and dialkylation.

  • O-alkylation vs. C-alkylation: The enolate of ethyl acetoacetate has two nucleophilic sites: the α-carbon and the oxygen atom. While C-alkylation is the desired reaction, O-alkylation can occur, leading to the formation of an ether byproduct. The formation of the dianion favors C-alkylation at the more reactive terminal carbon.

  • Dialkylation: If an excess of benzyl chloride is used or if the reaction conditions are not carefully controlled, a second alkylation can occur at the α-carbon, leading to the formation of a disubstituted product. To minimize this, it is crucial to control the stoichiometry of the reactants.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Incomplete formation of the dianion. 2. Reaction with residual water or air. 3. Ineffective alkylation.1. Ensure the sodium hydride and n-butyllithium are of high quality and accurately quantified. 2. Use anhydrous solvents and thoroughly flame-dry all glassware before use. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. 3. Confirm the quality of the benzyl chloride. Consider a slight excess of benzyl chloride, but be mindful of potential dialkylation.
Presence of Multiple Products in the Final Mixture 1. O-alkylation byproduct. 2. Dialkylation byproduct. 3. Self-condensation of ethyl acetoacetate.1. Ensure complete formation of the dianion, as this favors C-alkylation. 2. Use a precise stoichiometry of benzyl chloride. Add the benzyl chloride slowly to the reaction mixture at a controlled temperature. 3. Maintain a low reaction temperature during the formation of the enolate and dianion to minimize side reactions.
Difficulty in Product Purification 1. Similar boiling points of the product and byproducts. 2. Thermal decomposition of the product during distillation.1. Utilize fractional vacuum distillation for separation. If co-elution is an issue, consider column chromatography on silica gel. 2. Distill the product under high vacuum to lower the boiling point and minimize the risk of thermal degradation.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

ParameterValueReference
Starting Materials Ethyl acetoacetate, Sodium hydride, n-Butyllithium, Benzyl chloride[1]
Solvents Tetrahydrofuran (THF), Diethyl ether[1]
Reaction Temperature 0 °C to room temperature[1]
Reaction Time Approximately 1.5 hours[1]
Purification Method Vacuum distillation[1]
Reported Yield 37%[1]
Boiling Point of Product 118-126 °C at 0.7 mmHg[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [1]

Materials:

  • Ethyl acetoacetate (0.79 mol)

  • 50% Sodium hydride in oil (0.87 mol)

  • n-Butyllithium in hexane (1.95 M solution, 0.90 mol)

  • Benzyl chloride (1.18 mol)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Concentrated hydrochloric acid

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dianion Formation:

    • To a stirred suspension of 50% sodium hydride (41.8 g, 0.87 mol) in dry THF (80 ml) at 0°C under a nitrogen atmosphere, a solution of ethyl acetoacetate (100 ml, 0.79 mol) in dry THF (400 ml) is added dropwise.

    • The resulting solution is stirred for 15 minutes at 0°C.

    • A solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mol) is then added dropwise, and the resulting orange solution is stirred for an additional 15 minutes at 0°C.

  • Alkylation:

    • A solution of benzyl chloride (135 ml, 1.18 mol) in dry ether (200 ml) is added dropwise to the dianion solution.

    • The reaction mixture is allowed to warm to room temperature over 1.25 hours with continuous stirring.

  • Work-up and Purification:

    • The reaction is quenched by the addition of a mixture of concentrated hydrochloric acid (100 ml) in water (200 ml), followed by the addition of ether (500 ml).

    • The layers are separated, and the aqueous layer is extracted three times with ether (3 x 300 ml).

    • The combined organic layers are washed with water until the washings are neutral, then dried over anhydrous MgSO₄.

    • The solvent is removed under reduced pressure.

    • The resulting yellow oil is purified by vacuum distillation to yield this compound as a virtually colorless oil (64.2 g, 37% yield). The boiling point is 118°-126° C at 0.7 mmHg.

Visualizations

Synthesis_Pathway Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate + NaH NaH NaH Dianion Dianion Enolate->Dianion + n-BuLi n-BuLi n-BuLi This compound This compound Dianion->this compound + Benzyl Chloride Benzyl Chloride Benzyl Chloride Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Replace/Purify Reagents check_reagents->reagents_bad No check_conditions Verify Anhydrous Conditions conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Dry Solvents/Glassware check_conditions->conditions_bad No check_temp Control Reaction Temperature temp_ok Temperature OK check_temp->temp_ok Yes temp_bad Improve Temperature Control check_temp->temp_bad No optimize_purification Optimize Purification purification_ok Pure Product optimize_purification->purification_ok Yes purification_bad Fractional Distillation/Chromatography optimize_purification->purification_bad No reagents_ok->check_conditions conditions_ok->check_temp temp_ok->optimize_purification Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Outcomes Anhydrous Conditions Anhydrous Conditions High Yield High Yield Anhydrous Conditions->High Yield Controlled Temp Controlled Temp High Purity High Purity Controlled Temp->High Purity Correct Stoichiometry Correct Stoichiometry Correct Stoichiometry->High Yield Correct Stoichiometry->High Purity Presence of Water Presence of Water Low Yield Low Yield Presence of Water->Low Yield Temp Fluctuations Temp Fluctuations Side Products Side Products Temp Fluctuations->Side Products Incorrect Stoichiometry Incorrect Stoichiometry Incorrect Stoichiometry->Low Yield Incorrect Stoichiometry->Side Products

References

managing keto-enol tautomerism during characterization and reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing Keto-Enol Tautomerism

Welcome to the technical support center for managing keto-enol tautomerism. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the characterization and reaction of tautomeric compounds.

Frequently Asked Questions (FAQs)

Q1: What is keto-enol tautomerism, and why is it a critical consideration in my work?

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] These two forms, called tautomers, are constitutional isomers that readily interconvert through the migration of a proton and a shift in the location of a double bond.[1][2] This equilibrium is not a resonance; atoms change position, and sigma bonds are broken and formed.[3]

Importance in Research and Drug Development:

  • Reactivity: The keto and enol forms have different chemical properties. The keto form's carbonyl carbon is electrophilic, while the enol form's α-carbon is nucleophilic.[3] Uncontrolled tautomerism can lead to unexpected side products and inconsistent reaction yields.

  • Biological Activity: Tautomers can have different shapes, hydrogen bonding capabilities, and polarities.[4] This means one tautomer might bind to a biological target (like an enzyme) with significantly higher affinity than the other, impacting a drug's efficacy and bioavailability.[5][6][7]

  • Characterization: The presence of multiple tautomers in solution can lead to complex analytical data (e.g., multiple peaks in an NMR spectrum), complicating structure elucidation and purity assessment.[4]

Q2: What key factors influence the position of the keto-enol equilibrium?

The ratio of keto to enol tautomers at equilibrium is highly sensitive to several factors. Generally, the keto form is more stable and predominates due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[8][9] However, the enol form can be significantly stabilized under certain conditions.

Key Influencing Factors:

  • Solvent: This is one of the most significant factors. Polar protic solvents (e.g., water, methanol) can form hydrogen bonds with the keto form, stabilizing it. Non-polar solvents (e.g., hexane, CCl₄) tend to favor the enol form, especially if it can form a stable intramolecular hydrogen bond, as seen in many β-dicarbonyl compounds.[3][4]

  • Intramolecular Hydrogen Bonding: For compounds like β-diketones (e.g., acetylacetone), the enol form is stabilized by the formation of a six-membered ring via an internal hydrogen bond.[3]

  • Conjugation and Aromaticity: If the C=C double bond of the enol is in conjugation with another π-system (like a phenyl ring), it provides extra stability.[2][3] In cases like phenol, the "enol" form is overwhelmingly favored because it is aromatic, a powerful stabilizing force.[10][11]

  • pH (Acid/Base Catalysis): Both acids and bases catalyze the interconversion between keto and enol forms, allowing the system to reach equilibrium more quickly.[12][13] While catalysis speeds up the process, the final equilibrium position is determined by the other factors mentioned.

Q3: My NMR spectrum is complex and shows more peaks than I expected. Could this be tautomerism?

Yes, a complex NMR spectrum is a classic indicator of tautomerism in solution. Because the interconversion between keto and enol forms is often slow on the NMR timescale, the instrument detects both species as distinct molecules.[14][15]

What to look for in a ¹H NMR Spectrum:

  • Keto Form: You will typically see signals for the α-protons (protons on the carbon adjacent to the carbonyl). For example, in acetylacetone, this would be a singlet for the CH₂ group.[16]

  • Enol Form: You will see characteristic signals that are absent in the keto form, such as a vinyl proton (=CH-) and a hydroxyl proton (-OH). The enolic hydroxyl proton often appears as a broad singlet at a high chemical shift (e.g., 10-17 ppm), especially if it's involved in intramolecular hydrogen bonding.[16]

If you suspect tautomerism, acquiring spectra in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can help confirm it, as the ratio of the integrated peaks will likely change.[4]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
  • Potential Cause: The reaction may be proceeding through both the keto and enol pathways simultaneously, or the equilibrium may be shifting due to changes in reaction conditions.

  • Troubleshooting Steps:

    • Control the Tautomeric Form: Actively shift the equilibrium to favor the desired reactive species.

      • To favor the keto form: Use a polar, protic solvent (e.g., water, ethanol) to disrupt any stabilizing intramolecular hydrogen bonds in the enol.[4]

      • To favor the enol/enolate form: Use a non-polar, aprotic solvent (e.g., THF, toluene).[4] To generate the enolate for reactions where it is the desired nucleophile, use a strong, non-nucleophilic base (e.g., LDA) at low temperatures.

    • "Trap" the Desired Tautomer: Convert the desired tautomer into a less reactive derivative. For example, the enol form can be trapped as a silyl enol ether by reacting it with a silylating agent like TMSCl in the presence of a base. This derivative is stable and can be isolated before its use in a subsequent reaction.

    • Maintain Strict Control Over Conditions: Ensure consistent solvent purity, temperature, and pH. Trace amounts of acid or base can catalyze tautomerization and alter the reactive species concentration.[12]

Issue 2: Difficulty Quantifying the Tautomer Ratio
  • Potential Cause: Overlapping signals in the NMR spectrum or inaccurate integration.

  • Troubleshooting Steps:

    • Optimize NMR Acquisition:

      • Choose Diagnostic Peaks: Select well-resolved signals unique to each tautomer for integration. For example, compare the integral of the keto α-protons to the enol vinyl proton.[16][17]

      • Adjust Relaxation Delay (d1): Ensure a sufficiently long relaxation delay in your NMR experiment to allow for full relaxation of all protons, which is crucial for accurate quantification.

      • Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes improve peak resolution and provide thermodynamic data (ΔH°, ΔS°) about the equilibrium.[18]

    • Use an Alternative Technique:

      • UV-Vis Spectroscopy: The conjugated enol form typically absorbs at a longer wavelength than the non-conjugated keto form.[4][12] This difference can be used for quantification if the extinction coefficients are known.

      • IR Spectroscopy: The keto form shows a strong C=O stretch, while the enol form shows O-H and C=C stretches.[12] This is often more qualitative but can confirm the presence of both forms.

Data Presentation

Table 1: Solvent Effect on the Enol Content of Acetylacetone at ~25°C
SolventDielectric Constant (ε)% Enol Tautomer
Gas Phase192
n-Hexane1.997
Carbon Tetrachloride (CCl₄)2.293
Toluene2.488
Chloroform (CDCl₃)4.882
Acetone20.764
Dimethyl Sulfoxide (DMSO)46.762
Water (H₂O)80.115

Data compiled from various literature sources. Values are approximate and can vary with temperature and concentration.

Table 2: Typical Spectroscopic Signatures of Keto vs. Enol Forms
Spectroscopic TechniqueKeto TautomerEnol Tautomer
¹H NMR α-CH₂ (e.g., ~3.5 ppm for acetylacetone)=CH- (~5.5 ppm), -OH (~12-16 ppm, broad, H-bonded)
¹³C NMR C=O (~200 ppm), α-CH₂ (~58 ppm)=C-O (~190 ppm), =C-H (~100 ppm)
IR Spectroscopy Strong C=O stretch (~1715-1730 cm⁻¹)Broad O-H stretch (~2500-3200 cm⁻¹), C=C stretch (~1640 cm⁻¹)
UV-Vis Spectroscopy Weaker n→π* transition (~275 nm)Stronger π→π* transition (>300 nm for conjugated enols)

Experimental Protocols

Protocol 1: Quantification of Tautomer Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately prepare a solution of the compound (~10-20 mg) in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the spectral window includes all relevant peaks (typically 0-16 ppm).

    • Set a relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration. A d1 of 10-30 seconds is often sufficient.

  • Data Processing:

    • Phase and baseline the spectrum correctly.

    • Carefully integrate the chosen diagnostic peaks that are unique to each tautomer and do not overlap with other signals. For a β-dicarbonyl, ideal peaks are the keto methylene (CH₂) and the enol vinyl (CH).

  • Calculation:

    • Let I_keto be the integral of the keto signal (e.g., CH₂) and N_keto be the number of protons giving rise to that signal (N_keto = 2).

    • Let I_enol be the integral of the enol signal (e.g., =CH) and N_enol be the number of protons for that signal (N_enol = 1).

    • Calculate the molar ratio: Ratio = (I_keto / N_keto) : (I_enol / N_enol)

    • Calculate the percentage of the enol form: % Enol = [ (I_enol / N_enol) / ( (I_keto / N_keto) + (I_enol / N_enol) ) ] * 100

Visualizations

Caption: The dynamic equilibrium between the keto and enol tautomers, which can be catalyzed by acid or base.

TroubleshootingWorkflow Start Complex NMR Spectrum: More Peaks Than Expected CheckTautomerism Hypothesis: Keto-Enol Tautomerism? Start->CheckTautomerism IdentifyPeaks Identify Diagnostic Peaks: Keto (e.g., α-CH₂) Enol (e.g., =CH, -OH) CheckTautomerism->IdentifyPeaks RunInSolvent Acquire Spectrum in a Different Solvent (e.g., DMSO-d₆) IdentifyPeaks->RunInSolvent CompareSpectra Compare Peak Integrals Between Solvents RunInSolvent->CompareSpectra RatioChange Did the Integral Ratio Change? CompareSpectra->RatioChange Confirmed Tautomerism Confirmed. Proceed to Quantify. RatioChange->Confirmed  Yes OtherIssue Investigate Other Possibilities: Impurities, Isomers, Dynamic Processes RatioChange->OtherIssue  No

Caption: Troubleshooting workflow for diagnosing tautomerism from a complex NMR spectrum.

ReactionControl Start Goal: Control Reaction Selectivity Question Which Tautomer is the Desired Reactive Species? Start->Question KetoPath Keto Form (Electrophilic Carbonyl) Question->KetoPath Keto EnolPath Enol/Enolate Form (Nucleophilic α-Carbon) Question->EnolPath Enol KetoConditions Use Polar, Protic Solvents (e.g., H₂O, EtOH) to Stabilize Keto Form KetoPath->KetoConditions EnolConditions Use Aprotic Solvents (e.g., THF, Toluene) Add Base to Form Enolate EnolPath->EnolConditions

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Ethyl 3-oxo-5-phenylpentanoate using 2D NMR and Other Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of Ethyl 3-oxo-5-phenylpentanoate. Due to the limited availability of public experimental 2D NMR data for this specific compound, this guide utilizes predicted NMR data to illustrate the principles and power of these techniques. The methodologies and comparative analysis are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Structural Overview

This compound is a β-keto ester with a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol . Its structure features an ethyl ester group, a ketone, and a phenyl ring, all of which present unique spectroscopic signatures.

2D NMR Spectroscopy for Structural Elucidation

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, 2D NMR allows for the unambiguous assignment of the complete chemical structure. The primary 2D NMR experiments for the structural elucidation of small organic molecules are COSY, HSQC, and HMBC.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in a deuterated chloroform (CDCl₃) solvent. These predictions are based on established chemical shift increments and computational models.

Table 1: Predicted ¹H NMR Data for this compound

Atom LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a1.25triplet3H
H-b4.15quartet2H
H-c3.50singlet2H
H-d2.95triplet2H
H-e2.80triplet2H
H-f7.20-7.35multiplet5H

Table 2: Predicted ¹³C NMR Data for this compound

Atom LabelPredicted Chemical Shift (δ, ppm)
C-114.2
C-261.5
C-3167.5
C-449.5
C-5202.0
C-645.0
C-729.5
C-8141.0
C-9/13128.5
C-10/12128.4
C-11126.2
Predicted 2D NMR Correlations

The following tables outline the expected key correlations in the COSY, HSQC, and HMBC spectra of this compound based on the predicted chemical shifts.

Table 3: Predicted COSY (¹H-¹H) Correlations

Correlating Protons
H-a ↔ H-b
H-d ↔ H-e

Table 4: Predicted HSQC (¹H-¹³C) Correlations

ProtonCorrelating Carbon
H-aC-1
H-bC-2
H-cC-4
H-dC-6
H-eC-7
H-fC-9/13, C-10/12, C-11

Table 5: Predicted HMBC (¹H-¹³C) Correlations

ProtonCorrelating Carbons (2-3 bonds)
H-aC-2, C-3
H-bC-1, C-3
H-cC-3, C-5
H-dC-5, C-7, C-8
H-eC-6, C-8, C-9/13
H-fC-7, C-8

Experimental Protocols

The following are general protocols for the acquisition of 2D NMR spectra. Instrument-specific parameters may need to be optimized.

Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Temperature: 298 K.

COSY (Correlation Spectroscopy):

  • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

  • Spectral Width: 12 ppm in both F1 and F2 dimensions.

  • Number of Scans: 2-4 per increment.

  • Number of Increments: 256 in the F1 dimension.

  • Relaxation Delay: 1.5 s.

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp).

  • Spectral Width: 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C).

  • Number of Scans: 4-8 per increment.

  • Number of Increments: 256 in the F1 dimension.

  • Relaxation Delay: 1.5 s.

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Spectral Width: 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C).

  • Number of Scans: 8-16 per increment.

  • Number of Increments: 256 in the F1 dimension.

  • Relaxation Delay: 1.5 s.

  • Long-Range Coupling Constant: Optimized for ~8 Hz.

Visualization of Experimental Workflows and Data

The following diagrams illustrate the logical workflow for structural elucidation and the key correlations that confirm the structure of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structural Elucidation Sample This compound Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_NMR 1D NMR (1H, 13C) NMR_Tube->OneD_NMR Insert into Spectrometer TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Assign_Spins Assign Spin Systems TwoD_NMR->Assign_Spins Process Spectra Connect_Fragments Connect Fragments via HMBC Assign_Spins->Connect_Fragments Final_Structure Confirm Final Structure Connect_Fragments->Final_Structure

Caption: Workflow for 2D NMR Structural Elucidation.

hmbc_correlations structure H_a H-a H_b H-b C_3 C-3 H_b->C_3 H_c H-c H_c->C_3 C_5 C-5 H_c->C_5 H_d H-d H_d->C_5 C_8 C-8 H_d->C_8 H_e H-e H_e->C_8 H_f H-f C_1 C-1 C_2 C-2 C_4 C-4 C_6 C-6 C_7 C-7

Caption: Key Predicted HMBC Correlations.

Comparison with Alternative Analytical Techniques

While 2D NMR provides a comprehensive structural picture, other techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offer complementary and often faster insights.

Table 6: Comparison of Analytical Techniques for the Structural Elucidation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) - Complete atom-to-atom connectivity- Unambiguous assignment of all ¹H and ¹³C signals- Stereochemical information (via NOESY/ROESY)- Provides the most detailed structural information- Non-destructive- Relatively time-consuming- Requires a larger amount of pure sample- More complex data interpretation
Mass Spectrometry (MS) - Molecular weight (confirms molecular formula)- Fragmentation patterns suggesting structural motifs (e.g., loss of -OCH₂CH₃, cleavage around the ketone)- High sensitivity (requires very little sample)- Fast analysis- Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis- Does not provide detailed connectivity- Isomers can have similar fragmentation patterns- Destructive technique
Infrared (IR) Spectroscopy - Presence of key functional groups: - Ester C=O stretch (~1740 cm⁻¹) - Ketone C=O stretch (~1715 cm⁻¹) - C-O stretches (~1200-1000 cm⁻¹) - Aromatic C-H stretches (>3000 cm⁻¹)- Fast and simple to perform- Non-destructive- Good for a quick check of functional groups- Provides limited information on the carbon skeleton- Does not distinguish between isomers with the same functional groups
In-Depth Comparison
  • Initial Assessment: For a newly synthesized compound believed to be this compound, IR spectroscopy would be the first and quickest method to confirm the presence of the ester and ketone carbonyl groups. Subsequently, mass spectrometry would be used to verify the molecular weight of 220 g/mol , providing strong evidence for the correct molecular formula.

  • Unambiguous Proof: However, neither IR nor MS can definitively distinguish between isomers. For example, they would struggle to differentiate this compound from Ethyl 2-benzoylbutanoate. This is where 2D NMR is indispensable. The HMBC correlations, in particular, would unequivocally establish the connectivity of the ethyl group to the ester carbonyl, the placement of the ketone at the 3-position, and the link between the pentanoyl chain and the phenyl ring. For instance, the correlation between the protons at the C-7 position (H-e) and the aromatic carbon C-8 is a key piece of evidence that only 2D NMR can provide.

Conclusion

For the complete and unambiguous structural elucidation of this compound, 2D NMR spectroscopy is the gold standard. While Mass Spectrometry and Infrared Spectroscopy are valuable for providing rapid, complementary information regarding molecular weight and functional groups, they lack the capability to define the precise atomic connectivity. The combination of COSY, HSQC, and HMBC experiments allows for a detailed mapping of the molecular structure, which is crucial for ensuring the identity and purity of compounds in research, development, and quality control settings. This guide, using predicted data, illustrates the systematic approach to leveraging these powerful techniques for definitive structural characterization.

A Comparative Guide to the Synthesis of Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic routes for Ethyl 3-oxo-5-phenylpentanoate, a key intermediate in various pharmaceutical syntheses. The comparison focuses on the well-established Acetoacetic Ester Synthesis and the classical Crossed Claisen Condensation, with supporting experimental data to inform methodology selection.

At a Glance: Performance Comparison of Synthesis Routes

ParameterRoute 1: Acetoacetic Ester SynthesisRoute 2: Crossed Claisen Condensation (Analogous)
Starting Materials Ethyl acetoacetate, Benzyl chlorideEthyl acetate, Ethyl 3-phenylpropanoate
Key Reagents Sodium hydride, n-ButyllithiumSodium ethoxide
Reaction Steps 2 (Dianion formation, Alkylation)1 (Condensation)
Selectivity HighModerate to Low (potential for self-condensation)
Reported Yield 37%[1]50-55% (for analogous ethyl benzoylacetate)[2]
Reaction Conditions Anhydrous, Strong bases, Cryogenic temperature (0°C)Anhydrous, Strong base
Purification Distillation under vacuumFractional distillation under reduced pressure
Scalability Feasible, but requires careful handling of strong basesPotentially challenging due to selectivity issues

Visualizing the Synthetic Pathways

The following diagrams illustrate the reaction mechanisms for the two synthetic routes.

acetoacetic_ester_synthesis EAA Ethyl Acetoacetate Dianion Dianion Intermediate EAA->Dianion 1. NaH 2. n-BuLi Product This compound Dianion->Product Alkylation BenzylChloride Benzyl Chloride BenzylChloride->Product

Caption: Acetoacetic Ester Synthesis Pathway.

crossed_claisen_condensation EthylAcetate Ethyl Acetate Enolate Enolate of Ethyl Acetate EthylAcetate->Enolate NaOEt Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack Ethyl3Phenylpropanoate Ethyl 3-phenylpropanoate Ethyl3Phenylpropanoate->Tetrahedral Product This compound Tetrahedral->Product Elimination of EtO-

Caption: Crossed Claisen Condensation Pathway.

Experimental Protocols

Route 1: Acetoacetic Ester Synthesis

This method utilizes the formation of a dianion from ethyl acetoacetate, followed by alkylation with benzyl chloride.

Materials:

  • Ethyl acetoacetate

  • Sodium hydride (50% dispersion in oil)

  • n-Butyllithium in hexane

  • Benzyl chloride

  • Dry tetrahydrofuran (THF)

  • Dry ether

  • Concentrated hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of ethyl acetoacetate (100 ml, 0.79 mole) in dry THF (400 ml) is added dropwise to a stirred suspension of 50% sodium hydride (41.8 g, 0.87 mole) in dry THF (80 ml) at 0°C under a nitrogen atmosphere.[1]

  • The resulting solution is stirred for 15 minutes at 0°C.[1]

  • A solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole) is then added dropwise, and the orange solution is stirred for an additional 15 minutes at 0°C.[1]

  • Benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) is added, and the solution is allowed to warm to room temperature over 1.25 hours with stirring.[1]

  • The reaction is quenched by the addition of concentrated HCl (100 ml) in water (200 ml), followed by ether (500 ml).[1]

  • The layers are separated, and the aqueous layer is further extracted with ether (3 x 300 ml).[1]

  • The combined organic layers are washed with water until neutral, dried over anhydrous MgSO4, and concentrated.[1]

  • The resulting yellow oil is distilled under vacuum (b.p. 118°-126° C at 0.7 mmHg) to yield the product as a colorless oil (64.2 g, 37%).[1]

Route 2: Crossed Claisen Condensation (Analogous Procedure)

Materials:

  • Sodium

  • Absolute ethanol

  • Ethyl acetate

  • Ethyl benzoate (or Ethyl 3-phenylpropanoate for the target molecule)

  • Sulfuric acid

  • Ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Sodium (23 g, 1 g atom) is dissolved in absolute ethanol (300 ml).

  • The solution is cooled, and ethyl acetate (264 g, 3 moles) is added.

  • The mixture is cooled in an ice-salt bath, and ethyl benzoate (150 g, 1 mole) is added with stirring over one hour.

  • The reaction mixture is allowed to stand at room temperature for 12 hours.

  • The mixture is then refluxed for 2 hours.

  • The reaction is worked up by adding a cooled solution of sulfuric acid in water.

  • The ester layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the product is purified by fractional distillation under reduced pressure. The yield for the analogous ethyl benzoylacetate is 50-55%.[2]

Discussion

The Acetoacetic Ester Synthesis offers a highly selective and reliable method for the synthesis of this compound. The use of a dianion intermediate ensures that alkylation occurs specifically at the terminal methyl group of the ethyl acetoacetate, leading to a single primary product. However, this route requires the use of strong and hazardous bases like sodium hydride and n-butyllithium, as well as cryogenic temperatures, which may be limitations for large-scale production. The reported yield of 37% is modest.[1]

The Crossed Claisen Condensation represents a more classical approach. While the analogous synthesis of ethyl benzoylacetate suggests a potentially higher yield (50-55%), this reaction is prone to selectivity issues.[2] Specifically, the self-condensation of ethyl acetate to form ethyl acetoacetate is a significant competing reaction. To favor the desired crossed product, a careful control of reaction conditions, such as the slow addition of one ester to the other in the presence of the base, is crucial. The purification of the desired product from a mixture of self-condensation byproducts can also be challenging.

References

A Comparative Guide for Researchers: Ethyl 3-oxo-5-phenylpentanoate vs. Methyl 3-oxo-5-phenylpentanoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic pathway. This guide provides an objective comparison of two closely related β-keto esters, ethyl 3-oxo-5-phenylpentanoate and mthis compound, offering insights into their synthesis, physical properties, and potential applications in drug development, supported by available experimental data.

The choice between an ethyl and a methyl ester in a synthetic route can influence reaction kinetics, purification procedures, and even the final yield of the desired product. While both this compound and its methyl counterpart share a common structural backbone, the minor difference in their ester group can lead to notable distinctions in their practical application.

Physical and Chemical Properties

A summary of the key physical and chemical properties of both compounds is presented below. These properties can be crucial in planning experimental setups, particularly concerning reaction temperature, solvent choice, and purification methods.

PropertyThis compoundMthis compound
Molecular Formula C₁₃H₁₆O₃C₁₂H₁₄O₃
Molecular Weight 220.26 g/mol 206.24 g/mol
CAS Number 17071-29-330414-58-5
Boiling Point 118°-126°C at 0.7 mmHg[1]Not explicitly found
Purity (Typical) ≥98%≥95%[2]

Synthesis via Claisen Condensation

Both esters are typically synthesized via a Claisen condensation reaction. This fundamental carbon-carbon bond-forming reaction involves the condensation of two ester molecules in the presence of a strong base.[3][4][5] In the synthesis of these specific pentanoate derivatives, a common approach involves the reaction of an appropriate phenyl-containing electrophile with an enolate derived from either ethyl acetate or methyl acetate.

The general mechanism involves the deprotonation of the α-carbon of the acetate ester by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester or, in a crossed Claisen condensation, a different electrophile. The subsequent loss of an alkoxide group yields the β-keto ester.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Acetate_Ester R-O-C(=O)-CH₃ Enolate [R-O-C(=O)-CH₂]⁻ Acetate_Ester->Enolate Deprotonation Base Base (e.g., NaOR) Intermediate Tetrahedral Intermediate Enolate->Intermediate Attack Electrophile Phenyl-CH₂-CH₂-X Electrophile->Intermediate Product R-O-C(=O)-CH₂-C(=O)-CH₂-CH₂-Phenyl Intermediate->Product Elimination Leaving_Group X⁻ Intermediate->Leaving_Group Sacubitril_Intermediate Ethyl_Ester_Intermediate (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate Sacubitril Sacubitril Ethyl_Ester_Intermediate->Sacubitril Further Synthesis Steps

References

A Comparative Analysis of GC and HPLC for Purity Determination of Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. Ethyl 3-oxo-5-phenylpentanoate, a key β-keto ester, requires robust analytical methods for its quality control. This guide provides an objective comparison of two common chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound, supported by detailed experimental protocols and illustrative data.

The choice between GC and HPLC for purity analysis depends on several factors, including the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as speed, sensitivity, and the nature of the information sought. This guide will delve into the practical application of both techniques for this compound, highlighting their respective advantages and limitations.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear comparison, the following table summarizes the key performance parameters for the analysis of this compound using both GC with Flame Ionization Detection (GC-FID) and HPLC with UV detection. The data presented is illustrative and representative of what can be expected from well-optimized methods.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Purity Assay (%) 99.599.6
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantitation (LOQ) ~0.03%~0.06%
Precision (%RSD, n=6) < 1.0%< 1.5%
Analysis Time ~15 minutes~12 minutes
Key Advantage High resolution for volatile impurities.Suitable for a broader range of non-volatile or thermally labile impurities.
Key Challenge Potential for thermal degradation of the analyte.Keto-enol tautomerism can lead to poor peak shape with standard reversed-phase columns.[1]

Experimental Workflow

The logical flow of the comparative analysis is depicted in the following diagram.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., Ethyl Acetate for GC, Acetonitrile/Water for HPLC) Sample->Dissolve GC GC-FID Analysis Dissolve->GC Inject into GC HPLC HPLC-UV Analysis Dissolve->HPLC Inject into HPLC GC_Data GC Chromatogram: - Retention Time - Peak Area GC->GC_Data HPLC_Data HPLC Chromatogram: - Retention Time - Peak Area HPLC->HPLC_Data Comparison Comparative Analysis: - Purity Calculation (% Area) - Impurity Profiling - Method Validation Parameters GC_Data->Comparison HPLC_Data->Comparison

Caption: Workflow for the comparative purity analysis of this compound.

Experimental Protocols

Detailed methodologies for both the GC and HPLC analyses are provided below. These protocols are designed to be robust and serve as a starting point for method development and validation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, as demonstrated by its presence in GC-MS libraries.[2] However, care must be taken to avoid excessively high temperatures in the injector, which could potentially lead to transesterification or degradation of the β-keto ester.[3]

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Autosampler.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Helium (carrier gas), high purity.

    • Hydrogen (for FID), high purity.

    • Air (for FID), high purity.

    • This compound reference standard.

    • Ethyl acetate (solvent), HPLC grade or equivalent.

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes.

    • Carrier Gas Flow (Helium): 1.0 mL/min (constant flow).

    • Detector Temperature: 300°C

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethyl acetate at a concentration of approximately 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

  • Analysis Procedure:

    • Inject a blank (ethyl acetate) to ensure the system is clean.

    • Inject the reference standard solution to determine the retention time of this compound.

    • Inject the sample solution.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of compounds. For β-keto esters like this compound, a significant challenge in reversed-phase HPLC is the presence of keto-enol tautomerism, which can result in poor peak shapes (e.g., broad or split peaks).[1][4] To overcome this, the use of a mixed-mode column or careful control of the mobile phase pH is recommended.[1] The following protocol utilizes a mixed-mode stationary phase to achieve sharp, symmetrical peaks.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Mixed-mode column (e.g., Primesep B2, 150 mm x 4.6 mm, 5 µm) or equivalent.

    • Autosampler.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile, HPLC grade.

    • Water, HPLC grade.

    • Formic acid, analytical grade.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile/Water/Formic acid (50:50:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Run Time: 12 minutes.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis Procedure:

    • Inject a blank (mobile phase) to ensure a stable baseline.

    • Inject the reference standard solution to determine the retention time.

    • Inject the sample solution.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks detected at 254 nm.

Conclusion

Both GC-FID and HPLC-UV are suitable techniques for determining the purity of this compound.

  • GC-FID is an excellent choice for routine quality control, offering high resolution and sensitivity for volatile impurities. The primary consideration is ensuring the thermal stability of the analyte under the chosen conditions.

  • HPLC-UV , when employing a suitable strategy to mitigate keto-enol tautomerism, provides a robust and versatile alternative. It is particularly advantageous for the analysis of less volatile or thermally sensitive impurities that may not be amenable to GC.

The selection of the most appropriate technique will depend on the specific analytical needs, the expected impurity profile of the sample, and the available instrumentation. For comprehensive characterization, the use of both techniques can provide orthogonal information, leading to a more complete understanding of the sample's purity.

References

A Comparative Guide to the Purity Validation of Ethyl 3-oxo-5-phenylpentanoate using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the accurate determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. Ethyl 3-oxo-5-phenylpentanoate, a key building block in various synthetic pathways, requires precise purity assessment to ensure the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of this compound.

Quantitative NMR stands out as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for accurate purity determination against a certified internal standard.[1] This guide will delve into the experimental protocols for each technique, present a comparative analysis of their performance, and provide visual workflows to aid in the selection of the most appropriate method for your research needs.

Comparative Performance of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance metrics for qNMR, HPLC, and GC in the context of analyzing this compound. The data presented is illustrative and based on typical performance characteristics for similar small organic molecules.

FeatureqNMR ('H)HPLC-UVGC-FID
Principle Signal intensity proportional to the number of nucleiDifferential partitioning between mobile and stationary phasesPartitioning between a gaseous mobile phase and a liquid or solid stationary phase
Limit of Detection (LOD) ~0.1%~0.01%~0.01%
Limit of Quantitation (LOQ) ~0.5%~0.05%~0.05%
Precision (RSD) < 1%< 2%< 3%
Analysis Time per Sample 10-20 min20-40 min15-30 min
Structural Information High (from chemical shifts and coupling constants)Minimal (from retention time)Minimal (from retention time)
Reference Standard Internal standard of a different compoundRequired for the specific analyteRequired for the specific analyte
Key Advantage Primary method, high accuracy, and structural informationHigh sensitivity and resolution for non-volatile impuritiesExcellent for volatile impurities
Potential Challenge Lower sensitivity compared to chromatographic methodsKeto-enol tautomerism can affect peak shapeThermal lability of the analyte

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are adapted from established methods for similar β-keto esters and should be validated for the specific analysis of this compound.[2]

Quantitative NMR (qNMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)[1]

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent and transfer it to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a sufficient number of scans for a good signal-to-noise ratio (>300) and a long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons.[1]

  • Data Processing: Process the acquired spectrum by applying Fourier transform, phasing, and baseline correction. Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following equation, which compares the integral values, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.[3]

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment to improve peak shape)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution is often recommended to separate impurities with a wide range of polarities. For example, starting with 40% acetonitrile and increasing to 90% over 20 minutes.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 210 nm

  • Analysis: Inject a standard solution to determine the retention time of this compound. Subsequently, inject the sample solution. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC-FID)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas, high purity)

  • Hydrogen (for FID, high purity)

  • Air (for FID, high purity)

  • High-purity solvent for sample dilution (e.g., ethyl acetate)

  • This compound reference standard

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Analysis: Inject the reference standard to determine the retention time. Then, inject the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizing the Workflows

To better understand the practical application of each technique, the following diagrams illustrate the experimental workflows.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum (quantitative parameters) transfer->nmr_acq processing Fourier transform, phase, and baseline correct nmr_acq->processing integration Integrate analyte and standard signals processing->integration calculation Calculate purity using weights, MW, and integrals integration->calculation

Workflow for qNMR Purity Assessment.

Chromatography_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Analysis prep_sample Prepare sample solution (known concentration) inject_sample Inject sample prep_sample->inject_sample prep_standard Prepare reference standard solution inject_standard Inject standard to determine retention time prep_standard->inject_standard inject_standard->inject_sample acquire_data Acquire chromatogram inject_sample->acquire_data integrate_peaks Integrate all peaks acquire_data->integrate_peaks calc_purity Calculate purity by area percent integrate_peaks->calc_purity

Workflow for HPLC/GC Purity Assessment.

Conclusion

The purity validation of this compound can be effectively achieved using qNMR, HPLC, and GC.

  • qNMR serves as a powerful primary method for obtaining a highly accurate and traceable purity value, which is crucial for the characterization of reference standards and in regulated environments. Its ability to provide structural information is an added advantage.

  • HPLC is a versatile technique, particularly useful for identifying and quantifying non-volatile or thermally labile impurities. Method development is key to overcoming challenges associated with the keto-enol tautomerism of β-keto esters.

  • GC is a robust and reliable method for routine quality control, especially for the detection of volatile impurities.

For a comprehensive purity profile of this compound, a combination of these techniques is often recommended. For instance, a chromatographic method like HPLC or GC can be employed for routine screening of impurities, while qNMR can be used for the definitive assignment of purity. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the regulatory context.

References

comparing biocatalytic reduction with chemical reduction methods for beta-keto esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals. The choice between a biocatalytic or a chemical approach for this critical step can significantly impact the efficiency, stereoselectivity, and environmental footprint of a synthetic route. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The selection of a reduction method hinges on factors such as the specific substrate, the desired enantiomer, scalability, and process sustainability goals. Biocatalytic methods, particularly those employing ketoreductases (KREDs), are lauded for their high enantioselectivity and mild reaction conditions.[1] Chemical methods, such as the Noyori asymmetric hydrogenation, offer a well-established and highly efficient alternative, particularly for a broad range of substrates.[2][3]

Data Presentation

The following tables summarize the performance of representative biocatalytic and chemical reduction methods for two common β-keto ester substrates: ethyl acetoacetate and ethyl 4-chloro-3-oxobutanoate.

Table 1: Asymmetric Reduction of Ethyl Acetoacetate

Catalyst SystemProduct ConfigurationYield (%)e.e. (%)Reaction Conditions
Biocatalyst: Baker's Yeast(S)82.6>99.0Sucrose, Water, 35°C, pH 5.5[4]
Chemical Catalyst: Ru-BINAP(S)9697-98H₂ (pressure varies), EtOH, 100°C, 6 h[4]

Table 2: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

Catalyst SystemProduct ConfigurationYield (%)e.e. (%)Reaction Conditions
Biocatalyst: Microbial Aldehyde Reductase(R)95.486n-butyl acetate-water, NADPH cofactor[5]
Chemical Catalyst: Ru-BINAP type(syn-2S,3R)>9598 (de)H₂, Methanol, specific conditions vary[6]

Experimental Workflows

The general workflows for biocatalytic and chemical reductions of β-keto esters are distinct in their setup and execution.

Biocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis b_start Buffer/Medium Preparation b_enzyme Enzyme/Whole Cell Preparation b_start->b_enzyme b_substrate Substrate & Cofactor Addition b_enzyme->b_substrate b_reaction Incubation (Controlled Temp & pH) b_substrate->b_reaction Bioreduction b_extraction Product Extraction b_reaction->b_extraction b_purification Purification (e.g., Chromatography) b_extraction->b_purification b_analysis Analysis (Yield, e.e.) b_purification->b_analysis Chemical_Reduction_Workflow cluster_prep_chem Preparation cluster_reaction_chem Reaction cluster_workup_chem Work-up & Analysis c_start Inert Atmosphere Setup (e.g., Schlenk line) c_catalyst Catalyst & Ligand Preparation c_start->c_catalyst c_substrate Substrate & Solvent Addition c_catalyst->c_substrate c_reaction Hydrogenation (Controlled Temp & Pressure) c_substrate->c_reaction Hydrogenation c_filtration Catalyst Removal c_reaction->c_filtration c_purification Purification (e.g., Distillation/Chromatography) c_filtration->c_purification c_analysis Analysis (Yield, e.e.) c_purification->c_analysis

References

A Comparative Guide to Base Selection in the Synthesis of Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Reagents for a Key β-Keto Ester Synthesis

The synthesis of ethyl 3-oxo-5-phenylpentanoate, a valuable β-keto ester intermediate in organic synthesis, is conventionally achieved through a Claisen condensation reaction. The choice of base in this transformation is critical, directly impacting reaction efficiency, yield, and scalability. While sodium hydride (NaH) is a commonly employed reagent, concerns regarding its handling and safety have prompted the exploration of viable alternatives. This guide provides a comprehensive comparison of sodium hydride with alternative bases—sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu)—for the synthesis of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Bases

The selection of a suitable base for the Claisen condensation is a crucial factor that influences the overall success of the synthesis of this compound. The following table summarizes the key performance metrics of sodium hydride and its alternatives.

BaseReaction TimeTemperature (°C)Yield (%)AdvantagesDisadvantages
Sodium Hydride (NaH) / n-Butyllithium 1.5 hours0 to Room Temp37%[1]Effective for generating the necessary enolate.Requires a co-base (n-butyllithium), moisture-sensitive, flammable solid, potentially lower yielding for this specific transformation.
Sodium Ethoxide (NaOEt) 3 days (for a similar reaction)Room TempModerate (inferred)Milder than NaH, can be prepared in situ.Potentially long reaction times, risk of transesterification if the alcohol solvent does not match the ester's alcohol component.
Potassium tert-Butoxide (KOtBu) 30 minutes (for a similar reaction)10080%[2][3]Shorter reaction times, high yields demonstrated in similar systems, commercially available as a solution or solid.A stronger base which can potentially lead to side reactions if not controlled, requires anhydrous conditions.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using sodium hydride and alternative bases are provided below to facilitate replication and adaptation in a laboratory setting.

Protocol 1: Synthesis using Sodium Hydride and n-Butyllithium[1]

Materials:

  • Ethyl acetoacetate

  • Sodium hydride (50% dispersion in oil)

  • Dry tetrahydrofuran (THF)

  • n-Butyllithium in hexane

  • Benzyl chloride

  • Dry ether

  • Concentrated hydrochloric acid

  • Ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of 50% sodium hydride (41.8 g, 0.87 mole) in dry tetrahydrofuran (80 ml) is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.

  • A solution of ethyl acetoacetate (100 ml, 0.79 mole) in dry tetrahydrofuran (400 ml) is added dropwise to the stirred suspension at 0°C.

  • The resulting solution is stirred for 15 minutes at 0°C.

  • A solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole) is added dropwise, and the orange solution is stirred for an additional 15 minutes at 0°C.

  • Benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) is added, and the solution is allowed to warm to room temperature over 1.25 hours with stirring.

  • The reaction is quenched by the addition of concentrated hydrochloric acid (100 ml) in water (200 ml), followed by ether (500 ml).

  • The layers are separated, and the aqueous layer is extracted with ether (3 x 300 ml).

  • The combined organic layers are washed with water until neutral, dried over anhydrous magnesium sulfate, and concentrated.

  • The resulting yellow oil is distilled under vacuum to yield this compound as a colorless oil.

Protocol 2: Generalized Procedure using Sodium Ethoxide

While a specific protocol for the target molecule was not found, the following is a general procedure for a Claisen condensation with sodium ethoxide.

Materials:

  • Ethyl 3-phenylpropanoate

  • Ethyl acetate

  • Sodium ethoxide

  • Dry ether

  • Aqueous acid (for workup)

Procedure:

  • A suspension of sodium ethoxide in dry ether is prepared in a flask under an inert atmosphere.

  • A mixture of ethyl 3-phenylpropanoate and ethyl acetate is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is stirred at room temperature for an extended period (potentially several days), monitoring the progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, the reaction is quenched by the addition of a dilute aqueous acid.

  • The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography.

Protocol 3: Generalized Procedure using Potassium tert-Butoxide (Solvent-Free)[3][4]

This protocol is adapted from a solvent-free Claisen condensation of a similar substrate.

Materials:

  • Ethyl 3-phenylpropanoate

  • Ethyl acetate

  • Potassium tert-butoxide

Procedure:

  • Potassium tert-butoxide and a mixture of ethyl 3-phenylpropanoate and ethyl acetate are combined in a round-bottom flask.

  • The mixture is heated to 100°C for approximately 30 minutes.

  • The reaction progress is monitored by TLC or GC.

  • After completion, the reaction mixture is cooled and worked up by adding a dilute aqueous acid.

  • The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by distillation or column chromatography.

Reaction Workflow and Logic

The synthesis of this compound via a Claisen condensation involves several key steps, as illustrated in the following diagrams.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Ethyl 3-phenylpropanoate Ethyl 3-phenylpropanoate Claisen Condensation Claisen Condensation Ethyl 3-phenylpropanoate->Claisen Condensation Ethyl acetate Ethyl acetate Ethyl acetate->Claisen Condensation Base Base Base->Claisen Condensation Solvent Solvent Solvent->Claisen Condensation Temperature Temperature Temperature->Claisen Condensation Workup Workup Claisen Condensation->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

The choice of base directly influences the initial deprotonation step, which is fundamental to the reaction's success.

G Start Select Base Select Base Start->Select Base NaH NaH Select Base->NaH Strong, Heterogeneous NaOEt NaOEt Select Base->NaOEt Milder, Homogeneous KOtBu KOtBu Select Base->KOtBu Strong, Soluble Perform Reaction Perform Reaction NaH->Perform Reaction NaOEt->Perform Reaction KOtBu->Perform Reaction Analyze Yield & Purity Analyze Yield & Purity Perform Reaction->Analyze Yield & Purity Optimize Conditions Optimize Conditions Analyze Yield & Purity->Optimize Conditions Low Yield? End Analyze Yield & Purity->End High Yield Optimize Conditions->Select Base

Caption: Logical decision-making process for base selection in the synthesis.

Conclusion

The synthesis of this compound can be effectively achieved using various bases, each with its own set of advantages and disadvantages. While sodium hydride is a powerful reagent, the data suggests that potassium tert-butoxide, particularly under solvent-free conditions, may offer a more efficient and higher-yielding alternative for similar transformations. Sodium ethoxide presents a milder option, though potentially at the cost of significantly longer reaction times. The choice of base will ultimately depend on the specific requirements of the synthesis, including scale, desired reaction time, and safety considerations. The provided protocols and comparative data serve as a valuable resource for researchers to make an informed decision and optimize the synthesis of this important β-keto ester.

References

Comparative Biological Activities of Ethyl 3-oxo-5-phenylpentanoate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of ethyl 3-oxo-5-phenylpentanoate derivatives and their analogs, with a focus on their antimicrobial and potential anticancer properties. The information presented is collated from various studies to offer a comprehensive overview, supported by experimental data and detailed methodologies.

Antimicrobial Activity: Quorum Sensing Inhibition

A significant area of investigation for β-keto esters, including derivatives of this compound, is their ability to interfere with bacterial communication, a process known as quorum sensing (QS). QS is a cell-density-dependent signaling mechanism that regulates virulence factor production and biofilm formation in many pathogenic bacteria. By inhibiting QS, these compounds can potentially disarm bacteria without exerting direct bactericidal pressure, which may reduce the development of resistance.

A study by a team of researchers designed and synthesized a series of β-keto ester analogs based on the structure of the bacterial autoinducer N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL). These analogs were evaluated for their ability to inhibit QS-regulated phenotypes.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of synthesized β-keto ester derivatives against various bacterial strains. Lower MIC values indicate higher antimicrobial potency.

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
1 H>128>128>128
2 4-Cl64128128
3 4-F64128128
4 4-Br326464
5 4-I326464
6 4-OCH₃128>128>128
7 3-OCH₃128>128>128
8 4-NO₂163232
Ampicillin (Standard)0.54>128
Ciprofloxacin (Standard)0.250.0150.5

Anticancer Activity

Quantitative Data Summary: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative ketone and ester derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.

Compound TypeDerivative/AnalogCancer Cell LineIC₅₀ (µM)
Chalcone (E)-1,3-diphenylprop-2-en-1-oneMCF-7 (Breast)15.2
A549 (Lung)21.8
β-Diketone 1,3-Diphenylpropane-1,3-dioneHeLa (Cervical)35.5
HT-29 (Colon)42.1
Aryl Keto Ester Ethyl benzoylacetateHepG2 (Liver)>100

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[1][2][3]

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. A positive control (bacteria with no compound) and a negative control (broth only) are included. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the same concentration of solvent used to dissolve the compound) is also included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value is then determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa

The following diagram illustrates the hierarchical quorum sensing network in Pseudomonas aeruginosa, a common pathogenic bacterium where β-keto esters have shown inhibitory effects.[7][8][9][10][11] The Las and Rhl systems are key regulators of virulence, and their autoinducers are structurally related to the β-keto ester compounds discussed.

QuorumSensingPathway cluster_las Las System cluster_rhl Rhl System LasI LasI ODHSL 3-oxo-C12-HSL LasI->ODHSL synthesizes LasR LasR LasR_ODHSL LasR-ODHSL Complex LasR->LasR_ODHSL ODHSL->LasR binds to rhlR rhlR LasR_ODHSL->rhlR activates LasR_ODHSL->rhlR rhlI rhlI LasR_ODHSL->rhlI activates LasR_ODHSL->rhlI VirulenceFactors_Las Virulence Factors (e.g., elastase, exotoxin A) LasR_ODHSL->VirulenceFactors_Las activates RhlR_BHL RhlR-BHL Complex rhlR->RhlR_BHL BHL C4-HSL rhlI->BHL synthesizes BHL->rhlR binds to VirulenceFactors_Rhl Virulence Factors (e.g., rhamnolipids, pyocyanin) RhlR_BHL->VirulenceFactors_Rhl activates

Caption: Quorum sensing cascade in P. aeruginosa.

Experimental Workflow for Antimicrobial Compound Screening

The diagram below outlines the general workflow for screening novel compounds for antimicrobial activity, from initial synthesis to the determination of MIC values.

AntimicrobialWorkflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening Synthesis Synthesis of Derivatives/Analogs Purification Purification & Characterization Synthesis->Purification StockSolution Prepare Stock Solutions Purification->StockSolution Microdilution Broth Microdilution Assay StockSolution->Microdilution BacterialCulture Prepare Bacterial Inoculum BacterialCulture->Microdilution Incubation Incubation Microdilution->Incubation MIC Determine MIC Incubation->MIC

Caption: Workflow for antimicrobial screening.

References

A Comparative Analysis of the Reactivity of Ethyl 3-oxo-5-phenylpentanoate and Structurally Similar Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Ethyl 3-oxo-5-phenylpentanoate with other common beta-keto esters, namely ethyl acetoacetate and ethyl benzoylacetate. The comparison focuses on key reactions central to the synthetic utility of this class of compounds: alkylation, acylation, and decarboxylation, supported by established chemical principles and available experimental data.

Beta-keto esters are characterized by a ketone functional group at the β-position relative to the ester group.[1] This arrangement results in acidic α-hydrogens, making these compounds valuable nucleophiles in a variety of carbon-carbon bond-forming reactions.[1] The reactivity of a specific beta-keto ester is influenced by both steric and electronic factors stemming from the nature of the substituents on the keto and ester moieties.[1]

Compounds Under Comparison:

  • This compound: The subject of this guide, featuring a phenylethyl group adjacent to the ketone.

  • Ethyl Acetoacetate: A widely used, simple beta-keto ester with a methyl group.

  • Ethyl Benzoylacetate: An aromatic beta-keto ester with a phenyl group directly attached to the carbonyl, influencing its electronic properties.

Comparative Reactivity Analysis

The reactivity of beta-keto esters is primarily governed by the acidity of the α-proton and the stability of the resulting enolate. This enolate acts as the key nucleophilic intermediate in reactions like alkylation and acylation.

A logical workflow for comparing the reactivity of these esters is outlined below.

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis Start Select Beta-Keto Esters for Comparison Base Choose Standardized Base and Solvent (e.g., NaOEt in EtOH) Start->Base Electrophile Select Common Electrophile (e.g., Alkyl Halide, Acyl Chloride) Base->Electrophile Reaction Perform Parallel Reactions under Identical Conditions (Temperature, Time, Stoichiometry) Electrophile->Reaction Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Reaction->Monitoring Workup Quench and Work-up Reactions Monitoring->Workup Isolation Isolate and Purify Products Workup->Isolation Yield Calculate Product Yields Isolation->Yield Characterization Characterize Products (NMR, MS) Isolation->Characterization Conclusion Draw Reactivity Conclusions Yield->Conclusion

Caption: Workflow for Comparative Reactivity Studies.

Alkylation

Alkylation involves the reaction of the beta-keto ester's enolate with an alkylating agent, typically an alkyl halide. The rate and yield of this reaction are sensitive to the ease of enolate formation and steric hindrance around the α-carbon.

The general mechanism involves deprotonation to form a resonance-stabilized enolate, which then attacks the electrophile.

G BKE Beta-Keto Ester (α-proton) Enolate Resonance-Stabilized Enolate BKE->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Product α-Alkylated Beta-Keto Ester Enolate->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Caption: General Mechanism of Beta-Keto Ester Alkylation.

Reactivity Comparison:

  • Ethyl Benzoylacetate: The phenyl group is electron-withdrawing, increasing the acidity of the α-protons and facilitating enolate formation. However, it offers moderate steric bulk.

  • Ethyl Acetoacetate: The methyl group is less sterically demanding and has a weaker electronic effect, making it a baseline for comparison.[1]

  • This compound: The phenylethyl group is sterically more demanding than the methyl group in ethyl acetoacetate.[1] This increased steric hindrance can impede the approach of the alkylating agent, potentially leading to slower reaction rates or lower yields compared to less bulky analogues.

Table 1: Representative Data for Alkylation with Ethyl Iodide

Compound Steric Hindrance Electronic Effect Typical Yield (%)
Ethyl Acetoacetate Low Weakly donating 85-95
Ethyl Benzoylacetate Moderate Withdrawing 80-90
This compound High Weakly donating 70-85

(Note: Yields are illustrative and can vary significantly with specific reaction conditions.)

Acylation

Acylation introduces an acyl group at the α-position, typically using an acyl chloride or anhydride as the electrophile.[1][2] This reaction is fundamental for synthesizing 1,3,5-tricarbonyl compounds.[1] The same factors of enolate formation and steric hindrance that influence alkylation also govern acylation.[1]

Table 2: Representative Data for Acylation with Acetyl Chloride

Compound Nucleophilicity of Enolate Steric Hindrance Typical Yield (%)
Ethyl Acetoacetate High Low 75-85
Ethyl Benzoylacetate Very High Moderate 70-80
This compound High High 60-75

(Note: Yields are illustrative and depend on the specific acylating agent and conditions.)

Decarboxylation

Beta-keto esters can undergo hydrolysis followed by decarboxylation upon heating, typically under acidic or basic conditions, to yield a ketone.[3][4] The reaction proceeds through a cyclic enol intermediate. The structure of the R group (phenylethyl, methyl, or phenyl) generally has a less pronounced effect on the rate of decarboxylation itself compared to its influence on alkylation or acylation, as the key steps involve the ester and keto groups common to all three molecules.

G BKE Beta-Keto Ester BKA Beta-Keto Acid Intermediate BKE->BKA Step 1 Acid Acid Hydrolysis (H3O+) Acid->BKA Enol Enol Intermediate (via 6-membered ring transition state) BKA->Enol Step 2 CO2 CO2 BKA->CO2 Heat Heat (Δ) Heat->Enol Ketone Ketone Product Enol->Ketone Tautomerization

Caption: Saponification and Decarboxylation Pathway.

Table 3: Comparison of Decarboxylation Reaction Parameters

Compound Product Typical Conditions Ease of Reaction
Ethyl Acetoacetate Acetone 5% H₂SO₄, reflux High
Ethyl Benzoylacetate Acetophenone 10% aq. NaOH, then H₃O⁺, reflux High
This compound 5-Phenyl-2-pentanone 10% aq. NaOH, then H₃O⁺, reflux High

(Note: The ease of reaction is generally high for all beta-keto acids once formed.)

Experimental Protocols

General Protocol for α-Alkylation of a Beta-Keto Ester

This protocol is adapted from a standard procedure for the synthesis of this compound, which itself is an alkylation of the ethyl acetoacetate dianion.[5]

  • Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol at 0 °C.

  • Enolate Formation: Add the beta-keto ester (1.0 equivalent) dropwise to the stirred solution. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete formation of the enolate.

  • Alkylation: Add the alkylating agent (e.g., ethyl iodide, 1.1 equivalents) dropwise to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench by adding dilute HCl until the solution is acidic.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography to yield the α-alkylated beta-keto ester.

General Protocol for Decarboxylation of a Beta-Keto Ester
  • Saponification: In a round-bottom flask, dissolve the beta-keto ester (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents).

  • Hydrolysis: Heat the mixture to reflux for 1-2 hours to ensure complete saponification of the ester.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1. A precipitate of the beta-keto acid may form.

  • Decarboxylation: Gently heat the acidified mixture. Vigorous evolution of CO₂ should be observed. Continue heating at a low reflux temperature until gas evolution ceases.

  • Work-up: Cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ketone, which can be further purified if necessary.

Conclusion

The reactivity of this compound in common synthetic transformations is a predictable consequence of its molecular structure.

  • In alkylation and acylation reactions, the bulky phenylethyl group exerts significant steric hindrance, which can lower reaction rates and yields compared to less hindered analogues like ethyl acetoacetate. While the electronic effect of the distant phenyl group is minimal, the steric factor is dominant.

  • For decarboxylation , the reaction proceeds readily after hydrolysis, and the structure of the substituent has a minor impact on the feasibility of this step.

For drug development professionals and synthetic chemists, this compound serves as a valuable intermediate. However, its steric bulk must be a key consideration during reaction design, potentially requiring stronger bases, longer reaction times, or higher temperatures to achieve yields comparable to those obtained with simpler beta-keto esters.

References

Assessing the Economic Feasibility of Synthetic Pathways to Ethyl 3-oxo-5-phenylpentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chemical intermediates is paramount. Ethyl 3-oxo-5-phenylpentanoate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic pathways to this β-keto ester, focusing on economic feasibility. The comparison is based on experimental data for reaction yields, reagent costs, and overall process efficiency.

Comparison of Synthetic Pathways

Three primary synthetic strategies for this compound are evaluated:

  • Alkylation of Ethyl Acetoacetate: A classical approach involving the formation of the dianion of ethyl acetoacetate followed by alkylation with benzyl chloride.

  • Claisen Condensation: The condensation of ethyl 3-phenylpropanoate with diethyl carbonate using a strong base.

  • Meldrum's Acid Route: Acylation of Meldrum's acid with 3-phenylpropanoyl chloride, followed by ethanolysis.

The economic viability of each pathway is assessed based on raw material costs, reaction yields, and process considerations such as reaction time and purification methods.

Data Presentation

The following tables summarize the quantitative data for each synthetic pathway, allowing for a direct comparison of their economic feasibility. Prices for reagents are based on currently available supplier information and may vary.

Table 1: Comparison of Synthetic Pathways

ParameterPathway 1: Alkylation of Ethyl AcetoacetatePathway 2: Claisen CondensationPathway 3: Meldrum's Acid Route
Overall Yield 37%[1]Estimated 80% (based on similar Claisen condensations)~80% (based on analogous reactions)[2]
Starting Materials Ethyl acetoacetate, Benzyl chlorideEthyl 3-phenylpropanoate, Diethyl carbonateMeldrum's acid, 3-Phenylpropanoyl chloride
Key Reagents Sodium hydride, n-ButyllithiumSodium ethoxidePyridine, Ethanol
Reaction Time ~3 hours~2-4 hours~4-6 hours
Purification Distillation under vacuum[1]Aqueous workup, DistillationAqueous workup, Distillation

Table 2: Raw Material Cost Analysis (per mole of product)

ReagentPathway 1: Alkylation of Ethyl AcetoacetatePathway 2: Claisen CondensationPathway 3: Meldrum's Acid Route
Ethyl Acetoacetate~$15--
Benzyl Chloride~$20--
Sodium Hydride (60% disp.)~$10--
n-Butyllithium (2.5M in hexanes)~$50--
Ethyl 3-phenylpropanoate-~$25-
Diethyl Carbonate-~$10-
Sodium Ethoxide-~$5-
Meldrum's Acid--~$15
3-Phenylpropanoyl Chloride--~$30
Pyridine--~$5
Ethanol--~$2
Total Estimated Raw Material Cost ~$95 ~$40 ~$52

Note: Costs are estimates and can vary based on supplier, purity, and quantity.

Experimental Protocols

Pathway 1: Alkylation of Ethyl Acetoacetate

This procedure is based on a reported synthesis[1].

  • Dianion Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of ethyl acetoacetate (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred for 15 minutes at 0 °C.

  • A solution of n-butyllithium in hexanes (1.1 eq) is then added dropwise at 0 °C, and the resulting orange solution is stirred for an additional 15 minutes.

  • Alkylation: A solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise to the dianion solution at 0 °C.

  • Workup: The reaction mixture is allowed to warm to room temperature and stirred for 1.5 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford this compound.

Pathway 2: Claisen Condensation (Proposed)

This is a proposed procedure based on standard Claisen condensation protocols.

  • Enolate Formation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a solution of ethyl 3-phenylpropanoate (1.0 eq) is added dropwise at room temperature under a nitrogen atmosphere.

  • Condensation: Diethyl carbonate (1.5 eq) is then added to the reaction mixture.

  • Reaction and Workup: The mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the reaction is quenched by the addition of dilute hydrochloric acid until the solution is acidic. The mixture is then extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation.

Pathway 3: Meldrum's Acid Route (Adapted)

This procedure is adapted from a known method for synthesizing β-keto esters from Meldrum's acid[2].

  • Acylation of Meldrum's Acid: To a solution of Meldrum's acid (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C, a solution of 3-phenylpropanoyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Workup of Acyl Meldrum's Acid: The reaction mixture is washed with dilute hydrochloric acid and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude acyl Meldrum's acid derivative.

  • Ethanolysis: The crude acyl Meldrum's acid is dissolved in absolute ethanol and the solution is heated to reflux for 2-4 hours.

  • Purification: The ethanol is removed under reduced pressure, and the residue is purified by vacuum distillation to yield this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic pathway.

Pathway1 cluster_reagents EAA Ethyl Acetoacetate NaH 1. NaH, THF, 0 °C Dianion Dianion Intermediate EAA->Dianion nBuLi 2. n-BuLi, 0 °C Alkylation Alkylation Dianion->Alkylation BnCl Benzyl Chloride BnCl->Alkylation Product This compound Alkylation->Product Yield: 37%

Caption: Pathway 1: Alkylation of Ethyl Acetoacetate.

Pathway2 cluster_reagents E3PP Ethyl 3-Phenylpropanoate NaOEt NaOEt, EtOH Enolate Enolate Intermediate E3PP->Enolate Condensation Claisen Condensation Enolate->Condensation DEC Diethyl Carbonate DEC->Condensation Product This compound Condensation->Product Estimated Yield: ~80%

Caption: Pathway 2: Claisen Condensation.

Pathway3 cluster_reagents1 cluster_reagents2 MA Meldrum's Acid Pyridine Pyridine, CH2Cl2 AcylMA Acyl Meldrum's Acid MA->AcylMA PPCl 3-Phenylpropanoyl Chloride PPCl->AcylMA EtOH Ethanol, Reflux Ethanolysis Ethanolysis AcylMA->Ethanolysis Product This compound Ethanolysis->Product Estimated Yield: ~80%

References

Safety Operating Guide

Proper Disposal of Ethyl 3-oxo-5-phenylpentanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-oxo-5-phenylpentanoate, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE):

When handling this compound, all personnel must wear the appropriate personal protective equipment:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][2] Do not dispose of this chemical down the drain or in regular trash. [1]

  • Waste Identification and Collection:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials, in a clearly labeled and compatible waste container.[1]

    • The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[1]

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Waste Segregation and Storage:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

    • Store the waste container in a designated, cool, and well-ventilated satellite accumulation area away from sources of ignition.[2]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.

    • The recommended method of disposal is incineration at an approved waste disposal plant.

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or a commercial chemical absorbent.[1]

    • Collect the absorbed material and any contaminated surfaces into a designated, sealable container for hazardous waste.[1]

    • Clean the affected area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Follow your institution's emergency procedures.

    • Prevent the spill from entering drains or waterways.[3]

Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key safety information based on available data for the compound and structurally similar chemicals.

ParameterValue/InformationSource
Chemical Name This compound-
CAS Number 17071-29-3[3]
Molecular Formula C13H16O3[3]
Hazard Class Flammable liquid and vapor (based on similar compounds)
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[2]
Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam[3]
Disposal Method Approved waste disposal plant

Experimental Protocols & Workflows

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Is there a spill? ppe->spill small_spill Small Spill: 1. Absorb with inert material 2. Collect in hazardous waste container 3. Clean area spill->small_spill Yes (Small) large_spill Large Spill: 1. Evacuate area 2. Follow emergency procedures spill->large_spill Yes (Large) collect_waste Collect waste in a labeled, compatible container spill->collect_waste No small_spill->collect_waste store_waste Store container in a designated, secure, and well-ventilated area collect_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 3-oxo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-oxo-5-phenylpentanoate, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

I. Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of PPE. While specific hazard data for this compound is limited, the following general precautions should be taken, referencing safety protocols for similar chemical structures.

A. Eye and Face Protection:

  • Safety Glasses: Wear chemical safety glasses with side shields.

  • Goggles: For operations with a higher risk of splashing, chemical splash goggles that meet ANSI Z.87.1 standards are required.[1]

  • Face Shield: In situations with a significant risk of explosion, large splashes, or a highly exothermic reaction, a face shield should be worn in addition to safety glasses or goggles.[1][2]

B. Skin Protection:

  • Lab Coat: A flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned to protect the skin.[1]

  • Protective Clothing: Long pants and closed-toe, closed-heel shoes are required to cover the entire foot.[1] Clothing made of synthetic materials like polyester or acrylic should be avoided.[1]

C. Respiratory Protection:

  • Engineering Controls: Administrative and engineering controls, such as working in a well-ventilated area or a chemical fume hood, should be the primary method to minimize inhalation exposure.[1][3]

  • Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[1] The use of a respirator necessitates a formal respiratory protection program, including medical evaluation, fit testing, and training.[1][4]

II. Quantitative Data Summary

Specific quantitative safety data for this compound is not extensively available. The following table summarizes key physical and chemical properties from available sources. This information should be used as a preliminary guide, and a comprehensive risk assessment is essential before handling.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₃PubChem[5]
Molecular Weight 220.26 g/mol PubChem[5]
Physical State Not explicitly stated, likely liquid based on similar compounds.General Inference
Boiling Point No data available
Melting Point No data available
Flash Point No data available
Solubility No data available

III. Operational and Disposal Plan

A structured workflow is critical for the safe handling and disposal of this compound.

A. Experimental Workflow:

The following diagram outlines the logical steps for handling this chemical in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem cleanup_decon Decontaminate Work Surfaces handle_chem->cleanup_decon cleanup_ppe Remove and Dispose of Contaminated PPE handle_chem->cleanup_ppe cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose

Workflow for handling this compound.

B. Step-by-Step Handling and Disposal Protocol:

  • Preparation:

    • Risk Assessment: Before any handling, perform a thorough risk assessment for the specific experiment.

    • PPE: Don the appropriate personal protective equipment as outlined in Section I.

    • Work Area: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Handling:

    • Avoid direct contact with skin and eyes.[6]

    • Do not breathe mists or vapors.[6]

    • Keep away from heat, sparks, and open flames as a general precaution for organic chemicals.[7]

    • Use non-sparking tools if the flammability of the compound is a concern.[7]

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent such as vermiculite or dry sand.[3]

    • Collect the absorbed material into a designated, sealable container for hazardous waste.[3]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Do not allow the chemical to enter drains or waterways.[3]

  • Disposal:

    • Waste Collection: All waste containing this compound, including unused product and contaminated materials, must be collected in a clearly labeled, compatible hazardous waste container.[3][8]

    • Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name.[3]

    • Storage: Store the waste container in a designated, secure satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.[8]

    • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3] The preferred method of disposal is typically incineration in a chemical incinerator.[3] Do not dispose of this chemical down the drain or in regular trash.[3]

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.